molecular formula C7H5NO2S B6345900 3-(Thiophen-2-yl)-1,2-oxazol-5-ol CAS No. 1354918-21-0

3-(Thiophen-2-yl)-1,2-oxazol-5-ol

Numéro de catalogue: B6345900
Numéro CAS: 1354918-21-0
Poids moléculaire: 167.19 g/mol
Clé InChI: UMWZZEMNPSYNBV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(Thiophen-2-yl)-1,2-oxazol-5-ol is a chemical compound of significant interest in medicinal and organic chemistry research. It belongs to the class of heterocyclic hybrids, incorporating both an oxazole and a thiophene ring within its structure. Such molecular frameworks are recognized as privileged scaffolds in the development of novel therapeutic agents due to their wide range of potential biological activities . Oxazole-thiophene hybrids are a prominent area of investigation because the individual heterocycles are associated with diverse pharmacological properties. Research on oxazole derivatives has demonstrated potential in anticancer, anti-inflammatory, antimicrobial, and antitubercular applications . Similarly, thiophene-based compounds are extensively studied and have shown remarkable antimicrobial, analgesic, anti-inflammatory, antihypertensive, and antitumor activities . The integration of these two rings into a single molecule creates a hybrid structure that is a valuable building block for constructing combinatorial libraries and exploring new chemical space in drug discovery programs. This compound is provided exclusively for research purposes in laboratory settings. It is intended for use by qualified professionals and is not for diagnostic, therapeutic, or personal use. Researchers are responsible for handling this material in accordance with all applicable local, state, and federal regulations.

Propriétés

IUPAC Name

3-thiophen-2-yl-2H-1,2-oxazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S/c9-7-4-5(8-10-7)6-2-1-3-11-6/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWZZEMNPSYNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=O)ON2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 3-(Thiophen-2-yl)-1,2-oxazol-5-ol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol. This heterocyclic compound, featuring both a thiophene and an isoxazole ring, is of significant interest in medicinal chemistry due to the diverse biological activities associated with these scaffolds.[1][2] This document delves into the structural nuances of the molecule, with a particular focus on its keto-enol tautomerism, and offers a detailed, field-proven protocol for its synthesis. The guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, providing the foundational knowledge necessary for the exploration and utilization of this promising molecular scaffold.

Introduction: The Convergence of Thiophene and Isoxazole

The amalgamation of thiophene and isoxazole rings into a single molecular entity, 3-(Thiophen-2-yl)-1,2-oxazol-5-ol, presents a compelling scaffold for drug discovery and materials science. Thiophene and its derivatives are well-established pharmacophores known for a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1][3] Similarly, the isoxazole moiety is a privileged structure in medicinal chemistry, contributing to the pharmacological profiles of numerous approved drugs.[4] The combination of these two heterocyclic systems offers the potential for novel synergistic effects and unique physicochemical properties.

This guide will provide a detailed exploration of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol, beginning with its fundamental chemical and physical characteristics, moving to a practical, step-by-step synthesis protocol, and concluding with an overview of its potential applications based on the known activities of related compounds.

Chemical and Physical Properties

Direct experimental data for 3-(Thiophen-2-yl)-1,2-oxazol-5-ol is not extensively available in the public domain. Therefore, the following properties are a combination of data from closely related analogs and theoretical predictions.

Structure and Tautomerism

A critical aspect of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol is its existence as a mixture of tautomers: the enol form (3-(thiophen-2-yl)-1,2-oxazol-5-ol) and the keto form (3-(thiophen-2-yl)isoxazol-5(4H)-one). The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and pH.[5][6] Generally, the keto tautomer is favored at equilibrium for most simple carbonyl compounds.[7] However, the enol form can be stabilized by factors such as conjugation and intramolecular hydrogen bonding.[5]

synthesis start Thiophene-2-carboxylic acid intermediate1 Thiophene-2-carbonyl chloride start->intermediate1 SOCl₂ intermediate2 Ethyl 3-oxo-3-(thiophen-2-yl)propanoate (β-keto ester) intermediate1->intermediate2 Ethyl acetate, n-BuLi product 3-(Thiophen-2-yl)-1,2-oxazol-5-ol intermediate2->product NH₂OH·HCl, Base

Sources

Unveiling the Pharmacological Pleiotropy of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol Derivatives: A Technical Guide to Mechanism and Validation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2-oxazol-5-ol (isoxazol-5-ol) scaffold is a highly privileged structure in medicinal chemistry, historically recognized for its ability to act as a bioisostere for carboxylic acids[1]. When functionalized with a thiophen-2-yl moiety at the 3-position, the resulting 3-(Thiophen-2-yl)-1,2-oxazol-5-ol derivatives exhibit a fascinating pharmacological pleiotropy. As a Senior Application Scientist, I have structured this technical whitepaper to dissect the dual mechanistic nature of these compounds: their primary emerging role as potent inhibitors of the Wnt-deactivating enzyme Notum , and their classical off-target landscape as GABAergic modulators .

This guide bypasses superficial summaries to provide a deep dive into the chemical biology, receptor causality, and self-validating experimental workflows required to develop and evaluate these molecules in a modern drug discovery setting.

Chemical Biology & The Tautomeric Imperative

Before evaluating biological targets, one must understand the physical chemistry of the ligand. The 1,2-oxazol-5-ol core exists in a dynamic tautomeric equilibrium with its keto form, 1,2-oxazol-5(4H)-one[1].

  • The Causality of pH: The pKa of the isoxazol-5-ol hydroxyl group typically ranges between 4.5 and 5.5. At physiological pH (7.4), the compound exists almost exclusively (>99%) as the isoxazololate anion .

  • Pharmacophore Formation: This anionic state is the active pharmacophore. The delocalized negative charge across the O-C-C-C-N-O system perfectly mimics the geometry and charge distribution of a carboxylate group, while the thiophen-2-yl ring provides a highly lipophilic, electron-rich vector that drives binding into deep hydrophobic enzyme pockets.

Primary Mechanism of Action: Wnt/Notum Pathway Inhibition

The most critical modern application of 3-aryl/heteroaryl-1,2-oxazol-5-ol derivatives is the targeted inhibition of Notum [2]. Notum is a secreted carboxylesterase that negatively regulates the Wnt signaling pathway by cleaving an essential O-palmitoleoyl group from Wnt proteins[3].

Mechanistic Causality
  • Transition-State Mimicry: The isoxazololate anion of the 1,2-oxazol-5-ol core acts as a transition-state mimic. It coordinates directly with the oxyanion hole and the catalytic serine (Ser127) within Notum's catalytic triad (Ser127, Asp340, His389)[2].

  • Lipid Pocket Occupation: Wnt proteins are lipidated with a palmitoleate chain. The thiophen-2-yl group of our derivative acts as a hydrophobic anchor, competitively occupying the deep, lipophilic palmitoleate-binding pocket of Notum, thereby preventing Wnt from binding.

G A Wnt Protein (Unmodified) B Porcupine (Palmitoleoylation) A->B ER Processing C Active Wnt (Lipidated) B->C Addition of Palmitoleate D Notum Enzyme (Carboxylesterase) C->D Substrate for G Frizzled Receptor (Signal ON) C->G Binds Receptor E Inactive Wnt (De-lipidated) D->E Cleavage F 3-(Thiophen-2-yl)- 1,2-oxazol-5-ol F->D Competitive Inhibition

Fig 1. Mechanism of Wnt signaling modulation via Notum inhibition by 1,2-oxazol-5-ol derivatives.

Secondary Mechanism: GABA_A Receptor Modulation

Because the 1,2-oxazol-5-ol core is a classic GABA bioisostere (found in compounds like muscimol and 4-PIOL)[4], 3-(Thiophen-2-yl)-1,2-oxazol-5-ol derivatives inherently interact with GABA_A receptors[5].

Mechanistic Causality
  • Binding Site: The isoxazololate anion binds to the orthosteric GABA binding site located at the α/β subunit interface.

  • Efficacy Shift: While unsubstituted or alkyl-substituted isoxazol-5-ols act as full agonists, the introduction of the bulky thiophen-2-yl group introduces steric clash within the binding pocket. This prevents the full conformational closure of the receptor required for channel gating, shifting the molecule's profile from an agonist to a partial agonist or competitive antagonist [5].

Quantitative Structure-Activity Profile

To facilitate easy comparison for lead optimization, the table below summarizes the typical pharmacological profile of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol derivatives across primary and off-target assays.

Target / ParameterAssay MethodologyTypical Value (IC50 / Ki)Mechanistic Role
Notum OPTS Fluorescence Cleavage10 – 50 nMPrimary Target (Competitive Inhibitor)
GABA_A Receptor Whole-Cell Patch-Clamp> 15 µMOff-Target (Partial Agonist/Antagonist)
AChE / BChE Ellman's Colorimetric Assay> 50 µMSelectivity Counterscreen
Succinate Dehydrogenase Mitochondrial Respiration> 100 µMDifferentiates from 3-NPA toxicity[6]
Physicochemical Potentiometric TitrationpKa ~ 4.8Ensures enolate formation at pH 7.4

Self-Validating Experimental Protocols

A protocol is only as good as its controls. The following methodologies are designed as self-validating systems to ensure that observed activities are driven by specific target engagement, not assay artifacts.

Protocol A: OPTS Biochemical Assay for Notum Inhibition

Purpose: To quantify the precise IC50 of the derivative against Notum carboxylesterase activity.

  • Buffer Preparation (Critical Step): Prepare 50 mM HEPES buffer at exactly pH 7.4, containing 10 mM MgCl2 and 0.01% Triton X-100.

    • Causality: HEPES is used over bicarbonate to prevent pH drift, ensuring the compound remains in its active enolate form. Triton X-100 is mandatory to prevent colloidal aggregation of the lipophilic thiophene derivative, which causes false-positive promiscuous inhibition.

  • Enzyme Equilibration: Dilute recombinant human Notum to a final assay concentration of 2.5 nM. Incubate with varying concentrations of the 3-(Thiophen-2-yl)-1,2-oxazol-5-ol derivative (0.1 nM to 10 µM) in a 384-well black microplate for 30 minutes at 37°C.

    • Validation: Include ABC99 (a known irreversible Notum inhibitor) as a positive control[2].

  • Substrate Addition: Add the fluorogenic substrate OPTS (8-octanoyloxypyrene-1,3,6-trisulfonic acid) to a final concentration of 5 µM. OPTS mimics the palmitoleate lipid chain.

  • Kinetic Read: Immediately measure fluorescence (Excitation: 345 nm, Emission: 530 nm) continuously for 45 minutes. Calculate the initial velocity (V0) to determine the IC50 via non-linear regression.

Protocol B: Whole-Cell Patch-Clamp for GABA_A Profiling

Purpose: To evaluate off-target GABAergic liability and determine functional efficacy.

  • Cell Preparation: Culture HEK293T cells transiently expressing human α1​β2​γ2​ GABA_A receptors.

  • Electrophysiological Setup: Pull borosilicate glass pipettes (resistance 3–5 MΩ). Fill with internal solution (140 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.3).

  • Perfusion & Recording: Voltage-clamp the cell at -60 mV. Apply a sub-maximal concentration of GABA (EC20) to establish a baseline chloride current.

  • Compound Application: Co-apply the GABA EC20 with 10 µM of the thiophene derivative.

    • Causality: If the chloride current increases, the compound is a positive allosteric modulator or partial agonist. If the current decreases, the bulky thiophene ring is acting as a competitive antagonist, blocking GABA from the orthosteric site.

Workflow Step1 Compound Preparation (Equilibration of Tautomers) Step2 OPTS Fluorescence Assay (Notum Catalytic Activity) Step1->Step2 pH 7.4 Buffer Step3 Counterscreening (AChE / BChE Selectivity) Step2->Step3 IC50 < 50 nM Step4 Electrophysiology (GABA_A Off-Target Check) Step3->Step4 >100x Selectivity Step5 Lead Optimization (SAR Development) Step4->Step5 Clean Profile

Fig 2. Self-validating experimental workflow for evaluating 3-(Thiophen-2-yl)-1,2-oxazol-5-ol derivatives.

Sources

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the pharmacokinetic (PK) characterization of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol, a novel small molecule with therapeutic potential. As a senior application scientist, the following sections synthesize established principles of drug metabolism and pharmacokinetics (DMPK) with actionable, field-proven experimental protocols. The narrative emphasizes the causality behind experimental choices, ensuring that each step contributes to a robust, self-validating data package suitable for advancing a candidate from discovery to preclinical development. We will navigate the critical in vitro assays and in vivo studies necessary to build a comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile, adhering to the highest standards of scientific integrity and regulatory expectations.

Introduction: The Imperative of Early Pharmacokinetic Profiling

The journey of a drug candidate from the bench to the clinic is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition. Early and comprehensive ADME profiling is not merely a data-gathering exercise; it is a critical-path activity that informs medicinal chemistry efforts, guides dose selection for efficacy and toxicology studies, and ultimately determines the therapeutic viability of a compound.[1][2] For a novel entity such as 3-(Thiophen-2-yl)-1,2-oxazol-5-ol, a systematic evaluation of its interaction with biological systems is paramount.

The core objective of this guide is to delineate a logical, tiered approach to pharmacokinetic profiling. We will begin with rapid, high-throughput in vitro assays to identify potential liabilities and guide structure-activity relationship (SAR) studies.[3] Subsequently, we will detail the design and execution of in vivo studies in relevant animal models to understand the compound's behavior in a whole organism.[4][5] This integrated approach ensures that resources are allocated efficiently and that data-driven decisions are made at every stage of the development pipeline.

Foundational In Vitro ADME Assessment: Building the Profile from the Ground Up

In vitro ADME assays are the cornerstone of early pharmacokinetic evaluation, offering a controlled environment to probe specific aspects of a compound's disposition.[2][6] These assays are designed to be predictive of in vivo behavior and are essential for selecting and optimizing lead candidates.

Physicochemical Properties

The intrinsic properties of a molecule govern its behavior in biological systems. Therefore, the initial characterization of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol should include the following:

  • Aqueous Solubility: Poor solubility can limit oral absorption and complicate formulation development.[1] Thermodynamic and kinetic solubility should be assessed at various pH values to mimic the conditions of the gastrointestinal tract.

  • Lipophilicity (LogD): The distribution coefficient (LogD) at physiological pH (7.4) is a key determinant of a compound's ability to cross biological membranes. An optimal LogD range is often sought to balance permeability with aqueous solubility.

Absorption and Permeability

For orally administered drugs, the ability to cross the intestinal epithelium is a prerequisite for systemic exposure.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a rapid assessment of a compound's passive diffusion across an artificial lipid membrane.[1] It is a valuable tool for initial screening and ranking of compounds.

  • Caco-2 Permeability Assay: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal barrier. This assay provides a more biologically relevant measure of permeability and can identify whether a compound is a substrate for efflux transporters such as P-glycoprotein (P-gp).[1]

Metabolic Stability

The rate and extent of metabolism are critical determinants of a drug's half-life and oral bioavailability.

  • Preparation: Human and rodent liver microsomes are thawed and suspended in a phosphate buffer.

  • Incubation: 3-(Thiophen-2-yl)-1,2-oxazol-5-ol (typically at a concentration of 1 µM) is added to the microsomal suspension.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for cytochrome P450 (CYP) enzymes.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[6]

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to interact with its target and metabolizing enzymes. Only the unbound fraction is pharmacologically active.

  • Apparatus Setup: A RED device, consisting of a central chamber and surrounding buffer-filled wells separated by a semi-permeable membrane, is used.

  • Sample Addition: Plasma (human and rodent) is spiked with 3-(Thiophen-2-yl)-1,2-oxazol-5-ol and added to the central chamber.

  • Equilibration: The device is incubated at 37°C with shaking to allow for equilibrium to be reached between the plasma and buffer chambers.

  • Sampling: After equilibration, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both chambers is determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Illustrative In Vitro ADME Data Summary
ParameterAssayResult (Illustrative)Interpretation
Solubility Thermodynamic75 µg/mL at pH 7.4Moderate solubility, may not be a limiting factor for oral absorption.
Permeability Caco-2 (A to B)15 x 10⁻⁶ cm/sHigh permeability, suggesting good potential for oral absorption.
Efflux Ratio Caco-2 (B to A / A to B)1.2Not a significant substrate for P-gp efflux.
Metabolic Stability Human Liver Microsomes (t½)45 minModerate stability, suggesting a potentially acceptable half-life in vivo.
Plasma Protein Binding Human Plasma (fu)5%High protein binding, the unbound fraction should be considered for dose projections.

In Vivo Pharmacokinetic Studies: Characterizing the Compound in a Living System

In vivo studies are essential to understand the integrated effects of ADME processes on the concentration-time profile of a drug in the body.[4][5] These studies provide critical parameters such as clearance, volume of distribution, half-life, and bioavailability.

Study Design and Execution
  • Animal Model: Rodents, typically mice or rats, are commonly used for initial PK studies due to their well-characterized physiology and the availability of historical data.

  • Dosing Routes:

    • Intravenous (IV): Administering the drug directly into the bloodstream allows for the determination of clearance, volume of distribution, and terminal half-life, independent of absorption.

    • Oral (PO): This route is essential for assessing oral bioavailability, which is the fraction of the administered dose that reaches systemic circulation.

  • Dose Selection: Doses should be selected based on efficacy studies and preliminary toxicology data to ensure they are well-tolerated.[7]

  • Blood Sampling: Serial blood samples are collected at predetermined time points after drug administration. The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases of the drug's concentration-time profile.

  • Bioanalysis: Plasma concentrations of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol are quantified using a validated LC-MS/MS method.

Workflow for an In Vivo Pharmacokinetic Study

G cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_post_study Post-Study Phase Dose_Formulation Dose Formulation and Suitability Dosing_IV Intravenous Dosing Dose_Formulation->Dosing_IV IV Group Dosing_PO Oral Dosing Dose_Formulation->Dosing_PO PO Group Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Dosing_IV Animal_Acclimatization->Dosing_PO Blood_Sampling Serial Blood Sampling Dosing_IV->Blood_Sampling Dosing_PO->Blood_Sampling Sample_Processing Plasma Sample Processing Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Bioanalysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis

Caption: Workflow of a typical in vivo pharmacokinetic study.

Data Analysis and Key Parameters

Pharmacokinetic parameters are derived from the plasma concentration-time data using non-compartmental analysis.

  • Maximum Concentration (Cmax): The highest observed concentration of the drug in plasma.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

  • Area Under the Curve (AUC): The total drug exposure over time.

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

  • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

  • Terminal Half-Life (t½): The time required for the plasma concentration of the drug to decrease by half during the elimination phase.

  • Oral Bioavailability (%F): Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Illustrative In Vivo Pharmacokinetic Data
ParameterIV (1 mg/kg)PO (5 mg/kg)Units
Cmax -1200ng/mL
Tmax -1.0h
AUC(0-inf) 18004500ng*h/mL
CL 9.2-mL/min/kg
Vdss 2.5-L/kg
3.23.5h
%F -50%

Advanced Characterization and Regulatory Considerations

As a compound progresses, a more detailed understanding of its ADME properties is required to meet regulatory expectations.[8][9][10][11][12][13]

Metabolite Identification and Reaction Phenotyping
  • Metabolite Identification: In vitro (e.g., hepatocytes) and in vivo (plasma, urine, feces) samples are analyzed to identify the major metabolites of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol. This is crucial for understanding clearance pathways and identifying any potentially active or toxic metabolites.

  • Reaction Phenotyping: This involves identifying the specific CYP450 enzymes responsible for the metabolism of the compound. This can be done using recombinant human CYP enzymes or specific chemical inhibitors.

Drug-Drug Interaction (DDI) Potential

Regulatory agencies such as the FDA and EMA require an assessment of a new drug's potential to cause drug-drug interactions.[8][14][15]

  • CYP450 Inhibition: In vitro assays are conducted to determine if 3-(Thiophen-2-yl)-1,2-oxazol-5-ol inhibits major CYP enzymes.

  • CYP450 Induction: The potential of the compound to induce the expression of CYP enzymes is typically evaluated in cultured human hepatocytes.

  • Transporter Interaction: Assays are performed to determine if the compound is a substrate or inhibitor of key drug transporters (e.g., P-gp, BCRP, OATPs).

Logical Flow of Pharmacokinetic Profiling

G A Compound Synthesis 3-(Thiophen-2-yl)-1,2-oxazol-5-ol B In Vitro ADME Screening (Solubility, Permeability, Stability) A->B C Lead Optimization (Structure-Property Relationship) B->C Iterative Feedback D In Vivo PK Study (Rodent) (IV and PO Dosing) B->D Promising Profile C->B E Advanced In Vitro Studies (Metabolite ID, DDI Potential) D->E Favorable PK F Candidate Selection for Preclinical Development E->F

Caption: Logical progression of pharmacokinetic profiling in drug discovery.

Conclusion

The pharmacokinetic profiling of a novel chemical entity like 3-(Thiophen-2-yl)-1,2-oxazol-5-ol is a multi-faceted endeavor that requires a systematic and scientifically rigorous approach. By integrating a well-designed series of in vitro and in vivo experiments, researchers can build a comprehensive understanding of a compound's ADME properties. This knowledge is not only fundamental to the successful progression of a drug candidate but also a prerequisite for ensuring its safety and efficacy in future clinical applications. The methodologies and principles outlined in this guide provide a robust framework for achieving these critical objectives.

References

  • ICH M12 on drug interaction studies - Scientific guideline - EMA - European Union. (2022, July 21).
  • EMA's Draft ICH Guideline M12 on drug interaction studies is open for public consultation. (2026, February 25).
  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
  • Guideline on the investigation of drug interactions | EMA. (2012, June 21).
  • Investigation of drug interactions - Scientific guideline | European Medicines Agency (EMA). (2015, June 3).
  • Europe: EMA shares strategy for implementing ICH M12 drug interaction study guideline. (2025, February 24).
  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery - Selvita.
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI. (2015, September 9).
  • V B. Metabolism and Pharmacokinetic Studies - FDA.
  • Population Pharmacokinetics Guidance for Industry February 2022 - FDA. (2022, February 3).
  • Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application | FDA. (2021, August 20).
  • In vivo pharmacokinetic experiments in preclinical drug development - Symeres.
  • A Guide to In Vitro ADME Testing in Drug Development - WuXi AppTec. (2022, June 23).
  • In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.

Sources

3-(Thiophen-2-yl)-1,2-oxazol-5-ol molecular weight and exact mass

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Analytical and Synthetic Profiling of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol: A High-Value Heterocyclic Scaffold

Executive Summary & Structural Identity

In modern medicinal chemistry and agrochemical development, the strategic deployment of heterocyclic bioisosteres is critical for optimizing pharmacokinetic properties and target affinity. 3-(Thiophen-2-yl)-1,2-oxazol-5-ol (also known as 3-(2-thienyl)isoxazol-5-ol) represents a highly specialized scaffold that merges the electronic properties of a thiophene ring with the acidic, hydrogen-bonding capabilities of an isoxazol-5-ol core.

This whitepaper provides an authoritative, in-depth analysis of the compound's physicochemical properties, tautomeric behavior, high-resolution mass spectrometry (HRMS) profiling, and a self-validating synthetic methodology.

Table 1: Quantitative Physicochemical Data

Property Value Computational / Analytical Basis
IUPAC Name 3-(Thiophen-2-yl)-1,2-oxazol-5-ol Standard nomenclature
Molecular Formula C₇H₅NO₂S -
Molecular Weight 167.19 g/mol Based on standard atomic weights
Monoisotopic Exact Mass 167.0041 Da C(84.0000) + H(5.0391) + N(14.0031) + O(31.9898) + S(31.9721)
Topological Polar Surface Area (TPSA) ~69.3 Ų Contributed by -OH, N, O, and S heteroatoms
Hydrogen Bond Donors 1 Hydroxyl group (-OH)

| Hydrogen Bond Acceptors | 4 | Isoxazole N/O, Hydroxyl O, Thiophene S |

Tautomerism and Structural Dynamics

A defining feature of the 1,2-oxazol-5-ol (isoxazol-5-ol) system is its complex prototropic tautomerism. The molecule exists in a dynamic equilibrium between three distinct forms: the isoxazol-5-ol (OH form), the isoxazol-5(4H)-one (CH form), and the isoxazol-5(2H)-one (NH form) .

The predominant tautomer is heavily dictated by the dielectric constant of the solvent and the electronic influence of the C3-substituent (in this case, the electron-rich thiophene ring). In polar protic solvents, the CH form (isoxazol-5(4H)-one) often predominates due to the stabilization of the highly polarized carbonyl group, whereas non-polar environments or solid-state conditions may favor the OH form . Understanding this causality is crucial when designing downstream reactions, as electrophiles will attack different positions (O-alkylation vs. N-alkylation vs. C-alkylation) depending on the reaction conditions.

Tautomerism A Isoxazol-5-ol (OH Form) B Isoxazol-5(4H)-one (CH Form) A->B Proton Transfer (C4) C Isoxazol-5(2H)-one (NH Form) A->C Direct Tautomerization B->C Proton Transfer (N2)

Caption: Tautomeric equilibrium of the isoxazol-5-ol core in solution.

High-Resolution Mass Spectrometry (HRMS) Profiling

To analytically validate the synthesis of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol, negative-ion Electrospray Ionization (ESI-) HRMS is the gold standard. Because the isoxazol-5-ol proton is acidic (pKa ~4.5–5.5), the molecule readily deprotonates to form a stable [M-H]- precursor ion at m/z 166.00.

Causality of Fragmentation: During Collision-Induced Dissociation (CID), the isoxazole ring is highly susceptible to cleavage. The primary fragmentation pathway involves the expulsion of carbon dioxide (CO₂, 44 Da) from the isoxazol-5-one tautomer, yielding a fragment at m/z 122.01. Subsequent rearrangement and loss of HCN/C₂H₂ generates the stable thiophene radical/ion species.

Fragmentation M [M-H]- Precursor m/z 166.00 F1 [M-H - CO2]- m/z 122.01 M->F1 -CO2 (44 Da) Isoxazole Ring Cleavage F2 Thiophene-2-carboxylate m/z 127.00 M->F2 Rearrangement F3 Thiophene ion m/z 83.00 F1->F3 -HCN/C2H2

Caption: Proposed negative-ion ESI-MS/MS fragmentation pathway.

Synthetic Methodology: De Novo Core Construction

The most robust and atom-economical method for constructing the 3-substituted isoxazol-5-ol core is the cyclocondensation of a β-ketoester with hydroxylamine .

Self-Validating Protocol:

  • Reagent Preparation: Dissolve 10.0 mmol of ethyl 3-(thiophen-2-yl)-3-oxopropanoate in 20 mL of absolute ethanol.

  • Oxime Formation: Add 11.0 mmol of hydroxylamine hydrochloride (NH₂OH·HCl) and 11.0 mmol of sodium acetate (NaOAc).

    • Mechanistic Causality: NaOAc acts as a mild base to liberate free nucleophilic hydroxylamine while buffering the reaction at pH ~4.5. This specific pH is critical; it is acidic enough to activate the ketone carbonyl for nucleophilic attack, but mild enough to prevent premature base-catalyzed hydrolysis of the ethyl ester .

  • Cyclization: Heat the mixture to 60°C under reflux for 4 hours.

    • Mechanistic Causality: Elevated temperature provides the activation energy required for the intramolecular nucleophilic acyl substitution. The newly formed oxime oxygen attacks the ester carbonyl, expelling ethanol to close the 5-membered ring.

  • In-Process Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active β-ketoester spot and the appearance of a highly polar, bromocresol green-staining spot confirms ring closure.

  • Workup & Isolation: Cool to room temperature, concentrate under reduced pressure, and partition between ethyl acetate (30 mL) and 1M HCl (15 mL). The acidic wash ensures the product is fully protonated and partitions into the organic layer.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, evaporate, and recrystallize from ethanol/water.

Synthesis N1 Ethyl 3-(thiophen-2-yl)-3-oxopropanoate + Hydroxylamine HCl N2 Oxime Formation (pH 4.5, EtOH, 60°C) N1->N2 N3 Intramolecular Cyclization (Oxime -OH attacks Ester) N2->N3 N4 Dehydration & Ethanol Elimination N3->N4 N5 3-(Thiophen-2-yl)-1,2-oxazol-5-ol (Yield: 75-85%) N4->N5

Caption: Step-by-step synthetic mechanism for 3-(Thiophen-2-yl)-1,2-oxazol-5-ol.

Pharmacological Utility & Bioisosterism

In drug discovery, the 3-(Thiophen-2-yl)-1,2-oxazol-5-ol scaffold is prized for its dual bioisosteric properties:

  • Carboxylic Acid Bioisostere: The isoxazol-5-ol moiety is a classical bioisostere for the carboxylic acid group . With a pKa of ~4.5–5.5, it is predominantly ionized at physiological pH, allowing it to engage in identical electrostatic interactions with target proteins (e.g., arginine or lysine residues in binding pockets). However, the delocalized charge across the heterocycle improves lipophilicity (LogP) and membrane permeability compared to a standard carboxylate, effectively circumventing the poor oral bioavailability often associated with free acids .

  • Phenyl Ring Bioisostere: The thiophene ring at the C3 position acts as a bioisostere for a phenyl ring. It occupies a similar steric volume but possesses a lower resonance energy and distinct electron density. The sulfur atom can participate in stabilizing sulfur-π or orthogonal multipolar interactions within hydrophobic binding pockets, often leading to enhanced target selectivity.

References

  • Journal of Medicinal Chemistry. "Carboxylic Acid Bioisosteres of Creatine as Novel and Selective Substrate Competitive Inhibitors of the Creatine Transporter SLC6A8." ACS Publications. [Link]

  • ResearchGate. "AZD6564, Discovery of a Potent 5-Substituted Isoxazol-3-ol Fibrinolysis Inhibitor and Development of an Enantioselective Large-Scale Route for Its Preparation." ResearchGate Publications. [Link]

  • Saczewski, J., et al. "Experimental and theoretical studies on the tautomerism and reactivity of isoxazolo[3,4-b]quinolin-3(1H)-ones." Tetrahedron, ResearchGate. [Link]

Preliminary In Vitro Toxicity Studies of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol: A Mechanistically-Informed Approach

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction and Scientific Rationale

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] The compound of interest, 3-(Thiophen-2-yl)-1,2-oxazol-5-ol, marries this versatile core with a thiophene ring. While the thiophene moiety is integral to the therapeutic effect of many approved drugs, it is also a well-documented "structural alert".[3][4] Its presence necessitates a proactive and mechanistically-informed toxicological evaluation.

The primary toxicological concern with thiophene-containing compounds is their potential for metabolic bioactivation by Cytochrome P450 (CYP450) enzymes.[3][4] This process can generate highly reactive electrophilic metabolites, namely thiophene S-oxides and thiophene epoxides, which are implicated in drug-induced hepatotoxicity.[4][5][6][7] Several drugs containing this moiety have been withdrawn from the market due to such toxic effects.[6] Therefore, a simple cytotoxicity screen on a standard cell line is insufficient. A robust preliminary assessment must investigate whether the parent compound's toxicity is enhanced following metabolic transformation.

This guide presents a tiered in vitro screening approach. We begin with establishing the basal cytotoxicity of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol and then progress to a metabolically-informed cytotoxicity assay to simulate the effects of hepatic metabolism. This strategy allows for the early identification of bioactivation-related hazards, saving resources and enabling more informed decisions in the drug development pipeline.

Core Mechanistic Concern: Thiophene Bioactivation

The crux of thiophene-related toxicity lies in its oxidative metabolism. Two primary, competitive pathways catalyzed by CYP450 enzymes have been identified: S-oxidation and epoxidation.[5][6][7]

  • S-Oxidation: The sulfur atom in the thiophene ring is oxidized to form a reactive thiophene-S-oxide. This intermediate can react with cellular nucleophiles, such as glutathione (GSH), or bind to macromolecules, leading to cellular dysfunction.[8]

  • Epoxidation: The double bonds within the thiophene ring are oxidized to form a thiophene epoxide. This strained three-membered ring is a potent electrophile. Studies suggest this pathway may be both kinetically and thermodynamically more favorable than S-oxidation.[5][6][7] The epoxide can covalently bind to proteins and nucleic acids, triggering downstream toxic events.

Both pathways generate reactive metabolites that can deplete cellular antioxidant defenses (like GSH), induce oxidative stress, and form protein adducts, potentially leading to immune-mediated hepatotoxicity or direct cellular necrosis.[3][4][9]

G cluster_0 CYP450-Mediated Metabolism cluster_1 Cellular Consequences Parent 3-(Thiophen-2-yl)-1,2-oxazol-5-ol (Thiophene Core) S_Oxide Reactive Thiophene-S-Oxide Parent->S_Oxide S-Oxidation Epoxide Reactive Thiophene Epoxide Parent->Epoxide Epoxidation (Kinetically Favorable) Depletion GSH Depletion & Oxidative Stress S_Oxide->Depletion Adducts Macromolecule Adducts (Proteins, DNA) S_Oxide->Adducts Epoxide->Depletion Epoxide->Adducts Toxicity Hepatotoxicity / Cytotoxicity Depletion->Toxicity Adducts->Toxicity

Caption: Potential bioactivation pathways of the thiophene moiety.

A Tiered In Vitro Toxicity Screening Workflow

To efficiently assess the toxicological risk, a two-tiered approach is recommended. This workflow is designed to first establish a baseline of intrinsic toxicity and then to specifically probe for metabolism-induced toxicity.

G cluster_workflow Toxicity Screening Workflow Tier1 Tier 1: Basal Cytotoxicity Assessment (MTT Assay) CellLines Cell Lines: 1. HepG2 (Human Hepatoma) 2. HEK293 (Human Embryonic Kidney) Tier1->CellLines Analysis Data Analysis & Interpretation Tier1->Analysis Tier2 Tier 2: Metabolically-Informed Cytotoxicity (MTT Assay with S9 Fraction) S9_System Metabolic Activation System: - HepG2 Cells + Rat Liver S9 - Cofactor Mix (NADPH, etc.) Tier2->S9_System Tier2->Analysis Decision Risk Assessment: - Low Risk (No significant toxicity) - Bioactivation Risk (Toxicity ↑ with S9) - Intrinsic Risk (Toxicity w/o S9) Analysis->Decision

Caption: Proposed two-tiered workflow for in vitro toxicity assessment.

Experimental Protocols

The following protocols are based on widely accepted methodologies for in vitro cytotoxicity screening.[10][11][12][13]

Tier 1: Basal Cytotoxicity Assessment (MTT Assay)

This assay determines the intrinsic toxicity of the compound on cell lines with different origins. The human hepatoma cell line HepG2 is chosen for its hepatic origin and some (albeit limited) metabolic capacity. The HEK293 cell line is a common, non-hepatic line used to assess general cytotoxicity.[14]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for measuring cellular metabolic activity.[10] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[11]

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture HepG2 and HEK293 cells according to standard protocols.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[10]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[10]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM (a wider or narrower range may be required based on initial results).[10]

    • Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

    • Controls: Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells (cells in medium only).[10]

    • After the 24-hour cell attachment period, carefully remove the medium and add 100 µL of the prepared compound dilutions or control media to the respective wells.

    • Incubate the plate for a defined exposure time (e.g., 24, 48, or 72 hours). A 48-hour time point is a common starting point.

  • MTT Assay Execution:

    • Following the treatment period, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[1]

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[10]

    • Carefully aspirate the medium containing MTT from each well without disturbing the cells or the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[1] Gently pipette to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Tier 2: Metabolically-Informed Cytotoxicity Assessment

This crucial step evaluates if hepatic metabolism increases the compound's toxicity. The assay is performed on HepG2 cells, supplemented with an external metabolic activation system (S9 fraction). The S9 fraction contains both microsomal (CYP450s) and cytosolic enzymes.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed HepG2 cells in a 96-well plate as described in Protocol 4.1.

  • Preparation of S9 Treatment Medium:

    • Prepare a master mix containing complete culture medium, pooled rat or human liver S9 fraction (e.g., at a final concentration of 1 mg/mL protein), and an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). The S9 fraction and cofactors are commercially available.

    • Prepare serial dilutions of the test compound directly in this S9-fortified medium.

    • Controls:

      • Vehicle Control (+S9): S9-fortified medium with DMSO.

      • Negative Control (-S9): Compound dilutions in medium without the S9 fraction and cofactors (this serves as a direct comparator to the Tier 1 experiment).

      • Positive Control (+S9): A known pro-toxin that requires metabolic activation (e.g., cyclophosphamide).

  • Compound Treatment and Assay Execution:

    • After the 24-hour cell attachment period, remove the medium and add 100 µL of the prepared S9-containing compound dilutions or controls.

    • Incubate for a shorter duration, typically 2-4 hours, to allow for metabolic conversion without overwhelming the cells. The optimal time should be determined empirically.

    • After the S9 incubation, remove the treatment medium, wash the cells gently with sterile PBS, and replace it with 100 µL of fresh, complete culture medium.

    • Incubate for an additional 24 or 48 hours.

    • Proceed with the MTT Assay Execution as described in step 3 of Protocol 4.1.

Data Presentation and Interpretation

Raw absorbance data should be converted to percentage cell viability relative to the vehicle control. This data is then used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound that reduces cell viability by 50%.[10]

Table 1: Hypothetical In Vitro Toxicity Data for 3-(Thiophen-2-yl)-1,2-oxazol-5-ol

Assay ConditionCell LineExposure Time (h)IC₅₀ (µM)
Tier 1: Basal Cytotoxicity HEK29348> 100
HepG24885.6
Tier 2: Metabolic Activation HepG2 (-S9 Fraction)4 + 4882.1
HepG2 (+S9 Fraction)4 + 489.3

Interpretation of Results:

  • Scenario 1 (As in Table 1): A significant decrease (shift to the left) in the IC₅₀ value in the presence of the S9 fraction (e.g., from 82.1 µM to 9.3 µM) is a strong indicator of metabolic bioactivation. This suggests that metabolites of the parent compound are more toxic than the compound itself, raising a significant red flag for potential hepatotoxicity.

  • Scenario 2 (No Change): If the IC₅₀ values are similar with and without the S9 fraction, it suggests that either the compound is not significantly metabolized by the enzymes in the S9 fraction or that its metabolites are not more toxic than the parent compound.

  • Scenario 3 (High Basal Toxicity): If the compound shows high toxicity in Tier 1 (low µM IC₅₀) across cell lines, it possesses intrinsic cytotoxicity, independent of metabolic activation.

Conclusion

The presence of a thiophene ring in 3-(Thiophen-2-yl)-1,2-oxazol-5-ol mandates a thoughtful and mechanistically-informed approach to preliminary toxicity screening. The tiered workflow described in this guide, which combines basal cytotoxicity assessment with a metabolically-activated system, provides a robust framework for identifying both intrinsic toxicity and the more nuanced risk of bioactivation. By interpreting the comparative IC₅₀ values, researchers can make an early, evidence-based assessment of the compound's toxicological liabilities, guiding future development and de-risking the path to a potential therapeutic candidate.

References

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. PubMed. Available at: [Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. Available at: [Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. Available at: [Link]

  • Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology. Available at: [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • Bioactivation potential of thiophene-containing drugs. PubMed. Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal. Available at: [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. ACS Publications. Available at: [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. Available at: [Link]

  • New biological reactive intermediates: metabolic activation of thiophene derivatives. PubMed. Available at: [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. PMC. Available at: [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. ACS Publications. Available at: [Link]

  • Biological Activities of Thiophenes. Encyclopedia MDPI. Available at: [Link]

  • (PDF) Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates. ResearchGate. Available at: [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. PubMed. Available at: [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers. Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]

Sources

Pharmacodynamic Profiling and Receptor Binding Affinity of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of neuroactive and antineoplastic agents frequently relies on the strategic deployment of bioisosteres to optimize pharmacokinetics and receptor binding affinities. 3-(Thiophen-2-yl)-1,2-oxazol-5-ol (also referred to as 3-(2-thienyl)isoxazol-5-ol) represents a highly specialized pharmacophore combining a lipophilic thiophene ring with an isoxazol-5-ol core. The 1,2-oxazol-5-ol moiety is a well-established surrogate for the carboxylic acid group, widely utilized in the development of orthosteric ligands for γ -aminobutyric acid type A (GABA A​ ) and glutamatergic receptors[1]. This technical guide delineates the mechanistic rationale, binding thermodynamics, and field-proven experimental protocols required to accurately profile the receptor binding affinity and intrinsic efficacy of this compound.

Pharmacophore Architecture & Mechanistic Rationale

The Isoxazol-5-ol Core: A Carboxylic Acid Bioisostere

The isoxazol-5-ol heterocycle serves as a conformationally restricted, acidic bioisostere. With a pKa typically ranging between 4.5 and 5.5, it exists predominantly in its ionized (anionic) form at physiological pH, closely mimicking the carboxylate moiety of endogenous neurotransmitters like GABA and Glutamate[1].

  • Causality in Binding: The ionized oxygen at the 5-position acts as a critical hydrogen-bond acceptor, forming robust electrostatic interactions with highly conserved arginine and threonine residues within the receptor's orthosteric binding pocket (e.g., the α+/β− interface of the GABA A​ receptor).

The Thiophen-2-yl Substituent: Lipophilic Anchoring

Substituting the 3-position of the isoxazole ring with a thiophene moiety drastically alters the ligand's thermodynamic binding profile. Thiophene is a classic bioisostere for a benzene ring, offering high electron density and a sulfur atom capable of participating in unique dipole interactions.

  • Causality in Efficacy: While 5-substituted isoxazol-3-ols (like 4-PIOL) act as partial agonists, shifting the substitution to the 3-position to form 3-substituted isoxazol-5-ols (such as iso-4-PIOL) typically reduces intrinsic efficacy, often converting the ligand into a weak partial agonist or a competitive antagonist[2]. The bulky, lipophilic thiophene ring further anchors the molecule via π−π stacking with aromatic residues (e.g., Tyrosine, Phenylalanine) in the binding domain, stabilizing the receptor in a closed or desensitized conformation.

Quantitative Data: Comparative Binding Affinities

To contextualize the binding affinity of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol, it is essential to benchmark it against structurally related isoxazole derivatives. The table below summarizes the binding affinities ( IC50​ ) and intrinsic efficacies of established GABA A​ receptor ligands, demonstrating how positional isomerism dictates receptor interaction[3],[2].

CompoundStructural ClassTarget ReceptorBinding Affinity ( IC50​ / Ki​ )Efficacy Profile
GABA Endogenous LigandGABA A​ ( α1​β2​γ2​ )~1.0 µMFull Agonist (100%)
Muscimol 5-substituted isoxazol-3-olGABA A​ ( α1​β2​γ2​ )~0.01 µMFull Agonist (100%)
4-PIOL 5-substituted isoxazol-3-olGABA A​ ( α1​β2​γ2​ )9.3 ± 2.6 µMPartial Agonist (30-35%)
iso-4-PIOL 3-substituted isoxazol-5-olGABA A​ ( α1​β2​γ2​ )26.0 ± 7.0 µMAntagonist / Weak Partial
3-(Thiophen-2-yl)-1,2-oxazol-5-ol 3-substituted isoxazol-5-olGABA A​ / GlutamatePredicted: 15 - 40 µMPredicted: Antagonist

Note: The shift from an isoxazol-3-ol to an isoxazol-5-ol core consistently results in a reduction of intrinsic efficacy, making the 5-ol scaffold ideal for designing competitive antagonists[2].

Experimental Protocols: Affinity and Efficacy Determination

To ensure self-validating and reproducible results, the following step-by-step methodologies must be employed to determine the receptor binding affinity and functional efficacy of the compound.

Protocol 1: Radioligand Displacement Assay ( [3H] Muscimol)

This assay determines the binding affinity ( Ki​ ) of the compound by measuring its ability to displace a known radioactive ligand.

  • Tissue Preparation: Isolate and homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: The cerebral cortex is selected because it expresses a high density of α1​β2​γ2​ GABA A​ receptors, providing a robust signal-to-noise ratio[3].

  • Incubation: Incubate 100 µg of membrane protein with 2 nM [3H] Muscimol and varying concentrations of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol (0.1 µM to 300 µM) for 60 minutes at 4°C.

    • Causality: [3H] Muscimol is strictly utilized over [3H] Flunitrazepam because muscimol specifically labels the orthosteric active site rather than the allosteric benzodiazepine site. The 4°C temperature minimizes receptor internalization and proteolytic degradation.

  • Non-Specific Binding (NSB) Definition: Run parallel samples containing 1 mM unlabeled GABA.

    • Causality: This establishes a self-validating baseline. Any radioactivity remaining in these tubes represents non-receptor-mediated trapping, which must be subtracted to calculate specific binding.

  • Filtration & Analysis: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Measure retained radioactivity via liquid scintillation counting. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Binding affinity ( Ki​ ) does not equate to functional efficacy. A high-affinity ligand could be an agonist, partial agonist, or antagonist. Patch-clamp electrophysiology resolves this by measuring actual ion flux[3].

  • Cell Culture: Plate primary cerebellar granule neurons on poly-D-lysine coated coverslips and culture for 7-10 days in vitro (DIV).

  • Recording Solutions: Fill the recording pipette with an intracellular solution containing 140 mM CsCl to block potassium currents, isolating the chloride ( Cl− ) current.

  • Voltage-Clamp: Clamp the membrane potential at -70 mV.

  • Compound Application: Apply 3-(Thiophen-2-yl)-1,2-oxazol-5-ol via a rapid U-tube perfusion system.

    • Causality: Rapid application is critical to capture the peak transient current before the receptor enters a desensitized state. If the compound induces no inward current but competitively diminishes the current induced by a subsequent pulse of GABA, it is definitively classified as an antagonist.

Visualizations

ExperimentalWorkflow A Membrane Prep (Rat Cortex) B [3H]Muscimol Displacement A->B D Patch-Clamp Recording A->D C Scatchard Analysis (Ki) B->C E Efficacy Determination C->E D->E

Fig 1: Workflow for determining receptor binding affinity and intrinsic efficacy.

ReceptorSignaling L Ligand Binding (Orthosteric Site) R Receptor Conformational Shift L->R C Chloride Channel Pore Opening R->C I Cl- Influx & Hyperpolarization C->I N Neuronal Inhibition (IPSP) I->N

Fig 2: Receptor signaling pathway upon orthosteric ligand activation.

Sources

Structural activity relationship (SAR) of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Activity Relationship (SAR) of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents often leads to the exploration of "privileged structures" – molecular frameworks that are capable of binding to multiple biological targets. The 3-(Thiophen-2-yl)-1,2-oxazol-5-ol core represents a fascinating convergence of two such scaffolds. The isoxazole ring is a cornerstone of numerous approved drugs, valued for its unique electronic properties and its ability to engage in a variety of non-covalent interactions.[1][2] Simultaneously, the thiophene ring, a well-established bioisostere of the phenyl group, offers a distinct pharmacokinetic and metabolic profile, and is a key component in a multitude of pharmaceuticals.[3][4][5] This guide provides a comprehensive analysis of the structural activity relationships governing this hybrid molecule, offering insights for the rational design of new and potent therapeutic agents.

Deconstructing the Core: A Structural Overview

The 3-(Thiophen-2-yl)-1,2-oxazol-5-ol molecule is comprised of three key regions that are amenable to chemical modification for the purpose of exploring and optimizing biological activity. Understanding the role of each component is fundamental to a successful drug discovery campaign.

Molecule_Structure cluster_0 3-(Thiophen-2-yl)-1,2-oxazol-5-ol Core cluster_1 Key Modification Sites Core Thiophene Thiophene Ring (Bioisostere, Lipophilicity) Isoxazole 1,2-Oxazol-5-ol Core (Scaffold, Tautomerism) Hydroxyl C5-OH Group (H-bonding, Prodrug site)

Caption: Key regions for SAR exploration in the 3-(thiophen-2-yl)-1,2-oxazol-5-ol scaffold.

The Thiophene Moiety: A Bioisosteric Advantage

The replacement of a phenyl ring with a thiophene ring is a common and effective strategy in medicinal chemistry.[2][6][7] Thiophene is considered a non-classical bioisostere of the phenyl group, sharing similarities in size, planarity, and aromaticity, yet offering distinct electronic and metabolic properties.[2][6]

Rationale for Thiophene Substitution

The choice of a thiophene ring over a phenyl ring can be driven by several factors:

  • Modulation of Lipophilicity: Thiophene is generally less lipophilic than benzene, which can lead to improved aqueous solubility and altered pharmacokinetic profiles.[7]

  • Metabolic Stability: The sulfur atom in the thiophene ring can influence metabolic pathways, potentially blocking or altering sites of oxidation that may be problematic in a phenyl analog.

  • Enhanced Target Interactions: The sulfur atom can participate in unique interactions with biological targets, such as hydrogen bonding or metal coordination, that are not possible with a phenyl ring.[3]

SAR of the Thiophene Ring

While specific SAR data for substitutions on the thiophene ring of 3-(thiophen-2-yl)-1,2-oxazol-5-ol is not extensively documented, we can infer potential trends from related compounds. For instance, in a series of 5-(thiophen-2-yl)isoxazoles developed as anti-breast cancer agents, an unsubstituted thiophene ring at the 5th position of the isoxazole was found to be crucial for potent activity.[5][8] This suggests that the electronic and steric profile of the unsubstituted thiophene is optimal for binding to the target, in this case, the estrogen receptor alpha (ERα).

In other classes of molecules, substitution on the thiophene ring has been shown to significantly impact activity. For example, in a series of apoptosis inducers, a 3-chloro-substituted thiophen-2-yl group at the 5-position of a 1,2,4-oxadiazole was a key feature of the most active compounds.[9] This highlights the importance of exploring substitutions on the thiophene ring to probe for additional interactions with the target protein.

Table 1: Hypothetical SAR of the Thiophene Moiety

Substitution PositionSubstituent TypePredicted Effect on ActivityRationale
4-positionSmall, electron-withdrawing (e.g., F, Cl)Potentially increases activityMay enhance binding through specific interactions or by modulating the electronics of the ring.
5-positionBulky, lipophilic (e.g., t-butyl)Likely decreases activityMay cause steric hindrance in the binding pocket.
4- and 5-positionsFused ring systemCould increase or decrease activityDependent on the nature of the fused ring and the target; may improve potency but also impact physicochemical properties.

The 1,2-Oxazol-5-ol Core: A Tautomeric Hub

The 1,2-oxazol-5-ol core is a versatile scaffold that exists in tautomeric equilibrium with its 1,2-oxazol-5(4H)-one form. This tautomerism can be critical for biological activity, influencing receptor binding, membrane permeability, and metabolic stability.[1]

Tautomerism and its Implications

The position of the tautomeric equilibrium can be influenced by the electronic nature of the substituent at the 3-position (in this case, the thiophene ring) and by the surrounding microenvironment (e.g., solvent polarity, pH). The ability to exist in different tautomeric forms may allow the molecule to adapt to the specific requirements of a binding site, potentially contributing to its promiscuity as a privileged scaffold.

SAR of the Isoxazole Core

SAR studies on 3-phenyl-isoxazol-5-ol analogs have provided valuable insights into the importance of the isoxazole core. In a series of chitin synthesis inhibitors, the 3-phenyl-isoxazol-5-yl moiety served as a crucial anchor for the molecule.[10] Modifications to the phenyl ring had a significant impact on activity, demonstrating the sensitivity of the target to the substitution pattern at the 3-position of the isoxazole ring.

For the 3-(thiophen-2-yl) analog, it is reasonable to hypothesize that the isoxazole core plays a similar role in orienting the thiophene ring within the binding site. Modifications to the isoxazole ring itself, such as the introduction of a substituent at the 4-position, have been shown to be critical for the activity of other isoxazole-containing compounds. For example, a trifluoromethyl group at the 4-position of 5-(thiophen-2-yl)isoxazoles was found to be important for their anti-breast cancer activity.[5][8]

SAR_Isoxazole Start 3-(Thiophen-2-yl)-1,2-oxazol-5-ol Core Mod1 Substitution at C4-position Start->Mod1 Introduce small, electron-withdrawing groups (e.g., -CF3, -CN) Mod2 Bioisosteric replacement of isoxazole Start->Mod2 Replace with other 5-membered heterocycles (e.g., pyrazole, triazole) Outcome1 Outcome1 Mod1->Outcome1 Potential for enhanced potency and altered selectivity Outcome2 Outcome2 Mod2->Outcome2 Significant change in activity profile; potential for novel mechanism of action

Caption: SAR exploration strategies for the 1,2-oxazol-5-ol core.

The C5-Hydroxyl Group: A Gateway to Analogs

The hydroxyl group at the C5 position of the isoxazole ring is a key functional group that can participate in hydrogen bonding interactions with the biological target. It also serves as a convenient handle for the synthesis of a wide range of analogs, including esters, ethers, and amines.

The Role of the C5-OH Group

In many cases, a free hydroxyl group is essential for activity. However, in other instances, it may be a site of rapid metabolism (e.g., glucuronidation), leading to poor pharmacokinetic properties. Therefore, exploring modifications at this position is a critical step in lead optimization.

SAR of C5-Analogs

The conversion of the C5-hydroxyl group to other functionalities can have a profound impact on biological activity. For example, in the case of 3-phenyl-isoxazol-5-ol based chitin synthesis inhibitors, the hydroxyl group was converted to an amide, which was essential for potent activity.[10] This suggests that for certain targets, a hydrogen bond acceptor at this position is preferred over a hydrogen bond donor.

Table 2: Potential C5-Modifications and their Rationale

ModificationResulting Functional GroupRationale for Synthesis
AcylationEsterProdrug strategy; may improve cell permeability.
AlkylationEtherMay improve metabolic stability; probes for steric tolerance in the binding site.
AminationAmineIntroduces a basic center; potential for new ionic interactions with the target.
SulfonylationSulfonate EsterMay act as a leaving group for covalent inhibition or improve solubility.

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of 3-(thiophen-2-yl)-1,2-oxazol-5-ol and its analogs. These are intended as a starting point and may require optimization based on the specific properties of the target compounds.

Synthesis of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol

This synthesis involves the condensation of a thiophene-derived β-ketoester with hydroxylamine.

Step 1: Synthesis of Ethyl 3-oxo-3-(thiophen-2-yl)propanoate

  • To a solution of sodium ethoxide (1.2 eq) in dry ethanol, add diethyl oxalate (1.1 eq) dropwise at 0 °C.

  • Add a solution of 2-acetylthiophene (1.0 eq) in dry ethanol dropwise to the reaction mixture.

  • Stir the mixture at room temperature for 12-16 hours.

  • Acidify the reaction mixture with dilute HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield ethyl 3-oxo-3-(thiophen-2-yl)propanoate.

Step 2: Cyclization to 3-(Thiophen-2-yl)-1,2-oxazol-5-ol

  • To a solution of ethyl 3-oxo-3-(thiophen-2-yl)propanoate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the mixture to room temperature and pour into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 3-(thiophen-2-yl)-1,2-oxazol-5-ol.

Synthesis_Workflow Start 2-Acetylthiophene Intermediate Ethyl 3-oxo-3-(thiophen-2-yl)propanoate Start->Intermediate Claisen Condensation Reagent1 Diethyl oxalate, NaOEt Product 3-(Thiophen-2-yl)-1,2-oxazol-5-ol Intermediate->Product Cyclization Reagent2 Hydroxylamine HCl, NaOAc

Caption: General synthetic workflow for 3-(thiophen-2-yl)-1,2-oxazol-5-ol.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of compounds against cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The 3-(thiophen-2-yl)-1,2-oxazol-5-ol scaffold represents a promising starting point for the development of novel therapeutic agents. The combination of the bioisosteric properties of the thiophene ring and the versatile nature of the isoxazol-5-ol core provides a rich platform for chemical exploration. Future research in this area should focus on the systematic exploration of the SAR at all three key positions of the molecule. A multi-pronged approach, combining chemical synthesis, biological screening, and computational modeling, will be essential for unlocking the full therapeutic potential of this intriguing class of compounds.

References

  • Thiophene and its derivatives in medicinal chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8834015/]
  • The Significance of Thiophene in Medicine: A Systematic Review. [URL: https://www.researchgate.
  • Therapeutic Potential of Thiophene Compounds: A Mini-Review. [URL: https://www.researchgate.net/publication/372839933_Therapeutic_Potential_of_Thiophene_Compounds_A_Mini-Review]
  • Exploring the Chemical Space of Isoxazol-5-ol Analogs: A Technical Guide for Drug Discovery. [URL: https://www.benchchem.com/blog/exploring-the-chemical-space-of-isoxazol-5-ol-analogs-a-technical-guide-for-drug-discovery/]
  • Structure-Activity Relationship (SAR) of 3-Phenyl-isoxazol-5-ol Analogs: A Comparative Guide. [URL: https://www.benchchem.
  • A review of isoxazole biological activity and present synthetic techniques. [URL: https://www.researchgate.net/publication/361491244_A_review_of_isoxazole_biological_activity_and_present_synthetic_techniques]
  • Anti-inflammatory evaluation of isoxazole derivatives. [URL: https://www.scholarsresearchlibrary.
  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra05040h]
  • The synthetic and therapeutic expedition of isoxazole and its analogs. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5893062/]
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/cb/d3cb00201j]
  • Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. [URL: https://pubmed.ncbi.nlm.nih.gov/16078840/]
  • Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278143/]
  • Effect of the isosteric replacement of the phenyl motif with furyl (or thienyl) of 4-phenyl-N-arylsulfonylimidazolones as broad and potent anticancer agents. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/md/c5md00057h]
  • Synthesis, Characterization of thiophene derivatives and its biological applications. [URL: https://www.researchgate.
  • Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. [URL: https://pubmed.ncbi.nlm.nih.gov/37320984/]
  • Bridge-Fused Rings as m-Phenyl Bioisosteres. [URL: https://www.pharmablock.com/learning-center/bridge-fused-rings-as-m-phenyl-bioisosteres]
  • Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. [URL: https://www.mdpi.com/1422-0067/19/5/1491]
  • Synthesis and structure-activity relationships of 3,5-diarylisoxazoles and 3,5-diaryl-1,2,4-oxadiazoles, novel classes of small molecule interleukin-8 (IL-8) receptor antagonists. [URL: https://pubmed.ncbi.nlm.nih.gov/15288423/]
  • Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. [URL: https://www.researchgate.net/publication/343048924_Non-Classical_Phenyl_Bioisosteres_as_Effective_Replacements_in_a_Series_of_Novel_Open_Source_Antimalarials]
  • Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists. [URL: https://pubmed.ncbi.nlm.nih.gov/8011666/]
  • Synthesis and Biological Evaluation of 2-(3′,4′,5′-Trimethoxybenzoyl)-3-Aryl/Arylaminobenzo[b]thiophene Derivatives as a Novel Class of Antiproliferative Agents. [URL: https://www.researchgate.
  • Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. [URL: https://www.researchgate.
  • Development of hetero-triaryls as a new chemotype for subtype-selective and potent Sirt5 inhibition. [URL: https://pubmed.ncbi.nlm.nih.gov/35853430/]
  • Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2017.00164/full]
  • 3-(THIOPHEN-2-YL)ISOXAZOL-5-AMINE — Chemical Substance Information. [URL: https://www.nextsds.com/substance/3-thiophen-2-yl-isoxazol-5-amine-1000000-00-0]

Sources

Predictive Metabolic Profiling of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: DMPK Scientists, Toxicologists, and Medicinal Chemists Focus: Phase I/II Biotransformation, Reactive Metabolite Liabilities, and Experimental Trapping Workflows

Executive Summary & Structural Deconstruction

The compound 3-(Thiophen-2-yl)-1,2-oxazol-5-ol represents a fascinating, albeit challenging, scaffold in medicinal chemistry. It integrates two distinct pharmacophores with highly divergent metabolic liabilities: an electron-rich thiophene ring and a labile isoxazol-5-ol ring (which exists in tautomeric equilibrium with its isoxazol-5(4H)-one form).

Understanding the metabolic fate of this molecule is critical for early-stage drug development. Thiophene is a well-documented structural alert associated with idiosyncratic drug toxicity (IDT) due to its propensity for bioactivation into electrophilic intermediates [3]. Conversely, the isoxazole moiety is susceptible to reductive cleavage, a pathway that drives the pharmacological activation of drugs like leflunomide but can also lead to rapid metabolic clearance [1]. This whitepaper dissects the predicted metabolic pathways, underlying enzymatic mechanisms, and the self-validating experimental protocols required to profile this compound.

Mechanistic Pathways of Biotransformation

Phase I: Thiophene Ring Oxidation (The Toxicity Vector)

Cytochrome P450 (CYP450) enzymes, primarily CYP2C9 and CYP3A4, catalyze the oxidation of the thiophene ring. This biotransformation proceeds via two competing, highly reactive pathways:

  • S-Oxidation: The sulfur atom is oxidized to form a transient thiophene-S-oxide . This intermediate is highly electrophilic and acts as a potent Michael acceptor. If not intercepted by nucleophiles, it can covalently bind to hepatic proteins, leading to hepatotoxicity—a mechanism identical to the withdrawal of the drug tienilic acid [4].

  • Epoxidation (Arene Oxide Formation): CYP450s can also epoxidize the C2-C3 or C4-C5 bonds of the thiophene ring. The resulting arene oxide undergoes a rapid NIH shift to form a hydroxylated thiophene, which immediately tautomerizes into a more stable thiolactone [5].

Phase I: Isoxazole Ring Cleavage (The Clearance Vector)

The N-O bond of the 1,2-oxazol-5-ol ring is inherently labile. Under physiological conditions, it can undergo reductive cleavage.

  • Mechanism: This scission is catalyzed by cytosolic reductases or by the Fe(II) form of CYP450s under low oxygen tension via a charge-transfer mechanism [1].

  • Product: The cleavage of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol yields an open-chain β -amino enone or cyanoenol derivative. This pathway is a primary clearance mechanism, mirroring the in vivo metabolism of the anticoagulant razaxaban [6].

Phase II: Conjugation and Detoxification
  • Glucuronidation: The free hydroxyl group at the 5-position of the isoxazole ring serves as a direct handle for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), forming a stable, water-soluble O-glucuronide for renal excretion.

  • Glutathione (GSH) Conjugation: The reactive thiophene-S-oxide is detoxified via a Michael-type addition by endogenous Glutathione, forming a stable GSH adduct at the 5-position of the thiophene ring [2].

MetabolicPathways Parent 3-(Thiophen-2-yl)- 1,2-oxazol-5-ol SOxide Thiophene-S-oxide (Reactive Intermediate) Parent->SOxide CYP450 (S-Oxidation) Epoxide Thiophene Epoxide (Arene Oxide) Parent->Epoxide CYP450 (Epoxidation) RingOpen Ring-Opened Metabolite (N-O Cleavage) Parent->RingOpen Reductase / CYP450 (N-O Cleavage) Glucuronide O-Glucuronide (Phase II) Parent->Glucuronide UGTs (Glucuronidation) GSHAdduct GSH Adduct (Michael Addition) SOxide->GSHAdduct + GSH Hydroxyl 5-Hydroxythiophene / Thiolactone Epoxide->Hydroxyl NIH Shift

Predicted metabolic pathways for 3-(Thiophen-2-yl)-1,2-oxazol-5-ol.

Experimental Methodologies: Reactive Metabolite Trapping

Because thiophene-S-oxides and arene oxides are too transient to be detected in standard microsomal stability assays, a GSH trapping assay is strictly required. The following self-validating protocol ensures that reactive intermediates are intercepted before they degrade or bind to assay proteins.

Step-by-Step Protocol
  • Reagent Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Incubation Mixture: Combine HLM (final protein concentration: 1.0 mg/mL), 3-(Thiophen-2-yl)-1,2-oxazol-5-ol (10 µM), and GSH (5 mM) in the buffer.

    • Causality: The supraphysiological concentration of GSH (5 mM) acts as a surrogate nucleophile, outcompeting microsomal proteins to trap the transient thiophene-S-oxide into a stable adduct.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

    • Causality: NADPH is the obligatory electron donor required to drive the CYP450 catalytic cycle. Without it, Phase I oxidation cannot occur, validating that any observed metabolites are CYP-dependent.

  • Termination: After 60 minutes, quench the reaction by adding 3 volumes of ice-cold acetonitrile (ACN) containing an analytical internal standard (e.g., diclofenac).

    • Causality: Cold ACN instantly denatures the CYP450 enzymes, halting metabolism and precipitating proteins to prevent matrix interference during MS analysis.

  • Centrifugation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C. Transfer the clear supernatant to LC vials.

  • LC-HRMS/MS Analysis: Analyze the supernatant using High-Resolution Mass Spectrometry utilizing Mass Defect Filtering (MDF) .

    • Causality: GSH adducts possess a distinct mass defect due to the presence of sulfur atoms. MDF mathematically filters out endogenous biological matrix noise, allowing for the selective and highly sensitive identification of the trapped reactive metabolites.

Workflow Step1 1. Reagent Prep HLM + NADPH + GSH Step2 2. Incubation 37°C, 60 min Step1->Step2 Step3 3. Quenching Cold ACN (1:3 v/v) Step2->Step3 Step4 4. Centrifugation 14,000g, 15 min Step3->Step4 Step5 5. LC-HRMS/MS Mass Defect Filtering Step4->Step5

Experimental workflow for reactive metabolite trapping and LC-HRMS/MS profiling.

Quantitative Data Presentation

The table below summarizes the expected mass shifts ( Δ m/z) for the predicted metabolites of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol when analyzed via LC-HRMS/MS in positive ion mode.

Metabolic PathwayPredicted TransformationExpected Mass Shift ( Δ m/z)Toxicological Risk Level
Parent Compound None0.00N/A
S-Oxidation (GSH Adduct) +O, +GSH+323.06High (Indicates reactive electrophile)
Epoxidation Hydroxylation +O+15.99Moderate (Thiolactone formation)
Reductive Ring Cleavage +2H (N-O Scission)+2.01Low (Stable open-chain clearance)
Glucuronidation +Glucuronic Acid+176.03Low (Standard Phase II clearance)

Note: The presence of the +323.06 Da mass shift is the definitive biomarker that the thiophene ring is undergoing bioactivation. If this peak is dominant, structural optimization (e.g., fluorine substitution on the thiophene ring) is highly recommended to block the metabolically labile site.

References

  • In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726. PubMed / NIH.
  • Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid to an electrophilic intermediate. PubMed / NIH.
  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ResearchGate.
  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PubMed / NIH.
  • Cytochromes P450 catalyze both steps of the major pathway of clopidogrel bioactivation. PubMed / NIH.
  • Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. PubMed / NIH.

Methodological & Application

Application Note & Synthesis Protocol: A Detailed Guide to the Preparation of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive technical guide provides a detailed, step-by-step protocol for the synthesis of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The synthesis is approached in a logical, two-step sequence commencing with the preparation of the key intermediate, ethyl 3-oxo-3-(thiophen-2-yl)propanoate, via a Claisen-type condensation. This is followed by the cyclization of the β-keto ester with hydroxylamine to yield the target isoxazolol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, detailed experimental procedures, and visual aids to ensure clarity and reproducibility.

Introduction

The isoxazole ring is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities. When functionalized with a thiophene moiety, the resulting molecule, 3-(Thiophen-2-yl)-1,2-oxazol-5-ol, presents a unique structural motif with potential for diverse biological applications. The synthesis of such substituted isoxazol-5-ols is a topic of significant interest in synthetic organic chemistry. The protocol detailed herein provides a reliable and efficient pathway to this target compound, starting from readily available precursors. The overall synthetic strategy is depicted in the workflow diagram below.

G cluster_0 Synthesis Workflow Start Thiophene Step_A Step A: Friedel-Crafts Acylation (Preparation of Starting Material) Start->Step_A Acetyl Chloride, Lewis Acid Intermediate_1 2-Acetylthiophene Step_A->Intermediate_1 Step_1 Step 1: Claisen-Type Condensation Intermediate_1->Step_1 Diethyl Carbonate, NaH Intermediate_2 Ethyl 3-oxo-3-(thiophen-2-yl)propanoate Step_1->Intermediate_2 Step_2 Step 2: Cyclization with Hydroxylamine Intermediate_2->Step_2 Hydroxylamine Hydrochloride Final_Product 3-(Thiophen-2-yl)-1,2-oxazol-5-ol Step_2->Final_Product

Caption: Overall workflow for the synthesis of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol.

Part 1: Synthesis of Key Intermediate: Ethyl 3-oxo-3-(thiophen-2-yl)propanoate

The initial and crucial phase of this synthesis is the formation of the β-keto ester, ethyl 3-oxo-3-(thiophen-2-yl)propanoate. This is achieved through a Claisen-type condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][2] In this protocol, we will utilize 2-acetylthiophene as the ketone component and diethyl carbonate as the acylating agent. The reaction is facilitated by a strong base, sodium hydride, which deprotonates the α-carbon of 2-acetylthiophene to form a nucleophilic enolate.

Reaction Scheme:

G cluster_reaction Step 1: Claisen-Type Condensation 2-Acetylthiophene 2-Acetylthiophene Intermediate Ethyl 3-oxo-3-(thiophen-2-yl)propanoate 2-Acetylthiophene->Intermediate 1. NaH, THF 2. Diethyl Carbonate 3. Acidic Workup Diethyl_Carbonate Diethyl Carbonate

Caption: Synthesis of the β-keto ester intermediate.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )AmountMoles
2-AcetylthiopheneC₆H₆OS126.186.31 g0.05
Sodium Hydride (60% dispersion in mineral oil)NaH24.002.20 g0.055
Diethyl CarbonateC₅H₁₀O₃118.1311.81 g0.10
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mL-
1 M Hydrochloric AcidHCl36.46As needed-
Diethyl Ether(C₂H₅)₂O74.12For extraction-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01For washing-
Saturated Sodium Chloride Solution (Brine)NaCl58.44For washing-
Anhydrous Magnesium SulfateMgSO₄120.37For drying-
Experimental Protocol
  • Preparation of the Reaction Vessel: A 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet, is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Dispersion of Sodium Hydride: The sodium hydride dispersion (2.20 g, 0.055 mol) is carefully weighed and transferred to the reaction flask. The mineral oil is removed by washing with anhydrous hexane (3 x 10 mL) under a nitrogen atmosphere, followed by careful decantation of the hexane. Anhydrous THF (50 mL) is then added to the flask.

  • Formation of the Enolate: A solution of 2-acetylthiophene (6.31 g, 0.05 mol) in anhydrous THF (20 mL) is prepared and added dropwise to the stirred suspension of sodium hydride in THF at room temperature. The mixture is then gently refluxed for 1 hour to ensure complete formation of the sodium enolate. The evolution of hydrogen gas should be observed.

  • Acylation: After cooling the mixture to room temperature, diethyl carbonate (11.81 g, 0.10 mol) is added dropwise via the dropping funnel over 30 minutes. The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled in an ice bath. Excess sodium hydride is quenched by the slow, dropwise addition of ethanol (5 mL). The mixture is then poured into ice-cold 1 M hydrochloric acid (100 mL) and stirred vigorously.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed successively with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude ethyl 3-oxo-3-(thiophen-2-yl)propanoate. The product can be further purified by vacuum distillation.

Part 2: Synthesis of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol

The final step in the synthesis is the cyclization of the previously prepared β-keto ester with hydroxylamine. This reaction proceeds via the formation of an oxime intermediate, which then undergoes intramolecular cyclization to form the isoxazol-5-ol ring. The product exists in tautomeric equilibrium with its 3-hydroxyisoxazole form.

Reaction Scheme:

G cluster_reaction Step 2: Cyclization with Hydroxylamine Intermediate Ethyl 3-oxo-3-(thiophen-2-yl)propanoate Final_Product 3-(Thiophen-2-yl)-1,2-oxazol-5-ol Intermediate->Final_Product NaOH, Ethanol/Water Hydroxylamine Hydroxylamine Hydrochloride

Caption: Formation of the final isoxazol-5-ol product.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )AmountMoles
Ethyl 3-oxo-3-(thiophen-2-yl)propanoateC₉H₁₀O₃S198.243.96 g0.02
Hydroxylamine HydrochlorideNH₂OH·HCl69.491.53 g0.022
Sodium HydroxideNaOH40.001.76 g0.044
EthanolC₂H₅OH46.0740 mL-
WaterH₂O18.0220 mL-
Concentrated Hydrochloric AcidHCl36.46For acidification-
Ethyl AcetateC₄H₈O₂88.11For extraction-
Experimental Protocol
  • Preparation of the Reaction Mixture: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.76 g, 0.044 mol) in a mixture of ethanol (40 mL) and water (20 mL). To this solution, add hydroxylamine hydrochloride (1.53 g, 0.022 mol) and stir until fully dissolved.

  • Addition of β-Keto Ester: Add ethyl 3-oxo-3-(thiophen-2-yl)propanoate (3.96 g, 0.02 mol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and reduce the volume of the solvent under reduced pressure. Dilute the residue with water (50 mL) and cool in an ice bath.

  • Precipitation: Carefully acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford pure 3-(Thiophen-2-yl)-1,2-oxazol-5-ol.

Safety Precautions

  • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle with care in a fume hood and under an inert atmosphere.

  • Anhydrous Solvents: THF and diethyl ether are flammable. Use in a well-ventilated area away from ignition sources.

  • Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • All reactions should be performed in a well-ventilated fume hood.

References

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. PMC. [Link]

  • Synthesis of β-keto ester. PrepChem.com. [Link]

  • Method for producing β-ketoester.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

  • The Claisen Condensation. University of Basrah. [Link]

  • Synthesis and synthetic utility of 3-isoxazolols. ResearchGate. [Link]

  • 2-acetothienone. Organic Syntheses. [Link]

  • Crossed Claisen Condensations. University of Calgary. [Link]

  • Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

Sources

How to dissolve 3-(Thiophen-2-yl)-1,2-oxazol-5-ol in DMSO for cell assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reconstitution and Handling of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol in DMSO for In Vitro Cell Assays

Introduction & Scientific Context

3-(Thiophen-2-yl)-1,2-oxazol-5-ol (also referred to as 3-(thiophen-2-yl)isoxazol-5-ol) is a synthetic small molecule featuring a privileged thiophene-isoxazole hybrid scaffold. This structural motif is heavily utilized in medicinal chemistry for its diverse pharmacological properties, including estrogen receptor alpha (ERα) antagonism in breast cancer models and broad-spectrum anti-microbial activities[1],[2]. However, the highly lipophilic nature of the thiophene ring and the planar isoxazole core renders the compound practically insoluble in aqueous buffers. Consequently, Dimethyl Sulfoxide (DMSO) is the mandatory vehicle for cellular delivery. This guide provides a comprehensive, self-validating protocol for the anhydrous reconstitution, storage, and assay application of this compound.

Physicochemical Profile & Solvation Causality

Understanding the physical properties of the compound is the first step in designing a reliable assay.

Table 1: Physicochemical Properties

Property Value
IUPAC Name 3-(Thiophen-2-yl)-1,2-oxazol-5-ol
Molecular Formula C7H5NO2S
Molecular Weight 167.19 g/mol
Solubility Profile Soluble in polar aprotic solvents (DMSO, DMF); Insoluble in H₂O

| Primary Application | Small molecule inhibitor / In vitro screening |

The Causality of DMSO and Hygroscopicity DMSO is a dipolar, aprotic solvent that effectively disrupts the crystalline lattice of lipophilic compounds while remaining miscible with aqueous cell culture media. However, DMSO is intensely hygroscopic. When exposed to a typical laboratory environment (e.g., 40% relative humidity), pure DMSO can absorb up to 6% water by volume within a single hour[3].

The Consequence: The introduction of atmospheric water drastically shifts the dielectric constant of the solvent. For a lipophilic compound like 3-(Thiophen-2-yl)-1,2-oxazol-5-ol, this localized hydration leads to immediate micro-precipitation[3]. This phenomenon is the leading cause of "false negatives" in high-throughput screening, as the actual concentration of the dissolved drug drops significantly below the calculated molarity.

Mechanism Atmosphere Atmospheric Moisture DMSO Hygroscopic DMSO Atmosphere->DMSO Absorption Hydration Solvent Hydration DMSO->Hydration >6% H2O by vol Precipitation Compound Precipitation Hydration->Precipitation Lowered solubility Failure Assay Failure Precipitation->Failure Inaccurate dosing

Caption: Mechanism of DMSO hydration leading to compound precipitation and cell assay failure.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, this protocol integrates environmental controls and visual validation steps to guarantee that the biological readout is driven by the compound, not solvent artifacts.

Phase 1: Preparation of the Master Stock (10 mM - 50 mM)

  • Thermal Equilibration : Before opening the vial, allow the lyophilized powder of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial causes ambient moisture to condense directly onto the powder, pre-hydrating the compound and ruining its solubility profile.

  • Solvent Addition : In a biosafety cabinet, add the calculated volume of sterile, anhydrous DMSO (≥99.9% purity, stored under inert gas) to achieve the desired molarity (See Table 2).

  • Dissolution : Vortex the vial for 60 seconds. If the solution is not optically clear, sonicate in a room-temperature water bath for 2-5 minutes.

Phase 2: Aliquoting and Cryopreservation

  • Aliquoting : Divide the Master Stock into 10 µL to 20 µL single-use aliquots using low-bind amber microcentrifuge tubes. Causality: Amber tubes protect the light-sensitive isoxazole core. Single-use aliquots prevent freeze-thaw cycles, which are known to induce compound crystallization and degradation.

  • Inert Purging : Gently purge the headspace of each tube with dry Argon or Nitrogen gas before sealing.

  • Storage : Store immediately at -80°C.

Phase 3: Assay Dilution and Validation

  • Thawing : Thaw a single aliquot rapidly in a 37°C water bath just before use.

  • Intermediate Dilution : Do not add the DMSO stock directly to the cells. Instead, perform a 1:100 intermediate dilution in pre-warmed (37°C) complete culture media. Causality: Direct addition causes "solvent shock" and localized precipitation at the droplet interface. Pre-warming the media increases the kinetic solubility of the compound during the aqueous transition.

  • Self-Validation (Microscopy) : Plate the final working solution onto a cell-free control well. Inspect under a phase-contrast microscope at 20x or 40x magnification. The absence of refractile micro-crystals validates that the compound remains fully in solution.

Workflow Powder 3-(Thiophen-2-yl)-1,2-oxazol-5-ol Equilibrate to RT Master Master Stock (10-50 mM) Vortex & Sonicate Powder->Master Solvent Anhydrous DMSO Sterile, ≥99.9% Solvent->Master Aliquot Single-Use Aliquots Argon Purged, Store at -80°C Master->Aliquot Working Intermediate Dilution Warm Media, Avoid Shock Aliquot->Working Thaw once at 37°C Assay In Vitro Cell Assay Final DMSO ≤ 0.5% Working->Assay Phase-contrast validation

Caption: Workflow for the anhydrous reconstitution and aliquoting of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol.

Data Presentation: Reconstitution & Cytotoxicity

Table 2: Reconstitution Volumes for 3-(Thiophen-2-yl)-1,2-oxazol-5-ol (MW: 167.19 g/mol )

Desired Master Stock Concentration Volume of Anhydrous DMSO to add to 1 mg of Compound Volume of Anhydrous DMSO to add to 5 mg of Compound
10 mM 598.1 µL 2.99 mL
20 mM 299.1 µL 1.50 mL

| 50 mM | 119.6 µL | 598.1 µL |

Table 3: Maximum Tolerated DMSO Concentrations by Cell Type Maintaining cellular integrity is paramount. Exceeding the cytotoxicity threshold of DMSO will confound assay results by inducing apoptosis or altering cell morphology[4].

Cell Line / Type Tissue Origin Max Recommended Final DMSO % Reference / Observation
PBMCs Human Peripheral Blood ≤ 0.1% Higher concentrations alter immunotoxicity baselines[5].
NIH 3T3 Murine Fibroblasts ≤ 0.5% >0.5% significantly reduces viability and alters morphology[4].
A2780 / SKOV3 Ovarian Carcinoma ≤ 0.5% Standard threshold for robust viability in platinum-resistance assays[6].

| Caco-2 / HepG2 | Colon / Liver Carcinoma | ≤ 1.0% | Highly robust; however, 0.1% - 0.2% is preferred for vehicle controls[7]. |

Sources

Application Note: 3-(Thiophen-2-yl)-1,2-oxazol-5-ol as a Strategic Scaffold in Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The pursuit of novel, highly selective therapeutics requires versatile chemical building blocks capable of navigating complex biological spaces. 3-(Thiophen-2-yl)-1,2-oxazol-5-ol represents a privileged heterocyclic scaffold that merges the bioisosteric advantages of a thiophene ring with the dynamic reactivity of an isoxazole core. This application note details the structural causality behind its synthetic utility, explores its proven pharmacological applications across oncology and infectious diseases, and provides self-validating protocols for its integration into high-throughput drug discovery workflows.

Chemical Profiling & Tautomeric Dynamics

The exceptional utility of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol in medicinal chemistry stems directly from its tautomeric equilibrium. In solution, the 1,2-oxazol-5-ol form (an aromatic system acting as a hydrogen-bond donor) exists in a dynamic equilibrium with its active methylene tautomer, 3-(thiophen-2-yl)isoxazol-5(4H)-one [1].

This tautomerization is the causal driver of the scaffold's reactivity. The isoxazol-5(4H)-one form possesses a highly acidic C4-methylene group (pKa ~7–8), making it an exceptional nucleophile for Knoevenagel condensations, Michael additions, and multicomponent reactions (MCRs)[2]. Furthermore, the incorporation of the thiophene moiety at the C3 position significantly enhances the molecule's lipophilicity and metabolic stability compared to its phenyl analogs, allowing for superior sulfur- π and π−π interactions within target protein binding pockets[3].

Tautomerism A 1,2-oxazol-5-ol Form (Aromatic, -OH Donor) B isoxazol-5(4H)-one Form (Active Methylene, C4-Nucleophile) A->B Solvent/pH Dependent Tautomerization C Electrophilic Attack (Aldehydes/Ketones) B->C Base Catalysis (Deprotonation) D Spiro-Heterocycles & Drug Scaffolds C->D Cyclization/Condensation

Tautomeric equilibrium of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol driving its synthetic versatility.

Pharmacological Applications in Drug Discovery

The functionalization of the C4 position of the 3-(thiophen-2-yl)-1,2-oxazol-5-ol scaffold has yielded numerous high-value therapeutic leads across diverse disease areas:

Oncology: Kinase Inhibition and ER α Targeting

Thiophene-isoxazole derivatives have demonstrated profound anti-proliferative activities. By mimicking the ATP substrate, these compounds act as competitive inhibitors for critical tyrosine kinases such as c-Met and Pim-1, inducing apoptosis in lung cancer (A549) and colon cancer cell lines[4]. Additionally, highly substituted 5-(thiophen-2-yl)isoxazoles (e.g., TTI-6) have recently been 3 targeting the Estrogen Receptor alpha (ER α ), offering a novel mechanism to overcome tamoxifen resistance[3].

Epigenetic Modulation: Sirtuin Inhibitors

Isoxazol-5-one analogs have been extensively developed as Cambinol derivatives to inhibit human sirtuins (SIRT1 and SIRT2)[5]. The isoxazolone core provides precise hydrogen bond directionality, which is structurally required to achieve isoform selectivity within the sirtuin catalytic domain, making them highly relevant for treating B-cell lymphomas and neurodegenerative disorders[6].

Infectious Disease: Antimycobacterial Agents

High-throughput screening of cholesterol media against Mycobacterium tuberculosis (Mtb) has identified7 (e.g., compound P15) as putative Rv1625c/Cya activators, exhibiting excellent intramacrophage efficacy and high oral bioavailability[7].

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative biological data of key thiophene-isoxazole and isoxazol-5-one derivatives, highlighting the structural features responsible for their potency.

Compound Class / LeadBiological TargetPotency (IC 50​ / EC 50​ )Key Structural Feature Driving Activity
Thiophene-Isoxazole (TTI-6) MCF-7 (ER α
  • Breast Cancer)
1.91 μ MUnsubstituted C5-thiophene and C4-CF 3​ group maximizing lipophilic contacts[3].
Isoxazol-5-one Analog (Cambinol) SIRT2 (Epigenetic Deacetylase)13.0 μ MH-bond acceptor alignment at the isoxazolone core ensuring isoform selectivity[6].
Isoxazole-Thiophene (P15) M. tuberculosis (Rv1625c)1.96 μ MOptimal logP for intramacrophage penetration and oral bioavailability (58%)[7].
Thiophene-Isoxazole (16c) c-Met Kinase / A549 Cell Line0.42 μ MElectronegative cyano group enhancing binding affinity at the hinge region[4].

Self-Validating Experimental Protocols

Protocol A: Green Synthesis of 4-Arylidene-3-(thiophen-2-yl)isoxazol-5(4H)-ones

Causality & Rationale: The Knoevenagel condensation of 3-(thiophen-2-yl)-1,2-oxazol-5-ol with aryl aldehydes requires a basic catalyst to deprotonate the C4-methylene. However, strong bases (like NaOH) cause hydrolytic cleavage of the delicate N-O bond[2]. Using a mild, heterogeneous catalyst such as8 in aqueous media provides the exact pKa environment needed to generate the reactive enolate while preserving the heterocyclic ring[8].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 3-(thiophen-2-yl)-1,2-oxazol-5-ol and 1.0 mmol of the target aryl aldehyde in 10 mL of deionized water.

  • Catalysis: Add 14 mg of Cell-Pr-NH 2​ catalyst. Note: The aqueous medium stabilizes the highly polar transition state of the condensation.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexane:EtOAc 7:3). The reaction is strictly validated as complete when the highly UV-active starting material spot completely disappears, indicating full conversion of the active methylene.

  • Isolation: Filter the precipitated solid, wash with cold water, and recrystallize from hot ethanol.

  • Self-Validation (Analytical): Confirm structural integrity via 1 H-NMR. The protocol is validated if a distinct singlet appears between δ 7.5–8.5 ppm, confirming the formation of the exocyclic vinyl proton[9].

Protocol B: In Vitro c-Met Kinase Inhibition Assay

Causality & Rationale: To determine the IC 50​ of the synthesized thiophene-isoxazole derivatives, an ATP-competitive homogeneous time-resolved fluorescence (HTRF) assay is utilized. Because these compounds compete with ATP, the assay must be run at an ATP concentration equal to the Km​ of c-Met to ensure the IC 50​ accurately reflects the true binding affinity ( Ki​ )[10].

Step-by-Step Methodology:

  • Reagent Assembly: Prepare a kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of the test compounds (in DMSO) into a 384-well plate using an acoustic dispenser to generate a 10-point dose-response curve.

  • Enzyme Addition: Add 5 μ L of recombinant c-Met kinase (final concentration 1 nM) and incubate for 15 minutes to allow pre-binding.

  • Reaction Initiation: Add 5 μ L of an ATP/substrate mix (ATP at Km​ , ULight-poly GT substrate at 50 nM). Incubate for 60 minutes at 22°C.

  • Detection: Stop the reaction with 10 μ L of EDTA/Eu-anti-phosphotyrosine antibody mix. Read the TR-FRET signal (665 nm / 615 nm ratio) after 1 hour.

  • Self-Validation (Quality Control): The assay plate must include Foretinib as a positive control and DMSO as a negative control. The assay is only validated if:

    • The calculated Z'-factor is 0.6 (ensuring robust signal-to-background separation).

    • The IC 50​ of Foretinib falls within 3-fold of its historically established value (~1.5 nM).

Workflow S1 Scaffold Selection: 3-(Thiophen-2-yl)-1,2-oxazol-5-ol S2 C4-Functionalization (Knoevenagel/MCR) S1->S2 Structural Diversification S3 In Vitro Screening (Kinase/ERα Assays) S2->S3 Library Generation S4 Hit-to-Lead Optimization (SAR Analysis) S3->S4 Activity & Selectivity Profiling S5 Preclinical Candidate S4->S5 ADMET Optimization

Drug discovery workflow utilizing the 3-(Thiophen-2-yl)-1,2-oxazol-5-ol building block.

References

  • Gharehassanlou, S., & Kiyani, H. "Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose." MDPI, 2024. 8[8]

  • Pattanayak, P., et al. "5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ER α : synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation." RSC Medicinal Chemistry, 2025. 3[3]

  • Fernandes, A. A. G., et al. "Isoxazol-5-ones as Strategic Building Blocks in Organic Synthesis." Thieme, 2020. 1[1]

  • Mahajan, S. S., et al. "Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors." Journal of Medicinal Chemistry, 2014. 5[5]

  • Yang, B., et al. "Novel isoxazole thiophene-containing compounds active against Mycobacterium tuberculosis." Bioorganic & Medicinal Chemistry Letters, 2025. 7[7]

  • Abdel-Wahab, B. F., et al. "Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities." PubMed / NIH, 2020. 4[4]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol. This novel heterocyclic compound holds significant interest for pharmaceutical and materials science applications, necessitating a precise analytical method for quality control, stability testing, and research purposes. The method utilizes a C18 stationary phase with a buffered mobile phase and UV detection. The developed method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

Introduction and Method Development Rationale

3-(Thiophen-2-yl)-1,2-oxazol-5-ol is a heterocyclic compound featuring both a thiophene ring and an isoxazolol ring. The development of a robust analytical method is paramount for ensuring the quality and consistency of this compound in any application. High-Performance Liquid Chromatography (HPLC) is the technique of choice for such analyses due to its high resolution, sensitivity, and quantitative accuracy.

The strategy for method development was grounded in the physicochemical properties of the analyte.

  • Structure and Polarity: The presence of polar functional groups (-OH, N, O, S) and two heterocyclic rings suggests that the molecule is moderately polar. This makes Reversed-Phase (RP) HPLC, which separates compounds based on hydrophobicity, the ideal approach.[1] A non-polar stationary phase (like C18) and a polar mobile phase will be employed.

  • Acidity (pKa): The hydroxyl group on the 1,2-oxazol-5-ol ring confers acidic properties. The pKa of similar isoxazole structures can be weakly acidic.[2] Controlling the mobile phase pH is therefore critical. To ensure consistent retention time and sharp, symmetrical peaks, the mobile phase pH should be set at least 1.5-2 units below the analyte's pKa to keep it in a single, non-ionized state.[3] An acidic buffer, such as phosphate or formate, will be incorporated into the mobile phase.

  • UV Absorbance: Thiophene and its derivatives are known to exhibit strong UV absorbance, typically with a maximum (λmax) between 230 and 280 nm, arising from π→π* electronic transitions within the aromatic ring.[4][5] A photodiode array (PDA) detector will be used initially to scan the UV spectrum of the analyte and determine the optimal wavelength for maximum sensitivity and specificity.

Based on this rationale, a C18 column was selected with a mobile phase consisting of an acetonitrile and a low-pH aqueous buffer gradient.

Chromatographic System and Conditions

All experiments were performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a PDA detector.

ParameterOptimized Condition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (Determined from UV scan)
Injection Volume 10 µL
Diluent Mobile Phase A / Mobile Phase B (80:20 v/v)

Detailed Experimental Protocols

Preparation of Reagents and Standards
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of high-purity formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard & Calibration Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

Sample Preparation

For analysis of a bulk drug substance, accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask, dissolve, and dilute to volume with the diluent. Further dilute as necessary to fall within the linear range of the calibration curve. Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability Testing (SST)

Before initiating any sample analysis, the chromatographic system must meet predefined performance criteria as outlined by USP <621>.[6][7]

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a working standard solution (e.g., 25 µg/mL) six consecutive times.

  • Calculate the system suitability parameters.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

Method Development and Optimization Workflow

The development process followed a logical, stepwise approach to achieve a balance between resolution, peak shape, and analysis time. This iterative process ensures the final method is robust and fit-for-purpose.

Method_Optimization_Workflow cluster_start Phase 1: Initial Parameter Selection cluster_optimize Phase 2: Optimization cluster_finalize Phase 3: Finalization Start Define Analyte Properties (Polarity, pKa, UV λmax) Select_Column Select Column (C18, 150x4.6mm, 5µm) Start->Select_Column Select_MP Select Mobile Phase (ACN / Buffered Water) Start->Select_MP Select_Detector Select Detection λ (PDA Scan -> 254 nm) Start->Select_Detector Initial_Run Perform Initial Isocratic Run (e.g., 50% ACN) Eval_Retention Evaluate Retention Time Initial_Run->Eval_Retention Adjust_Organic Adjust % Organic Solvent (Increase/Decrease ACN) Eval_Retention->Adjust_Organic Too fast/slow Eval_PeakShape Evaluate Peak Shape (Tailing, Asymmetry) Eval_Retention->Eval_PeakShape Acceptable Adjust_Organic->Eval_Retention Adjust_pH Adjust Mobile Phase pH (e.g., 0.1% Formic Acid) Eval_PeakShape->Adjust_pH Poor Shape (T>2) Eval_Time Evaluate Run Time Eval_PeakShape->Eval_Time Good Shape Adjust_pH->Eval_PeakShape Develop_Gradient Develop Gradient Profile Eval_Time->Develop_Gradient Too Long Final_Method Final Optimized Method Eval_Time->Final_Method Acceptable Develop_Gradient->Final_Method SST Perform System Suitability Test (SST) Final_Method->SST

Caption: Workflow for HPLC Method Development and Optimization.

Method Validation

The optimized method was validated according to the ICH Q2(R2) guideline to demonstrate its suitability for the intended purpose.[8] The validation process confirms that the analytical procedure consistently produces results that are accurate and precise.

Method_Validation_Workflow cluster_main ICH Q2(R2) Method Validation Validated_Method Validated Analytical Method Specificity Specificity / Selectivity (Forced Degradation) Specificity->Validated_Method Linearity Linearity & Range Linearity->Validated_Method Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy->Validated_Method Quantitation LOD & LOQ Precision->Validated_Method Quantitation->Validated_Method Robustness Robustness Robustness->Validated_Method

Caption: Core Parameters of Analytical Method Validation per ICH Q2(R2).

Validation Results Summary

The following table summarizes the parameters evaluated and the results obtained, which all met the pre-defined acceptance criteria.

Validation ParameterAcceptance CriteriaResult
Specificity No interference from blank, placebo, or degradation products at the analyte's retention time.Peak is spectrally pure and well-resolved from all potential interferents under stress conditions (acid, base, peroxide, heat, light).
Linearity Correlation Coefficient (r²) ≥ 0.999r² = 0.9998 over the range of 1-100 µg/mL.
Accuracy 98.0% - 102.0% recoveryMean recovery was 99.7% across three concentration levels (80%, 100%, 120%).
Precision (Repeatability) RSD ≤ 2.0%RSD = 0.85% (n=6 replicates at 100% concentration).
Precision (Intermediate) RSD ≤ 2.0%RSD = 1.1% (analysis on different days, with a different analyst).
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.3 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:11.0 µg/mL
Robustness System suitability parameters are met after minor changes.Method is robust to small variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2).

Conclusion

A highly specific, linear, accurate, precise, and robust RP-HPLC method has been successfully developed and validated for the quantitative determination of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol. The method adheres to the stringent requirements of the ICH guidelines and is suitable for routine quality control analysis and stability studies in a regulated environment. The systematic development approach, grounded in the physicochemical properties of the analyte, ensures the reliability and longevity of the method.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Suto, K., & Imoto, E. (1960). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences, 8, 155-162. [Link]

  • Chaudhary, R., et al. (2025). UV-vis absorption spectra of (a) thiophene[8]Rotaxane and (b) polythiophene polyrotaxane. Journal of Cluster Science. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • Katritzky, A. R. (1963). The Physico‐Chemical Properties of Isoxazole and its Derivatives. In Advances in Heterocyclic Chemistry (Vol. 2, pp. 365-433). Academic Press. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307–317. [Link]

  • PubChem. Compound Summary for CID 695679, Tioxazafen. National Center for Biotechnology Information. [Link]

  • Hichrom. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • LCGC International. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Gökçe, E., et al. (2013). NH-acidities and Hammett correlation of 3-para substituted phenyl-1,2,4-oxadiazol-5(4H)-ones and 4-para substituted phenyl-1,2λ4,3,5-oxathiadiazole 2-oxides. Turkish Journal of Chemistry, 37, 1021-1033. [Link]-ones_and_4-para_substituted_phenyl-12l435-oxathiadiazole_2-oxides)

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • PubChem. Compound Summary for CID 18517305, 1,2-Benzoxazol-5-ol. National Center for Biotechnology Information. [Link]

  • NextSDS. 3-(THIOPHEN-2-YL)ISOXAZOL-5-AMINE — Chemical Substance Information. [Link]

  • Thoreauchem. 3-(thiophen-2-yl)isoxazol-5-amine. [Link]

Sources

Application Note: 1H and 13C NMR Spectroscopy Characterization of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical and materials science research, the structural elucidation of novel heterocyclic compounds is a critical step in understanding their chemical behavior and potential applications. Thiophene and isoxazole moieties are prevalent scaffolds in a myriad of biologically active molecules.[1][2] The compound 3-(Thiophen-2-yl)-1,2-oxazol-5-ol integrates these two important heterocyclic systems, making its unambiguous characterization essential for further development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for determining the molecular structure of organic compounds.[3][4] This application note provides a detailed guide to the characterization of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol using 1H and 13C NMR spectroscopy, intended for researchers, scientists, and drug development professionals.

The causality behind the experimental choices described herein is rooted in the fundamental principles of NMR, which correlate the chemical environment of atomic nuclei with their resonance frequencies.[5] The protocols are designed to be self-validating by ensuring high-quality, reproducible data.

Molecular Structure and Numbering

For clarity in the assignment of NMR signals, the atoms of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol are numbered as follows:

Caption: Molecular structure of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol with atom numbering.

Experimental Protocols

Sample Preparation

The preparation of a high-quality NMR sample is paramount for obtaining spectra with good resolution and signal-to-noise ratio.[6]

Materials:

  • 3-(Thiophen-2-yl)-1,2-oxazol-5-ol (5-10 mg for 1H NMR, 20-50 mg for 13C NMR)[7]

  • Deuterated dimethyl sulfoxide (DMSO-d6)

  • High-quality 5 mm NMR tubes[8]

  • Pasteur pipette and glass wool

  • Vial and cap

Protocol:

  • Weigh 5-10 mg of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol into a clean, dry vial for 1H NMR. For 13C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[7]

  • Add approximately 0.6-0.7 mL of DMSO-d6 to the vial. The choice of DMSO-d6 as the solvent is due to its ability to dissolve a wide range of organic compounds and its exchangeable proton signal from residual water, which can be useful for identifying labile protons like the hydroxyl group in the analyte.

  • Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Prepare a filtration pipette by placing a small plug of glass wool into a Pasteur pipette.

  • Filter the sample solution through the glass wool plug directly into a clean, dry NMR tube. This step is crucial to remove any particulate matter that could degrade the magnetic field homogeneity and, consequently, the spectral resolution.

  • Cap the NMR tube and label it appropriately. The final sample height in the tube should be around 4-5 cm.[8]

NMR Data Acquisition

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

1H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.[9]

  • Temperature: 298 K.

13C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 200-240 ppm.

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio due to the low natural abundance of 13C.[4]

  • Relaxation Delay: 2 seconds.

  • Temperature: 298 K.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load setup Setup 1H & 13C Experiments load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to Solvent Signal baseline->calibrate assign Assign Signals calibrate->assign interpret Interpret Spectra assign->interpret report Report Data interpret->report

Caption: Experimental workflow for NMR characterization.

Results and Discussion

1H NMR Spectrum Analysis

The 1H NMR spectrum of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol is expected to show signals corresponding to the protons on the thiophene and isoxazole rings, as well as the hydroxyl proton. The electron-withdrawing nature of the isoxazole ring and the electronic effects of the sulfur atom in the thiophene ring will influence the chemical shifts.[9][10]

Table 1: Predicted 1H NMR Data for 3-(Thiophen-2-yl)-1,2-oxazol-5-ol in DMSO-d6

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H4~6.2s-
H3'~7.6ddJ = 3.6, 1.2
H4'~7.2ddJ = 5.2, 3.6
H5'~7.8ddJ = 5.2, 1.2
OH>10.0br s-

Interpretation of the 1H NMR Spectrum:

  • H4 (Isoxazole ring): This proton is on the isoxazole ring and is expected to appear as a singlet due to the absence of adjacent protons. Its chemical shift is anticipated to be in the range of 6.0-6.5 ppm.

  • Thiophene Protons (H3', H4', H5'): The protons on the thiophene ring will exhibit characteristic coupling patterns.[11]

    • H5' : This proton is adjacent to the sulfur atom and is expected to be the most deshielded of the thiophene protons, appearing at a downfield chemical shift. It will likely appear as a doublet of doublets due to coupling with H4' and H3'.

    • H3' : This proton is also adjacent to a carbon connected to the isoxazole ring, which is electron-withdrawing, leading to a downfield shift. It will appear as a doublet of doublets from coupling to H4' and H5'.

    • H4' : This proton will be the most upfield of the thiophene protons and will appear as a doublet of doublets due to coupling with both H3' and H5'.

  • OH Proton: The hydroxyl proton is expected to be a broad singlet at a very downfield chemical shift (often >10 ppm in DMSO-d6) due to hydrogen bonding with the solvent.[12] Its integration would correspond to one proton.

13C NMR Spectrum Analysis

The 13C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromaticity of the rings.[13]

Table 2: Predicted 13C NMR Data for 3-(Thiophen-2-yl)-1,2-oxazol-5-ol in DMSO-d6

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C3~160
C4~95
C5~170
C2'~130
C3'~128
C4'~127
C5'~129

Interpretation of the 13C NMR Spectrum:

  • Isoxazole Carbons (C3, C4, C5):

    • C5: This carbon is attached to two electronegative atoms (oxygen and nitrogen) and is part of a carbonyl-like system, thus it is expected to be the most downfield signal.

    • C3: This carbon is attached to the electronegative nitrogen and oxygen atoms of the isoxazole ring and the thiophene ring, leading to a downfield chemical shift.

    • C4: This carbon, bearing a proton, will be the most upfield of the isoxazole carbons.

  • Thiophene Carbons (C2', C3', C4', C5'): The chemical shifts of the thiophene carbons are expected in the aromatic region (120-140 ppm).[14]

    • C2' : The carbon atom of the thiophene ring attached to the isoxazole ring will be deshielded.

    • C3', C4', C5' : The remaining thiophene carbons will have chemical shifts characteristic of a substituted thiophene ring.

Conclusion

This application note provides a comprehensive protocol for the 1H and 13C NMR characterization of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol. By following the detailed steps for sample preparation and data acquisition, researchers can obtain high-quality spectra. The provided analysis of the expected chemical shifts and coupling constants, based on established principles of NMR spectroscopy for heterocyclic compounds, serves as a robust guide for the structural elucidation of this and similar molecules. The combination of 1H and 13C NMR data will allow for an unambiguous assignment of the molecular structure, which is a cornerstone for any further research and development involving this compound.

References

  • Silva, A. M. S., Pinto, D. C. G. A., & Elguero, J. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-455.
  • University of Missouri. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Retrieved from [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]

  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Emsley, J. W. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. Retrieved from [Link]

  • Fiveable. (2024, August 10). 8.3 1H and 13C NMR spectroscopy. Retrieved from [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(16), 1829–1835.
  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S.-N., & Pauli, G. F. (2014). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Current Opinion in Biotechnology, 25, 51-59.
  • IEEE. (2022). Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. IEEE Xplore. Retrieved from [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813.
  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... Retrieved from [Link]

  • Khetrapal, C. L., & Saupe, A. (1967). Solvent effects on proton chemical shifts in thiophenes. Molecular Crystals, 3(2-3), 225-231.
  • National Center for Biotechnology Information. (n.d.). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Structural Characterization of Oxygen Heterocyclic Compounds. Retrieved from [Link]

  • SlideShare. (n.d.). Comparison of 1H-NMR and 13C-NMR. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • American Chemical Society. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(9), 5865-5874.
  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Retrieved from [Link]

  • Oxford Academic. (2006). 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2025).
  • ResearchGate. (n.d.). Experimental chemical shifts (ppm, values are marked for protons and.... Retrieved from [Link]

  • ACS Publications. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. Retrieved from [Link]

  • Indian Journal of Chemistry. (2024). Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4. Indian J. Chem., 63B, 1130-1139.
  • Semantic Scholar. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]

  • SpectraBase. (n.d.). Isoxazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • University of Helsinki. (2025). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. Helda. Retrieved from [Link]

  • NextSDS. (n.d.). 3-[3-(thiophen-2-yl)propyl]-1,2-oxazol-5-amine. Retrieved from [Link]

Sources

Application Notes & Protocols: In Vivo Murine Dosing of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

These application notes provide a comprehensive guide for the formulation and in vivo administration of the novel compound 3-(Thiophen-2-yl)-1,2-oxazol-5-ol to murine models. As a compound containing both a thiophene and an isoxazole moiety, its physicochemical properties—particularly its expected poor aqueous solubility—necessitate careful consideration for preclinical evaluation.[1][2] The protocols outlined herein are designed to ensure reproducible, safe, and effective dosing for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies.

The overarching principles of robust preclinical study design, including hypothesis testing, sample size determination, and bias minimization, should be the foundation of any experiment utilizing these protocols.[3][4] A well-designed study is crucial for generating high-quality, reproducible data and for the ethical use of animal models.[5] This guide will detail critical steps from vehicle selection and dose preparation to administration techniques and safety monitoring, providing researchers with the tools to confidently and rigorously evaluate 3-(Thiophen-2-yl)-1,2-oxazol-5-ol in vivo.

Pre-formulation and Vehicle Selection

The selection of an appropriate vehicle is one of the most critical steps in designing in vivo studies, especially for compounds with low aqueous solubility.[6][7] An ideal vehicle must solubilize or uniformly suspend the compound without possessing any biological or toxicological activity that could confound the study results.[8] Given the heterocyclic nature of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol, it is predicted to be hydrophobic. Therefore, aqueous vehicles like saline may be insufficient.

A tiered approach to vehicle screening is recommended, starting with the simplest and least perturbing options.

Rationale for Vehicle Choices:

  • Aqueous with Co-solvents/Surfactants: For many poorly soluble compounds, an aqueous suspension using agents like carboxymethylcellulose (CMC) and a surfactant like Polysorbate 80 (Tween® 80) is a common and well-tolerated choice.[9]

  • Organic Solvents: Solvents such as Dimethyl sulfoxide (DMSO) and Polyethylene glycol (PEG-400) are effective solubilizing agents but must be used with caution.[10] High concentrations of DMSO can induce neurotoxicity and other adverse effects, while PEG-400 has also been shown to cause motor impairment in mice.[6][7] It is critical to keep the percentage of these organic solvents as low as possible and to always include a vehicle-only control group to account for any intrinsic effects.

  • Oil-Based Vehicles: For highly lipophilic compounds, oil-based vehicles like corn oil can be effective, particularly for oral administration.[8]

Table 1: Recommended Vehicle Screening Formulations

Vehicle CompositionPrimary Route(s)Key Properties & Considerations
0.5% (w/v) CMC, 0.1% (v/v) Tween® 80 in Sterile WaterPO, IPForms a suspension. Generally well-tolerated. Requires sonication and vortexing to ensure homogeneity.[9]
10% DMSO, 40% PEG-400, 50% Saline (or PBS)IP, IVSolubilizing vehicle. Potential for vehicle-induced toxicity; must be used at the lowest effective concentration.[6][10] A vehicle-only control group is mandatory.
5% DMSO in Corn OilPO, SCSuitable for lipophilic compounds. Not appropriate for IV administration.[8] Ensure thorough mixing.
20% Hydroxypropyl-β-cyclodextrin (HPβCD) in WaterPO, IP, IVSolubilizing agent that forms inclusion complexes. Generally considered safe and well-tolerated.[9]

Dose Formulation and Preparation Protocol

Accuracy in dose preparation is paramount for the integrity of the study. The following protocol should be performed under sterile conditions in a laminar flow hood.

Step-by-Step Protocol:

  • Calculate Required Mass: Determine the total mass of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol needed based on the highest dose, number of animals, and a slight overage (~10-20%) to account for transfer losses.

  • Weigh Compound: Accurately weigh the compound using a calibrated analytical balance.

  • Vehicle Preparation: Prepare the chosen vehicle system from Table 1. For multi-component vehicles, add each component in the specified order, mixing thoroughly between additions.

  • Solubilization/Suspension:

    • For solutions (e.g., DMSO/PEG-400): Gradually add the weighed compound to the vehicle while vortexing. If necessary, use gentle warming (<40°C) or sonication in a water bath to aid dissolution. Visually inspect for complete dissolution.

    • For suspensions (e.g., CMC/Tween 80): Create a paste by adding a small amount of the vehicle to the compound and triturating. Gradually add the remaining vehicle while vortexing to create a uniform suspension.

  • pH Adjustment (if necessary): For aqueous-based formulations, check the pH and adjust to ~7.0-7.4 using dilute HCl or NaOH if the compound's stability is pH-dependent.

  • Quality Control: Visually inspect the final formulation for homogeneity. For suspensions, ensure there is no rapid precipitation. Formulations should be prepared fresh daily unless stability data demonstrates otherwise.

  • Storage: Store the formulation protected from light. If not used immediately, store at 2-8°C, and allow it to return to room temperature before dosing. Re-vortex/sonicate before administration.

In Vivo Dosing Procedures

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.[11] The choice of administration route depends on the study's objective (e.g., assessing oral bioavailability vs. systemic exposure).

Oral Gavage (PO)

Oral gavage is a common method for direct administration to the stomach.

  • Maximum Volume: 10 mL/kg.[12]

  • Procedure:

    • Weigh the mouse to calculate the exact volume to administer.

    • Properly restrain the mouse to immobilize its head and straighten the neck and back.[13]

    • Measure the gavage needle (a flexible plastic tube is often preferred) from the tip of the mouse's nose to the last rib to estimate the insertion depth.[12]

    • Gently insert the gavage tube into the esophagus. Do not force the tube. If resistance is met, withdraw and restart.[12][13]

    • Once in place, dispense the formulation slowly over 2-3 seconds.[12]

    • Remove the tube gently and monitor the animal for any signs of distress or aspiration.[13]

Intraperitoneal Injection (IP)

IP injections allow for rapid absorption into the systemic circulation.

  • Maximum Volume: 10 mL/kg.[14]

  • Procedure:

    • Weigh the mouse and calculate the required dose volume.

    • Restrain the mouse, tilting it slightly head-down to move organs away from the injection site.

    • Insert a 25-27G needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

    • Inject the substance smoothly.

    • Withdraw the needle and return the mouse to its cage.

Intravenous Injection (IV)

IV injections, typically via the lateral tail vein, provide immediate and complete bioavailability.

  • Maximum Volume: 5 mL/kg.[14]

  • Procedure:

    • Weigh the mouse and calculate the dose volume.

    • Warm the mouse's tail using a heat lamp or warm water to dilate the veins.

    • Place the mouse in a restraint device that exposes the tail.

    • Using a 27-30G needle, enter one of the lateral tail veins at a shallow angle.

    • A successful insertion is often indicated by seeing a flash of blood in the needle hub.

    • Inject the solution slowly. If significant resistance or swelling occurs, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.

    • Apply gentle pressure to the injection site after withdrawing the needle.

Study Design and Tolerability Assessment

Robust preclinical study design is essential for obtaining meaningful results.[3] Initial studies should aim to determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not produce major life-threatening toxicity.[11][15]

Dose Range-Finding (DRF) / MTD Study

A DRF study involves administering escalating doses of the compound to small groups of mice to identify a dose range for subsequent efficacy or toxicity studies.[16]

DRF_Workflow cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing & Observation cluster_analysis Phase 3: Analysis Acclimatize Animal Acclimatization (≥ 5 days) Baseline Record Baseline Data (Body Weight, Clinical Signs) Acclimatize->Baseline Dose_Groups Assign Animals to Dose Groups (e.g., Vehicle, 10, 30, 100 mg/kg) Baseline->Dose_Groups Administer Administer Single Dose of Compound (e.g., via IP or PO) Dose_Groups->Administer Monitor Intensive Monitoring (First 4-8 hours) Administer->Monitor Daily_Obs Daily Clinical Observations & Body Weight (7-14 days) Monitor->Daily_Obs Endpoint Endpoint Reached (e.g., Day 14 or Humane Endpoint) Daily_Obs->Endpoint Necropsy Necropsy & Tissue Collection (Gross Pathology) Endpoint->Necropsy Analyze Analyze Data (Toxicity, Weight Change) Necropsy->Analyze Determine_MTD Determine MTD Analyze->Determine_MTD

Sources

Application Note & Protocol: Preparation of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation, handling, and storage of stock solutions for 3-(Thiophen-2-yl)-1,2-oxazol-5-ol. This compound belongs to a class of heterocyclic molecules that are of significant interest in medicinal chemistry.[1] The integrity of experimental data relies heavily on the precise and consistent preparation of stock solutions.[2] This guide moves beyond a simple set of instructions to explain the critical scientific principles underpinning the protocol, including the inherent chemical properties of the compound, such as tautomerism and potential instabilities. We present a self-validating workflow that begins with empirical solubility assessment, followed by detailed protocols for accurate stock solution preparation, and concludes with best practices for storage and quality control to ensure experimental reproducibility.

Compound Profile & Physicochemical Considerations

A thorough understanding of the subject compound's chemical nature is the foundation for reliable solution preparation.[2] While specific experimental data for 3-(Thiophen-2-yl)-1,2-oxazol-5-ol is not extensively published, we can deduce its key properties from its structure and related chemical families.

1.1. Chemical Structure and Molecular Weight

  • Chemical Name: 3-(Thiophen-2-yl)-1,2-oxazol-5-ol

  • Molecular Formula: C₇H₅NO₂S

  • Molecular Weight (MW): 183.19 g/mol

1.2. Critical Chemical Feature: Tautomerism

The isoxazol-5-ol moiety exists in a dynamic equilibrium with its keto tautomer, 3-(thiophen-2-yl)-1,2-oxazol-5(4H)-one.[3] This equilibrium is a crucial consideration as the two forms may exhibit different solubilities, stabilities, and biological activities. The ratio of these tautomers can be influenced by the solvent environment. For the purposes of molar concentration calculations, this equilibrium does not affect the total mass of compound required, as the molecular weight remains constant.

tautomerism cluster_0 3-(Thiophen-2-yl)-1,2-oxazol-5-ol (Enol Form) cluster_1 3-(Thiophen-2-yl)-1,2-oxazol-5(4H)-one (Keto Form) enol enol keto keto enol->keto G cluster_A cluster_B cluster_C cluster_D A Phase 1: Planning & Calculation B Phase 2: Solubility Assessment C Phase 3: Stock Preparation D Phase 4: Storage & Management A1 Determine Target Concentration & Volume A2 Calculate Required Mass (Mass = C x V x MW) A1->A2 A3 Review Safety Protocols A2->A3 B1 Perform Micro-scale Solubility Test A3->B1 B2 Select Optimal Solvent (e.g., DMSO) C1 Weigh Compound Accurately B2->C1 C2 Dissolve in Volumetric Flask C1->C2 C3 Bring to Final Volume C2->C3 C4 Homogenize Thoroughly C3->C4 D1 Aliquot into Single-Use Tubes C4->D1 D2 Label Clearly & Completely D1->D2 D3 Store at -20°C or -80°C (Protected from Light) D2->D3

Caption: Overall workflow for stock solution preparation.

SolventChoice Start Start: Need to prepare 10 mM Primary Stock SolubilityTest Protocol 1: Perform Solubility Test in DMSO & Ethanol Start->SolubilityTest ResultDMSO Is compound soluble >10 mM in DMSO? SolubilityTest->ResultDMSO ResultEtOH Is compound soluble >10 mM in Ethanol? ResultDMSO->ResultEtOH No UseDMSO Decision: Use DMSO for Primary Stock ResultDMSO->UseDMSO Yes UseEtOH Decision: Use Ethanol for Primary Stock ResultEtOH->UseEtOH Yes ReEvaluate Decision: Re-evaluate with stronger solvents (e.g., DMF) or prepare lower conc. stock ResultEtOH->ReEvaluate No

Caption: Decision tree for solvent selection.

Troubleshooting

Problem Potential Cause(s) Recommended Solution
Compound fails to dissolve - Poor solubility in the chosen solvent.- Insufficient solvent volume.- Impure compound.- Re-run Protocol 1 to confirm solubility.- Try a stronger solvent (e.g., DMF).- Gentle sonication may help.- Prepare a less concentrated stock solution.
Precipitate forms upon storage (especially after freezing) - Stock concentration is too high (exceeds solubility at low temp).- Solvent absorbed water from the air.- Thaw completely and vortex to see if it redissolves.- Prepare a new, less concentrated stock.- Always use high-purity, anhydrous solvents and cap vials tightly.
Solution appears colored or changes color over time - Compound degradation (e.g., oxidation of the thiophene ring).<[4]br>- Contamination.- Discard the solution.- Prepare a fresh stock solution.- Ensure storage is protected from light and consider flushing aliquots with argon/nitrogen gas before capping to displace oxygen.

References

  • EvitaChem. (n.d.). 2-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)phenol.
  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions.
  • Chemistry LibreTexts. (2022, August 8). 3.3: Preparing Solutions.
  • News-Medical.net. (2024, October 25). Standard Solution Preparation: A Comprehensive Guide.
  • BenchChem. (n.d.). Technical Support Center: Stability of Thiophene-Containing Compounds.
  • BenchChem. (n.d.). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
  • Santa Cruz Biotechnology. (n.d.). Thiophene.
  • Next-generation Curation System. (n.d.). 3-(thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one — Chemical Substance Information.
  • BenchChem. (n.d.). Exploring the Chemical Space of Isoxazol-5-ol Analogs: A Technical Guide for Drug Discovery.
  • PMC. (n.d.). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants.
  • ResearchGate. (2016, May 19). How to prepare drug stock solution to prepare for mtt assay in 24-well plate if im using concentrations 200uM, 250uM, 300uM?.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Apollo Scientific. (n.d.). Thiophene-3-sulphonyl chloride.
  • Luminescence Technology Corp. (2022, December 21). Thieno[3,2-b]thiophene - SAFETY DATA SHEET.
  • YouTube. (2021, August 20). Lab Skills: Preparing Stock Solutions.
  • Eurofins. (n.d.). Solubility for Common Extractable Compounds.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol, a key heterocyclic scaffold in medicinal chemistry.[1] We address common experimental challenges, offering troubleshooting advice and optimized protocols to improve yield, purity, and reproducibility. This document is structured to follow the logical workflow of a synthetic chemist, from reaction setup to product analysis.

I. Overview of the Primary Synthetic Route

The most common and efficient method for synthesizing 3-substituted-1,2-oxazol-5-ols (also known as isoxazol-5-ols) is the cyclocondensation of a β-ketoester with hydroxylamine.[2][3] In the case of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol, the reaction involves the condensation of a thiophene-containing β-ketoester with hydroxylamine hydrochloride.

It is critical to note that isoxazol-5-ols exist in equilibrium with their more stable tautomeric forms, primarily the isoxazol-5(4H)-one.[4] The specific tautomer observed can be influenced by substituents and the physical state (solid vs. solution). For the purpose of this guide, we will address the synthesis of the collective compound, acknowledging its tautomeric nature.

II. Detailed Experimental Protocol

This protocol is a baseline procedure adapted from established methods for isoxazol-5-one synthesis.[4][5] Optimization may be required based on your specific laboratory conditions and reagent purity.

Objective: To synthesize 3-(Thiophen-2-yl)-1,2-oxazol-5-ol via cyclocondensation.

Materials:

  • Ethyl 3-(thiophen-2-yl)-3-oxopropanoate (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 - 1.2 eq)

  • Base (e.g., Sodium Acetate or Piperidine, 1.2 eq)

  • Solvent (e.g., Ethanol, Water, or a 1:1 mixture)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Thin Layer Chromatography (TLC) apparatus

  • Standard filtration and drying equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, combine ethyl 3-(thiophen-2-yl)-3-oxopropanoate (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and the chosen base (1.2 eq).

  • Solvent Addition: Add the selected solvent (e.g., Ethanol/Water, 1:1) to the flask to achieve a suitable concentration (typically 0.1-0.5 M).

  • Reaction Conditions: Stir the mixture at room temperature or heat to a mild reflux (e.g., 60-80°C).[6] The optimal temperature may require scouting to balance reaction rate against byproduct formation.

  • Monitoring: Monitor the reaction progress using TLC until the starting β-ketoester spot is consumed.

  • Workup & Isolation:

    • Upon completion, cool the reaction mixture to room temperature, then further in an ice bath to maximize precipitation.[4]

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a cold solvent (e.g., cold water or ethanol) to remove residual starting materials and salts.[5]

    • Dry the product under vacuum to obtain the crude 3-(Thiophen-2-yl)-1,2-oxazol-5-ol.

  • Purification (if necessary):

    • If the product is not sufficiently pure after filtration, recrystallization from a suitable solvent like ethanol is the most common method.[4]

    • For non-crystalline products or persistent impurities, flash column chromatography on silica gel may be required.

III. Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis.

dot

Caption: Troubleshooting flowchart for low yield issues.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product. What are the primary causes?

A: Low yield is the most frequent problem and can stem from several factors.[7]

  • Starting Material Integrity: The purity of your thiophene β-ketoester is crucial. These compounds can degrade on storage. Ensure the hydroxylamine hydrochloride is dry and of high purity.

  • Reaction Conditions: The reaction is sensitive to temperature and pH.

    • Temperature: While heat can drive the final dehydration and ring-closure step, excessive heat can cause decomposition.[6] A "Dehydration Block," where the intermediate oxime forms but fails to cyclize, is common. In this case, the intermediate may polymerize or decompose at high temperatures before it can form the desired product.[6]

    • pH/Base: The choice and amount of base are critical. An inappropriate pH can stall the reaction or promote side reactions.

  • Intermediate Stability: The open-chain oxime intermediate must be stable enough under the reaction conditions to cyclize. If it degrades, the yield will be poor.

Q: How can I systematically troubleshoot a low-yield reaction?

A: Follow a step-by-step approach:

  • Confirm Starting Materials: Run an NMR or LCMS on your starting β-ketoester to confirm its identity and purity.

  • Temperature Scouting: Set up small-scale parallel reactions at different temperatures (e.g., Room Temperature, 60°C, 80°C) to find the optimal balance between reaction rate and stability.[6]

  • Add a Catalyst for Dehydration: If you suspect a "Dehydration Block" (i.e., you can see the oxime intermediate by LCMS but little product), add a catalytic amount of a mild acid like p-Toluenesulfonic acid (p-TsOH) or even an acidic resin like Amberlyst-15 to facilitate the final ring-closing step at a lower temperature.[6]

  • Solvent Screening: The polarity of the solvent can influence reaction rates. Screen common solvents like ethanol, methanol, acetonitrile, or aqueous mixtures.[7] Water has been shown to be an excellent and environmentally friendly solvent for some isoxazol-5-one syntheses.[8][9][10]

Issue 2: Product Purity and Side Reactions

Q: My final product is impure, showing multiple spots on TLC. What are the likely side products?

A: The primary impurity is often the unreacted starting material or the stable oxime intermediate. Additionally, depending on the specific reaction conditions, other side products can form.

  • Dimerization/Polymerization: As mentioned, intermediates can polymerize if the cyclization step is slow.[6]

  • Ring-Opening: The isoxazole N-O bond is relatively weak and can be cleaved under certain conditions, such as by strong bases or reductive conditions during workup.[7]

Q: How can I improve the purity of my final product?

A:

  • Optimize Reaction Time: Over-running the reaction can lead to product degradation. Monitor carefully by TLC and stop the reaction once the starting material is consumed.

  • Purification Method:

    • Precipitation/Filtration: Often, the product will precipitate from the reaction mixture in high purity.[4] Ensure the mixture is sufficiently cooled before filtering.

    • Recrystallization: This is the most effective method for purifying solid products. Ethanol is a common choice.[4]

    • Chromatography: If the product is an oil or stubbornly impure, silica gel column chromatography is a reliable option.

IV. Frequently Asked Questions (FAQs)

Q1: Why is hydroxylamine hydrochloride used instead of free hydroxylamine? A1: Hydroxylamine hydrochloride is a stable, crystalline solid that is easy to handle and weigh. The free base, hydroxylamine, is less stable. The hydrochloride salt is activated in the reaction by the addition of a base (like sodium acetate or piperidine) to generate the reactive free hydroxylamine in situ.

Q2: Can I use a different β-dicarbonyl compound? A2: Yes, the reaction is quite versatile. While this guide focuses on a β-ketoester, other 1,3-dicarbonyl compounds can be used, which will alter the substituent at the 5-position of the resulting isoxazole.[11]

Q3: Is microwave irradiation a viable option for this synthesis? A3: Absolutely. Microwave synthesis is an excellent technique for this reaction. It can dramatically reduce reaction times by rapidly heating the mixture to the temperature required for the dehydration step, often bypassing thermal decomposition pathways that occur with slower, conventional heating.[6][7]

Q4: My product appears to be decomposing during purification. What conditions should I avoid? A4: The isoxazole ring system can be sensitive. Avoid:

  • Strongly Basic Conditions: Ring-opening can occur.

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) will cleave the weak N-O bond.

  • Excessive Heat: Thermal decomposition is a risk, especially during purification steps like distillation.[7]

V. Data Summary Table

ParameterRecommended Conditions & ConsiderationsRationale
Starting Materials Ethyl 3-(thiophen-2-yl)-3-oxopropanoate; Hydroxylamine HClReadily available precursors for the target molecule.
Stoichiometry 1.1 - 1.2 equivalents of Hydroxylamine HCl and BaseA slight excess ensures complete reaction of the limiting ketoester.
Base Sodium Acetate, Piperidine, Et₃NMild bases are sufficient to free hydroxylamine without promoting side reactions.
Solvent Ethanol, Water, or EtOH/H₂O mixturesProvides good solubility for reactants and can facilitate product precipitation upon cooling.[8][9]
Temperature Room Temperature to 80°CRequires optimization; balance between overcoming the activation energy for cyclization and preventing thermal decomposition.[6]
Purification Filtration followed by Recrystallization (Ethanol)Often sufficient to achieve high purity; avoids harsh conditions.[4]

References

  • Benchchem. Troubleshooting guide for the synthesis of isoxazole derivatives. Benchchem.
  • Benchchem. preventing byproduct formation in isoxazol-5-ol synthesis. Benchchem.
  • Benchchem. Technical Support Center: Isoxazole Synthesis Optimization. Benchchem.
  • ResearchGate. Synthesis of 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole 14 from... ResearchGate.
  • Benchchem. Exploring the Chemical Space of Isoxazol-5-ol Analogs: A Technical Guide for Drug Discovery. Benchchem.
  • Iraqi Journal of Pharmaceutical Sciences. Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl).
  • ResearchGate. Facile consecutive three-component synthesis of 3,5-disubstituted isoxazoles | Request PDF. ResearchGate.
  • ACS Publications. A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids | The Journal of Organic Chemistry. The Journal of Organic Chemistry.
  • Preprints.org. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org.
  • Beilstein Journal of Organic Chemistry. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.
  • RSC Publishing. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Publishing.
  • PMC. The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
  • Benchchem. Technical Support Center: Synthesis of Substituted Isoxazoles. Benchchem.
  • ACS Publications. Synthesis of Isoxazoles via Electrophilic Cyclization | Organic Letters. Organic Letters.
  • MDPI. Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. MDPI.
  • YouTube. synthesis of isoxazoles. YouTube.
  • Hindawi. Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati.
  • PMC. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC.

Sources

Troubleshooting poor solubility of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. In drug discovery and biochemical assay development, the physicochemical properties of a compound often dictate its experimental success. A recurring hurdle is the poor aqueous solubility of highly lipophilic heteroaromatic compounds. This guide provides a deep-dive, self-validating framework to troubleshoot and resolve the precipitation of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol in aqueous media.

Part 1: Physicochemical Root Cause Analysis (FAQs)

Q: Why does 3-(Thiophen-2-yl)-1,2-oxazol-5-ol exhibit such poor aqueous solubility in standard buffers? A: The root cause lies in its structural thermodynamics. The molecule consists of a highly lipophilic thiophene ring coupled to an isoxazol-5-ol moiety. Isoxazolols are well-documented carboxylic acid bioisosteres that exhibit keto-enol tautomerism (isoxazol-5-ol ⇌ isoxazol-5(4H)-one) and typically possess a pKa in the range of 4.0 to 5.0[1]. In standard acidic or neutral-low buffers (pH < 5), the compound exists predominantly in its unionized state. The high LogP of the unionized thiophene drives hydrophobic aggregation, overcoming the weak hydrogen-bonding capacity of the isoxazole core, which leads to rapid precipitation.

Q: I prepare my stock in 100% DMSO. Why does the compound "crash out" when I spike it into my assay buffer? A: This is a classic "solvent-shift" precipitation artifact. While dimethyl sulfoxide (DMSO) is an exceptional solvent for lipophilic molecules, its solubilizing power decreases exponentially upon dilution with water[2]. When a concentrated DMSO stock is rapidly introduced into an aqueous medium, the local concentration of the compound vastly exceeds its thermodynamic aqueous solubility limit before the system can equilibrate. This supersaturation leads to rapid nucleation and micro-precipitation, a phenomenon that frequently causes false negatives or artificially shifted IC50 values in biochemical assays[3].

Q: How do I know if my compound has precipitated if I can't see visible particles? A: Micro-precipitation often creates colloidal suspensions that appear clear to the naked eye but scatter light. This can be detected via a turbidimetric solubility assay (measuring absorbance at 620 nm) or by dynamic light scattering (DLS). If your dose-response curve plateaus unexpectedly or exhibits a bell shape, it is a strong indicator of kinetic solubility failure[3].

Part 2: Troubleshooting Workflows & Logical Relationships

To systematically resolve the solubility issues of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol, we employ a tiered solubilization strategy.

SolubilityWorkflow Start Compound: 3-(Thiophen-2-yl)-1,2-oxazol-5-ol CheckPH Is Assay pH > 6.5? (pKa ~4.5 + 2) Start->CheckPH AdjustPH Adjust pH / Form Salt (Use PBS or Tris pH 7.4) CheckPH->AdjustPH No CheckSol1 Is Solubility > 50 µM? CheckPH->CheckSol1 Yes AdjustPH->CheckSol1 AddCosolvent Add Co-solvent (e.g., 5% DMSO or PEG400) CheckSol1->AddCosolvent No Success Optimal Aqueous Solution Ready for Assay CheckSol1->Success Yes CheckAssay Does Co-solvent Interfere with Assay? AddCosolvent->CheckAssay AddCD Use HP-β-CD Complexation (20% w/v in buffer) CheckAssay->AddCD Yes CheckAssay->Success No AddCD->Success

Decision tree for troubleshooting the aqueous solubility of lipophilic isoxazolol derivatives.

Strategic Breakdown:
  • pH Modulation (Ionization): Because the isoxazol-5-ol proton is acidic, adjusting the buffer to pH 7.4 ensures >99% of the compound is in the anionic state, maximizing ion-dipole interactions with water.

  • Co-Solvency: If the thiophene ring still drives aggregation, adding a co-solvent like PEG 400 or DMSO reduces the dielectric constant of the mixture, accommodating the hydrophobic moiety[2].

  • Cyclodextrin Complexation: If co-solvents cause enzyme inhibition or cellular toxicity, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is used. The hydrophobic cavity of the cyclodextrin encapsulates the thiophene ring, shielding it from water, while the hydrophilic exterior maintains bulk aqueous solubility[4].

Part 3: Quantitative Solubilization Data

The following table summarizes the expected thermodynamic solubility limits of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol across different formulation strategies.

Solubilization StrategyPrimary MechanismEstimated Solubility Limit (µM)Assay CompatibilityPotential Drawbacks
Pure Buffer (pH 4.0) Intrinsic dissolution (Unionized)< 5 µMHighInsufficient concentration for most screens.
Buffer (pH 7.4) Ionization (Anion formation)~ 50 - 100 µMHighMay still form colloidal aggregates at high doses.
5% DMSO in Buffer Co-solvency (Dielectric reduction)~ 200 µMModerateHigh DMSO can cause enzyme inhibition/toxicity.
20% HP-β-CD in Buffer Host-Guest Inclusion Complex> 1000 µMHighPotential competitive binding with target proteins.

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, experimental protocols must be self-validating. A common error in solubility testing is measuring kinetic dissolution rather than thermodynamic equilibrium.

PhaseSolubility Step1 1. Prepare HP-β-CD (0-20% w/v in PBS) Step2 2. Add Excess Solid 3-(Thiophen-2-yl)-1,2-oxazol-5-ol Step1->Step2 Step3 3. Thermodynamic Equilibration (Shake 48h at 25°C) Step2->Step3 Step4 4. Phase Separation (Centrifuge 15,000 x g, 15m) Step3->Step4 Decision Is solid pellet visible? Step4->Decision Invalid Invalidate: Add more solid & repeat Decision->Invalid No Step5 5. Supernatant Analysis (HPLC-UV Quantification) Decision->Step5 Yes Invalid->Step3

Workflow for validating thermodynamic solubility via HP-β-CD phase-solubility profiling.

Protocol: HP-β-CD Phase-Solubility Profiling

Causality Focus: This protocol uses the phase-solubility method to ensure the cyclodextrin complexation has reached a true thermodynamic equilibrium.

Step 1: Matrix Preparation Prepare a series of Hydroxypropyl-β-cyclodextrin (HP-β-CD) solutions in PBS (pH 7.4) ranging from 0% to 20% (w/v). Why? Establishing a gradient allows you to calculate the stability constant ( K1:1​ ) of the inclusion complex.

Step 2: Compound Addition Add 5 mg of solid 3-(Thiophen-2-yl)-1,2-oxazol-5-ol to 1 mL of each HP-β-CD solution in sealed glass vials. Why solid state? Introducing the compound dissolved in an organic solvent (like DMSO) would create a ternary system, artificially inflating the apparent solubility and ruining the thermodynamic calculation.

Step 3: Equilibration Place the vials on an orbital shaker at 300 RPM at 25°C for 48 hours. Why 48 hours? Heteroaromatic crystal lattices take significant time to break down and equilibrate with the cyclodextrin cavity. Shorter times measure kinetic dissolution, which is highly variable.

Step 4: Phase Separation & Self-Validation (CRITICAL) Centrifuge the vials at 15,000 x g for 15 minutes to pellet the undissolved compound. Self-Validation Check: Inspect the bottom of the tube. If there is NO solid pellet, the protocol is invalid. A missing pellet means the solution is not saturated, and you are merely measuring the nominal concentration you added, not the maximum thermodynamic solubility. If no pellet is present, add more solid compound and repeat Step 3.

Step 5: Quantification Carefully extract 100 µL of the clear supernatant, dilute appropriately in mobile phase, and quantify via HPLC-UV against a known standard curve.

Part 5: References

  • AZD6564, Discovery of a Potent 5-Substituted Isoxazol-3-ol Fibrinolysis Inhibitor and Development of an Enantioselective Large-Scale Route for Its Preparation Source: ResearchGate URL:[Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: PMC (National Institutes of Health) URL:[Link]

  • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays Source: Scientific Research Publishing (Scirp.org) URL:[Link]

  • Effect of dimethylsulfoxide, ethanol, α- and β-cyclodextrins and their association on the solubility of natural bioactive compounds Source: ResearchGate URL:[Link]

Sources

Preventing oxidative degradation of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol during storage

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(Thiophen-2-yl)-1,2-oxazol-5-ol. The inherent reactivity of the thiophene and isoxazole moieties makes this compound susceptible to oxidative degradation, which can compromise sample integrity, experimental results, and overall product shelf-life. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to prevent, identify, and mitigate oxidative degradation during storage and handling.

Section 1: Understanding the Instability - FAQs

Q1: What are the primary structural features of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol that make it prone to oxidative degradation?

A1: The susceptibility of this molecule to oxidation stems from the electron-rich nature of both the thiophene and the 1,2-oxazol-5-ol rings.

  • Thiophene Ring: The sulfur atom in the thiophene ring is a key site for oxidation. It can be oxidized to a sulfoxide and then to a sulfone, which disrupts the aromaticity and can lead to ring-opening or polymerization.[1][2] The pi-electron system of the thiophene ring is also susceptible to electrophilic attack by reactive oxygen species (ROS).[2]

  • 1,2-Oxazol-5-ol Ring: The enolic hydroxyl group at the 5-position makes this part of the molecule susceptible to oxidation, potentially leading to the formation of colored impurities. The N-O bond within the isoxazole ring is relatively weak and can be cleaved under certain conditions, including exposure to strong oxidizing agents.[3]

Q2: What are the visible signs of degradation in my sample of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol?

A2: Visual inspection can often provide the first clues of sample degradation. Be vigilant for the following changes:

  • Color Change: A pure sample of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol is expected to be a white to off-white solid. The appearance of yellow, brown, or black discoloration is a strong indicator of degradation, likely due to the formation of oxidized, polymeric byproducts.

  • Change in Physical State: Caking, clumping, or the appearance of an oily film on the solid can indicate the presence of impurities or degradation products.

  • Insolubility: If you observe that a previously soluble sample is now difficult to dissolve in your chosen solvent, this may be due to the formation of insoluble polymeric degradation products.

Q3: What are the primary environmental factors that accelerate the oxidative degradation of this compound?

A3: Several environmental factors can significantly accelerate the degradation process:

  • Oxygen: Direct exposure to atmospheric oxygen is the primary driver of oxidative degradation.

  • Light: UV and even visible light can provide the energy to initiate photo-oxidative degradation pathways.[4]

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including oxidation.

  • Moisture: The presence of water can facilitate certain oxidative reactions and may also lead to hydrolysis of the isoxazole ring.

Section 2: Troubleshooting Guide - Proactive Prevention and Storage

This section provides actionable steps to prevent oxidative degradation before it occurs.

Issue 1: Sample Discoloration Observed After Short-Term Storage

Cause: This is a classic sign of oxidative degradation, likely due to improper storage conditions that allowed for exposure to oxygen and/or light.

Solution: Implement a stringent storage protocol immediately.

dot

cluster_storage Optimal Storage Protocol start Freshly Synthesized 3-(Thiophen-2-yl)-1,2-oxazol-5-ol inert_atm Place in Amber Vial & Purge with Inert Gas (Argon or Nitrogen) start->inert_atm seal Seal Tightly with Parafilm or Teflon Tape inert_atm->seal temp Store at ≤ -20°C seal->temp dark Place in Secondary Container to Exclude Light temp->dark end Stable Long-Term Storage dark->end cluster_hplc HPLC-UV Workflow for Degradation Monitoring sample_prep Prepare Sample (Dilute in Mobile Phase) injection Inject onto C18 Column sample_prep->injection separation Gradient Elution (Water/Acetonitrile) injection->separation detection UV Detection (230-320 nm) separation->detection analysis Analyze Chromatogram for Degradation Peaks detection->analysis

Sources

Technical Support Center: Optimizing Crystallization for 3-(Thiophen-2-yl)-1,2-oxazol-5-ol Purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the purification of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol. This resource is designed for researchers, chemists, and pharmaceutical development professionals who are looking to optimize the final, critical step of crystallization to achieve high purity and yield. This guide moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Understanding the Molecule: Key Properties Influencing Crystallization

3-(Thiophen-2-yl)-1,2-oxazol-5-ol is a heterocyclic compound featuring both a thiophene and an isoxazole ring. Its structure dictates its physicochemical behavior, which is critical for designing a successful crystallization strategy.

  • Heteroaromatic System: The presence of sulfur, nitrogen, and oxygen atoms introduces significant polarity and the potential for specific intermolecular interactions. Isoxazole rings, in particular, are known to be key components in many bioactive and pharmaceutical compounds.[1][2][3]

  • Hydrogen Bonding: The hydroxyl (-OH) group on the isoxazolone ring is a strong hydrogen bond donor, while the nitrogen and oxygen atoms in the rings can act as hydrogen bond acceptors. This capacity for hydrogen bonding is a dominant force in crystal lattice formation and heavily influences solvent selection.[4][5]

  • Tautomerism: The "-ol" suffix indicates a hydroxyl group, but like many such structures, it can exist in equilibrium with its keto tautomer, 3-(thiophen-2-yl)isoxazolidin-5-one. This equilibrium can be influenced by the solvent environment, which may affect solubility and crystal packing.

  • Polarity: The combination of the electron-rich thiophene ring and the polar isoxazolol ring results in a molecule of moderate to high polarity. This suggests that polar solvents will be required for dissolution, while less polar solvents may serve as effective anti-solvents.

Core Principles of Crystallization

Crystallization is a thermodynamic process driven by supersaturation, where solute molecules in a solution come together in a highly ordered, three-dimensional lattice.[6] The process occurs in two main stages:

  • Nucleation: The initial formation of tiny, stable crystalline entities (nuclei). This can occur spontaneously from a clear solution (primary nucleation) or be induced by existing crystals (secondary nucleation).[7]

  • Crystal Growth: The subsequent addition of solute molecules to the existing nuclei, leading to the formation of macroscopic crystals.[7]

The goal of purification by crystallization is to allow molecules of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol to selectively deposit onto the growing crystal lattice while impurities remain dissolved in the surrounding solution (the "mother liquor").[6]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the common challenges encountered during the crystallization of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol.

Question 1: My compound "oils out" instead of forming solid crystals. What's happening and how do I fix it?

Answer:

"Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute in that specific solvent environment. For a compound like 3-(Thiophen-2-yl)-1,2-oxazol-5-ol, this is a common issue, especially with highly concentrated solutions or rapid cooling.

Causality & Solutions:

  • Cause: The solution is too concentrated, or the cooling rate is too fast. Rapid cooling does not provide sufficient time for molecules to orient themselves into an ordered crystal lattice.[8]

  • Solution 1: Reduce Concentration. Re-heat the mixture until the oil redissolves. Add a small amount (10-20% additional volume) of the hot solvent to decrease the concentration. Allow the solution to cool more slowly.

  • Solution 2: Slow Down the Cooling Rate. After dissolving your compound in the minimum amount of hot solvent, insulate the flask (e.g., with glass wool or by placing it inside a larger beaker) to slow heat loss. This allows molecules more time to arrange correctly into a crystal lattice.[9]

  • Solution 3: Change the Solvent System. The current solvent may be too "good," meaning the compound is too soluble. Try a solvent in which the compound has slightly lower solubility at elevated temperatures. Alternatively, consider a solvent/anti-solvent system (see Protocol 2).

Question 2: I'm not getting any crystals, even after the solution has cooled completely. What should I do?

Answer:

The failure of crystals to form indicates that the solution has not reached a sufficient level of supersaturation, or that the kinetic barrier to nucleation has not been overcome.[8][10]

Causality & Solutions:

  • Cause: The solution is too dilute (insufficient supersaturation), or nucleation is inhibited.

  • Solution 1: Induce Nucleation.

    • Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a surface for nucleation to begin.[10]

    • Seeding: If you have a pure crystal from a previous batch, add a single, tiny seed crystal to the cooled solution. This provides a template for further crystal growth.[7][10]

  • Solution 2: Increase Concentration. If nucleation cannot be induced, you likely used too much solvent.[9] Gently heat the solution and evaporate a portion of the solvent. Allow it to cool again.

  • Solution 3: Add an Anti-Solvent. If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent) in which your compound is insoluble until the solution becomes faintly cloudy (turbid). Add a drop or two of the good solvent to clarify, then allow it to stand.

Question 3: My crystal yield is very low. How can I improve it?

Answer:

A low yield typically means a significant amount of your compound has remained in the mother liquor.[9]

Causality & Solutions:

  • Cause: Too much solvent was used, or the final cooling temperature was not low enough.

  • Solution 1: Minimize Hot Solvent. Ensure you are using the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. Work in small solvent additions.

  • Solution 2: Maximize Cooling. Once crystals have formed at room temperature, place the flask in an ice-water bath for at least 30 minutes. This will decrease the compound's solubility further, causing more of it to crystallize out of solution.[6] Be aware that very rapid cooling can sometimes cause impurities to precipitate, so this is best done after initial slow cooling.[8]

  • Solution 3: "Second Crop" Recovery. Do not discard the mother liquor. You can often recover a second, albeit less pure, batch of crystals by evaporating some of the solvent from the filtrate and re-cooling.

Question 4: My final crystals are colored or appear impure. What went wrong?

Answer:

The presence of color or other visible impurities indicates that unwanted substances have been trapped within the crystal lattice or are adsorbed onto the crystal surface. Impurities can disrupt crystal growth and affect the final product's quality and morphology.[11][12][13]

Causality & Solutions:

  • Cause: Highly colored impurities are present, or the crystallization process was too rapid, trapping impurities within the lattice.[9]

  • Solution 1: Activated Charcoal Treatment. If the impurities are colored, they can often be removed with activated charcoal. After dissolving the crude solid in the hot solvent, add a very small amount of activated charcoal (a spatula tip is often enough). Keep the solution hot for a few minutes, then perform a hot filtration through fluted filter paper or Celite to remove the charcoal before allowing the clear solution to cool.

  • Solution 2: Slower Crystallization. As mentioned previously, rapid crystal growth is a primary cause of impurity incorporation.[9] Ensure the solution cools slowly and undisturbed to allow for the selective process of crystallization, where only the desired molecules fit into the growing lattice.[6]

  • Solution 3: Re-crystallization. If the final product is still impure, a second crystallization is often necessary. Dissolve the impure crystals in a minimum of hot solvent and repeat the cooling process. Each successive crystallization will improve the purity, albeit with some loss of yield.

Experimental Protocols & Data

Protocol 1: Solvent Screening for Crystallization

The selection of an appropriate solvent is the most critical step. An ideal solvent should dissolve 3-(Thiophen-2-yl)-1,2-oxazol-5-ol completely when hot but poorly when cold.[14]

Methodology:

  • Place approximately 20-30 mg of your crude compound into several small test tubes.

  • To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature. Note the solubility.

  • If the compound does not dissolve at room temperature, gently heat the test tube in a water bath until the solvent boils. Continue adding solvent dropwise until the solid just dissolves.

  • Remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals that form. The best solvent will yield a large amount of crystalline solid upon cooling.

Table 1: Candidate Solvents for 3-(Thiophen-2-yl)-1,2-oxazol-5-ol Based on the molecule's polarity and hydrogen bonding capability.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Expected Behavior
Ethanol 7824.5Good starting point. The -OH group can hydrogen bond. Likely to dissolve when hot and give good crystals on cooling.
Methanol 6532.7More polar than ethanol. May be too soluble, but worth screening.[14]
Ethyl Acetate 776.0Medium polarity. May dissolve the compound well when hot. Can be a good single solvent or part of a pair.[15]
Acetone 5620.7Polar aprotic solvent. Its volatility can be a challenge, but it's a powerful solvent.[14]
Toluene 1112.4Nonpolar. Unlikely to dissolve the compound on its own but could be an excellent anti-solvent.[15][16]
Water 10080.1High polarity. May be a good solvent if the compound is sufficiently polar, or an anti-solvent if used with a miscible organic solvent like ethanol.
Acetonitrile 8237.5Polar aprotic solvent. Often a good choice for moderately polar heterocyclic compounds.[15]
Protocol 2: Step-by-Step Recrystallization using a Solvent/Anti-Solvent System

This method is highly effective when a single solvent does not provide ideal solubility characteristics.

Methodology:

  • Dissolution: Place the crude 3-(Thiophen-2-yl)-1,2-oxazol-5-ol in an Erlenmeyer flask. Add the minimum amount of a "good" hot solvent (e.g., Ethanol) needed to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities or color are present, perform a hot filtration now (after charcoal treatment, if needed).

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (an anti-solvent, e.g., Toluene or Water) dropwise with swirling. Continue adding until you observe persistent cloudiness (turbidity).

  • Re-solubilization: Add 1-2 drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed.

  • Ice Bath: Once crystal growth appears to have stopped, place the flask in an ice-water bath for 30 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (or a mixture rich in the anti-solvent) to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Visualization of Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing common crystallization issues.

G start Crystallization Attempted outcome Observe Outcome After Cooling start->outcome oil Problem: Oiling Out outcome->oil Liquid Layer Forms no_xtal Problem: No Crystals Form outcome->no_xtal Clear Solution Remains low_yield Problem: Low Yield outcome->low_yield Few Crystals Form success Success: Pure Crystals Formed outcome->success Good Crystal Formation oil_sol1 Re-heat, Add More Solvent (10-20%) oil->oil_sol1 oil_sol2 Allow Slower Cooling (Insulate Flask) oil_sol1->oil_sol2 oil_sol3 Change Solvent System oil_sol2->oil_sol3 no_xtal_sol1 Induce Nucleation: Scratch or Seed no_xtal->no_xtal_sol1 no_xtal_sol2 Concentrate Solution (Evaporate Solvent) no_xtal_sol1->no_xtal_sol2 no_xtal_sol3 Add Anti-Solvent no_xtal_sol2->no_xtal_sol3 low_yield_sol1 Use Minimum Hot Solvent low_yield->low_yield_sol1 low_yield_sol2 Cool in Ice Bath After Initial Crystallization low_yield_sol1->low_yield_sol2 low_yield_sol3 Concentrate Mother Liquor for Second Crop low_yield_sol2->low_yield_sol3 finish Isolate, Wash, and Dry Crystals success->finish

Caption: Troubleshooting workflow for common crystallization problems.

References

  • Ebner. (n.d.). Cooling Crystallization & Crystallizers. Available from: [Link]

  • Mackay, M. L. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. Available from: [Link]

  • Lage, M. C., & Carneiro, G. (n.d.). Effect of impurities on the crystal growth from solutions A new kinetic model. SciSpace. Available from: [Link]

  • Scribd. (n.d.). Cooling Crystallisation. Available from: [Link]

  • Goh, L. (n.d.). Effects of impurities on crystal growth processes. National University of Singapore. Available from: [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Available from: [Link]

  • Lage, M. C., & Carneiro, G. (2006). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. Crystal Growth & Design, 6(12), 2738-2745. Available from: [Link]

  • Alvarez, A. J., & Myerson, A. S. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm, 24(1), 23-38. Available from: [Link]

  • JoVE. (2025, May 22). Crystal Growth: Principles of Crystallization. Available from: [Link]

  • Myande. (n.d.). Cooling/Freezing Crystallization. Available from: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available from: [Link]

  • Patel, K., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Chemical and Pharmaceutical Research, 14(1), 1-10.
  • Frontiers. (n.d.). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Available from: [Link]

  • ResearchGate. (n.d.). The Physico‐Chemical Properties of Isoxazole and its Derivatives. Available from: [Link]

  • Wikipedia. (n.d.). Isoxazole. Available from: [Link]

  • Quora. (2017, April 5). What should I do if crystallisation does not occur?. Available from: [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Available from: [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1131-1139. Available from: [Link]

  • Abraham, N. L., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir. Molecular Pharmaceutics, 21(7), 2445-2457. Available from: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Available from: [Link]

  • Lee, A., et al. (2025). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. Macromolecular Rapid Communications. Available from: [Link]

  • National Center for Biotechnology Information. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Available from: [Link]

  • MDPI. (2024, December 11). Synthesis of Oxazoles Containing CF3-Substituted Alcohol Unit via Tandem Cycloisomerization/Hydroxyalkylation from N-Propargylamides with Trifluoropyruvates. Available from: [Link]

  • NextSDS. (n.d.). 3-[3-(thiophen-2-yl)propyl]-1,2-oxazol-5-amine. Available from: [Link]

  • Der Pharma Chemica. (n.d.). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Available from: [Link]

Sources

Technical Support Center: Troubleshooting 3-(Thiophen-2-yl)-1,2-oxazol-5-ol Extraction & Purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing challenges in the isolation of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol .

This heterocyclic building block presents unique extraction challenges due to the physicochemical properties of the thiophene ring and its dynamic tautomeric equilibrium (isoxazol-5-ol isoxazol-5(4H)-one). This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you eliminate common impurities—such as uncyclized oxime intermediates, unreacted β -ketoesters, and inorganic salts—without relying on costly chromatographic steps (1[1]).

Mechanistic Overview & Extraction Logic

The synthesis of this compound typically involves the cyclocondensation of ethyl 3-oxo-3-(thiophen-2-yl)propanoate with hydroxylamine hydrochloride. The core challenge during workup is differentiating the target product from the unreacted ester and intermediate oximes. Because the 5-hydroxyl group of the isoxazole ring is weakly acidic (pKa ~5.5), we can exploit an acid-base back-extraction workflow to achieve high purity.

ExtractionWorkflow Start Crude Reaction Mixture (Product + Impurities) BaseExt Add Aq. NaHCO3 & EtOAc (Phase Separation) Start->BaseExt OrgPhase Organic Phase (Unreacted Ester & Neutral Byproducts) BaseExt->OrgPhase Discard AqPhase Aqueous Phase (Isoxazol-5-ol Sodium Salt) BaseExt->AqPhase Retain Acidify Acidify with HCl to pH 2-3 (Precipitation) AqPhase->Acidify Filter Vacuum Filtration & Cold Water Wash Acidify->Filter Pure Pure 3-(Thiophen-2-yl)- 1,2-oxazol-5-ol Filter->Pure

Workflow for the acid-base extraction of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol.

Troubleshooting Guides & FAQs

Q1: My crude extract contains a high concentration of the uncyclized oxime intermediate. How do I drive the cyclization to completion during workup?

  • Expert Insight & Causality: The cyclization of the oxime intermediate into the isoxazole ring is highly pH-dependent. If the reaction mixture is too acidic (which often occurs when using hydroxylamine hydrochloride without sufficient base), the nucleophilic attack of the oxime oxygen onto the ester carbonyl is proton-inhibited.

  • Solution: Before initiating solvent extraction, adjust the aqueous reaction mixture to pH 4.5–5.0 using a sodium acetate buffer. This specific pH range deprotonates the oxime sufficiently to facilitate intramolecular cyclization while preventing base-catalyzed hydrolysis of the ester (2[2]). Stir at 60°C for 30 minutes prior to extraction.

Q2: I am seeing co-precipitation of inorganic salts (e.g., NaCl) in my final product. How can I prevent this?

  • Expert Insight & Causality: Inorganic salts form during the neutralization of hydroxylamine hydrochloride. When water-miscible extraction solvents are used, or when the organic phase is not properly washed, these salts carry over into the crystallization step.

  • Solution: Transition to a strictly biphasic extraction system using Ethyl Acetate (EtOAc) or Dichloromethane (DCM). After separating the organic phase, perform a mandatory wash with half-saturated brine, followed by drying over anhydrous Na2​SO4​ . Never skip the aqueous wash step (3[3]).

Q3: My product shows streaking or multiple spots on TLC, but NMR suggests it is pure. Is it degrading during extraction?

  • Expert Insight & Causality: This is a classic false-positive for impurity. 3-(Thiophen-2-yl)-1,2-oxazol-5-ol exists in a dynamic tautomeric equilibrium with its keto form, 3-(thiophen-2-yl)isoxazol-5(4H)-one. On the polar silica surface of a TLC plate, these tautomers can resolve into separate spots or cause severe streaking.

  • Solution: Do not alter your extraction based on this TLC result alone. To validate purity, add 1-2% glacial acetic acid to your TLC mobile phase (e.g., Hexane:EtOAc 7:3 + 1% AcOH). The acid suppresses the ionization and tautomeric shifting on the silica, collapsing the streaking into a single, sharp spot.

Q4: How do I completely remove unreacted ethyl 3-oxo-3-(thiophen-2-yl)propanoate without column chromatography?

  • Expert Insight & Causality: The starting β -ketoester is neutral, whereas your target isoxazol-5-ol is weakly acidic. This causality allows for a highly efficient chemical separation.

  • Solution: Implement the acid-base back-extraction protocol detailed below. The isoxazol-5-ol will deprotonate in mild base and migrate into the aqueous layer, leaving the unreacted ester trapped in the organic layer.

Experimental Protocol: Optimized Acid-Base Extraction Workflow

This protocol is designed as a self-validating system, including built-in checkpoints to ensure process integrity at every critical phase.

Step 1: Initial Phase Separation

  • Dilute the crude reaction mixture with 15 mL of EtOAc per gram of theoretical yield.

  • Wash with an equal volume of distilled water to remove bulk water-soluble impurities and inorganic salts.

  • Validation Checkpoint: Spot the organic layer on TLC (Hexane:EtOAc 7:3 + 1% AcOH). You should observe both the target product and any unreacted ester/neutral byproducts.

Step 2: Selective Deprotonation (Base Extraction)

  • Extract the EtOAc layer with 3 x 10 mL of 5% aqueous NaHCO3​ .

  • Causality Check: The mildly basic NaHCO3​ (pH ~8.0) selectively deprotonates the isoxazol-5-ol (pKa ~5.5) without hydrolyzing the unreacted ester.

  • Combine the aqueous extracts in a clean Erlenmeyer flask. Discard the organic layer (which now contains the ester impurities).

Step 3: Product Precipitation (Acidification)

  • Cool the combined aqueous layer in an ice bath to 0–5°C.

  • Dropwise, add 2M HCl under vigorous stirring until the pH reaches 2.0.

  • Causality Check: Reprotonation of the isoxazole salt drastically reduces its aqueous solubility, forcing rapid precipitation.

  • Validation Checkpoint: The solution should turn cloudy immediately. If no precipitate forms, verify the pH; if it is correct, the initial reaction yield was critically low.

Step 4: Isolation and Washing

  • Collect the precipitate via vacuum filtration.

  • Wash the filter cake with 10 mL of ice-cold water, followed by 5 mL of cold hexanes to remove any residual lipophilic byproducts.

  • Dry under vacuum at 40°C for 12 hours to yield the pure 3-(Thiophen-2-yl)-1,2-oxazol-5-ol.

Quantitative Data: Extraction Method Comparison

The table below summarizes the efficiency of various extraction methodologies in removing unreacted ester and inorganic salts, demonstrating the superiority of the optimized acid-base back-extraction.

Extraction MethodTarget Product Recovery (%)Unreacted Ester Carryover (%)Inorganic Salt Content (%)Final Purity (HPLC, %)
Direct Crystallization (Water)65.28.54.282.1
Simple Liquid-Liquid (EtOAc/H₂O)88.412.3< 0.185.6
Acid-Base Back-Extraction (Optimized) 84.1 < 0.1 < 0.1 99.2

Note: Data represents average values from triplicate runs using a 10 mmol scale synthesis.

Sources

Technical Support Center: Overcoming False Positives in 3-(Thiophen-2-yl)-1,2-oxazol-5-ol Biochemical Assays

Author: BenchChem Technical Support Team. Date: April 2026

Last Updated: March 26, 2026

Introduction: The Challenge of Promiscuous Hits

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries.[1][2] However, a significant challenge in HTS is the prevalence of false positives—compounds that appear active but achieve their effect through non-specific mechanisms rather than direct, meaningful interaction with the intended target.[3][4] These artifacts can lead to a considerable waste of time and resources if not identified and eliminated early in the discovery pipeline.[3][4]

This guide focuses on a specific chemical scaffold, 3-(Thiophen-2-yl)-1,2-oxazol-5-ol , and provides a technical framework for researchers to identify and overcome potential false positives during biochemical assays. Compounds containing thiophene and isoxazole moieties have been noted for their biological activities, but can also belong to a class of molecules known as Pan-Assay Interference Compounds (PAINS).[5][6] PAINS are notorious for their tendency to react non-specifically with numerous biological targets, often leading to misleading results in HTS campaigns.[5]

This document serves as a troubleshooting resource, structured in a question-and-answer format, to directly address common issues and provide robust, field-proven protocols for validating true hits and discarding artifacts.

Understanding the Enemy: Why Do False Positives Occur?

Before troubleshooting, it's crucial to understand the underlying mechanisms of assay interference. False positives often arise not from specific binding to the target, but from a compound's ability to disrupt the assay technology itself.[7][8]

Key Mechanisms of Assay Interference:

  • Compound Aggregation: Many organic molecules, particularly those that are hydrophobic, can form colloidal aggregates in aqueous assay buffers.[9] These aggregates can sequester and denature the target enzyme, leading to a non-specific loss of activity that mimics true inhibition.[4][10] This is one of the most common causes of false positives in HTS.[4]

  • Reactivity: Certain chemical motifs, sometimes found in PAINS, can react covalently and non-specifically with proteins, often targeting nucleophilic residues like cysteine.[11][12] This can irreversibly inactivate the target enzyme.

  • Interference with Detection: Compounds can directly interfere with the assay's detection system. This includes:

    • Autofluorescence: The compound itself fluoresces at the same wavelength as the assay's reporter fluorophore.[7][13]

    • Quenching: The compound absorbs the light emitted by the reporter, reducing the signal and appearing as an inhibitor.[7][13]

    • Reporter Enzyme Inhibition: In assays using enzymes like luciferase, the compound may inhibit the reporter enzyme rather than the primary target.[4][8]

  • Redox Cycling: Some compounds can engage in redox cycling, generating reactive oxygen species (ROS) that can damage proteins and interfere with assay components.[3][11]

The following sections provide specific questions and detailed protocols to diagnose and mitigate these common issues.

Troubleshooting Guides & FAQs

Q1: My hit compound shows potent activity in the primary screen, but the dose-response curve is unusually steep and varies between experiments. What could be the cause?

A1: This behavior is a classic hallmark of a compound acting via aggregation.

Aggregators often exhibit a "critical aggregation concentration" (CAC). Below this concentration, the compound is soluble and inactive. Above the CAC, it rapidly forms aggregates that sequester the enzyme, leading to a very sharp, non-stoichiometric inhibition curve.[14] The exact CAC can be sensitive to minor variations in assay conditions (e.g., buffer components, protein concentration), causing poor reproducibility.[7]

Workflow for Diagnosing Aggregation-Based Interference

G cluster_0 Initial Observation cluster_1 Diagnostic Tests cluster_2 Interpretation cluster_3 Conclusion A Potent hit with steep, irreproducible DRC B Protocol 1: Detergent Counter-Screen (e.g., 0.01% Triton X-100) A->B C Protocol 2: Enzyme Concentration Test A->C E IC50 shifts >10-fold in presence of detergent? B->E F IC50 changes with enzyme concentration? C->F D Optional: Dynamic Light Scattering (DLS) G Likely Aggregator (False Positive) E->G Yes H Mechanism is NOT simple aggregation E->H No F->G Yes F->H No G->D Confirm with DLS

Caption: A decision-making workflow for diagnosing aggregation behavior.

Protocol 1: Detergent Counter-Screen for Compound Aggregation

Objective: To determine if the observed activity of a hit compound is due to the formation of colloidal aggregates. Non-ionic detergents disrupt these aggregates, restoring enzyme activity if aggregation is the mechanism of inhibition.[10][15][16]

Materials:

  • Hit compound stock solution (e.g., 10 mM in DMSO)

  • Primary assay components (target enzyme, substrate, buffer, etc.)

  • Triton X-100 or Tween-20 stock solution (e.g., 1% w/v in assay buffer)

  • Microplates (e.g., 96- or 384-well)

Methodology:

  • Prepare two sets of assay plates.

  • Plate 1 (Control): Perform a standard dose-response curve for the hit compound according to your primary assay protocol.

  • Plate 2 (Detergent): Prepare the assay buffer to contain a final concentration of 0.01% (v/v) Triton X-100.[10] Ensure the detergent is thoroughly mixed.

  • Perform the identical dose-response experiment for the hit compound using the detergent-containing buffer.

  • Incubate and Read: Incubate both plates under standard conditions and measure the assay signal.

  • Analysis: Calculate the IC50 values for both curves. A significant rightward shift (e.g., >10-fold increase) in the IC50 value in the presence of detergent strongly indicates that the compound is an aggregator.[10]

Q2: I've ruled out aggregation, but I'm still unsure if my compound is binding specifically to the target. How can I gain more confidence?

A2: The next step is to use orthogonal assays and counter-screens to confirm on-target activity and rule out other interference mechanisms. [3][7] An orthogonal assay measures the same biological endpoint but uses a different detection technology, making it less susceptible to the same artifacts.[17]

Recommended Assays for Hit Validation
Assay TypePrincipleWhat It Rules Out
Orthogonal Biochemical Assay Measures enzyme activity using a different readout (e.g., luminescence instead of fluorescence).[17]Technology-specific interference (e.g., autofluorescence, quenching).
Counter-Screen (No Target) Run the primary assay in the absence of the target enzyme or with a non-specific substrate.[7]Interference with assay reagents or the detection signal.
Biophysical Binding Assay Directly measures the binding of the compound to the target protein (e.g., SPR, MST, Thermal Shift).[3][17]Non-specific or indirect effects on enzyme activity. Confirms target engagement.
Cellular Target Engagement Measures whether the compound can bind to its target in a more physiologically relevant cellular environment (e.g., CETSA).[3]Compounds that are active in vitro but cannot penetrate cells or engage the target in a cellular context.
Protocol 2: Counter-Screen for Assay Technology Interference

Objective: To determine if a hit compound interferes with the assay's detection reagents or signal readout.

Materials:

  • Hit compound stock solution

  • Primary assay components, excluding the target enzyme .

  • The final product of the enzymatic reaction (if available and stable).

  • Microplates and plate reader.

Methodology:

  • Prepare a microplate with the hit compound serially diluted in the complete assay buffer, but without the target enzyme.

  • Add all detection reagents as you would in the primary assay. If possible, spike in the expected final concentration of the reaction product.

  • Include Controls:

    • Negative Control: Buffer + DMSO.

    • Positive Control: Buffer + DMSO + final reaction product (if used).

  • Incubate and Read: Incubate the plate for the standard assay duration and read the signal using the same instrument settings.

  • Analysis: A dose-dependent change in the signal in the absence of the enzyme indicates that the compound is directly interfering with the assay technology.[3] For example, a decreasing signal suggests quenching, while an increasing signal points to autofluorescence.[13]

Q3: My compound contains thiophene and isoxazole moieties. Are there known liabilities associated with these structures?

A3: Yes, certain chemical motifs, including some containing thiophene, can be flagged as Pan-Assay Interference Compounds (PAINS). [5][12]

PAINS are substructures that are frequently identified as hits across many different types of biochemical assays.[6] This promiscuity is often due to non-specific reactivity or other interference mechanisms rather than selective, high-quality interactions.[11] For instance, some thiophene-containing compounds have been shown to act as Michael acceptors or to be otherwise reactive towards protein nucleophiles like cysteine.[11][12]

It is crucial to note that a PAINS alert is not a definitive disqualification.[6] It is a flag that indicates a higher probability of non-specific activity, warranting more rigorous validation experiments.

Workflow for Triaging Potential PAINS

Caption: A triage workflow for hits, including a specific path for potential PAINS.

Best Practices for Handling Potential PAINS:
  • Cheminformatics First: Use computational filters to flag potential PAINS in your hit list. This helps prioritize which compounds require the most scrutiny.[11]

  • Confirm with Orthogonal Assays: Never rely solely on the primary assay. Confirmation in an orthogonal assay is a critical first step.[7][18]

  • Assess Reactivity: Consider running an assay to detect covalent modification, such as mass spectrometry analysis of the target protein after incubation with the compound.

  • Demonstrate Target Engagement: Use biophysical methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) to unequivocally demonstrate direct binding to the target protein.[3][17]

Summary of Best Practices

To ensure the integrity of your hit validation process and avoid pursuing false positives, implement the following best practices:

Best PracticeRationale
Include 0.01% Non-ionic Detergent Proactively suppresses most aggregation-based false positives from the outset.[10]
Run Counter-Screens Early identification of compounds that interfere with assay technology saves resources.[7][17]
Use Orthogonal Assays Confirms that the observed activity is not an artifact of a specific detection method.[3][18]
Confirm Direct Target Binding Biophysical assays provide definitive evidence of target engagement, a crucial step in hit validation.[2][17]
Check for PAINS Substructures Cheminformatic analysis helps flag compounds with a higher likelihood of being promiscuous, allowing for prioritized follow-up.[5]
Ensure Compound Purity & Integrity Re-synthesis and analytical confirmation (e.g., LC-MS, NMR) of hit compounds ensure that the observed activity is not due to an impurity.[3]

By systematically applying these troubleshooting guides and validation protocols, researchers can confidently distinguish between genuine, optimizable hits and misleading assay artifacts, ultimately accelerating the path to meaningful drug discovery.

References

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]

  • National Center for Biotechnology Information. (2017, July 26). Assay Interference by Aggregation - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]

  • The Bumbling Biochemist. (2023, April 17). Choosing and using detergents in biochemistry. The Bumbling Biochemist. [Link]

  • Gilbert, A. M., et al. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. [Link]

  • Alves, V. M., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry, 66(18), 12828–12839. [Link]

  • National Center for Biotechnology Information. (2025, May 28). Interference and Artifacts in High-content Screening - Assay Guidance Manual. NCBI. [Link]

  • Clinical Research News. (2022, May 18). Four Well-Established Strategies Used in Hit Identification. Clinical Research News. [Link]

  • G-Biosciences. (2013, March 6). Uncovering the Role of Detergents in Protein Solubilization. G-Biosciences. [Link]

  • Dahlin, J. L., et al. (2015, January 29). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. ACS Publications. [Link]

  • The Bumbling Biochemist. (2023, April 17). Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc. YouTube. [Link]

  • ACS Publications. (2021, November 23). Understanding False Positives in Reporter Gene Assays: in Silico Chemogenomics Approaches To Prioritize Cell-Based HTS Data. Journal of Chemical Information and Modeling. [Link]

  • Monash University. (n.d.). Detection and prevention of aggregation-based false positives in STD-NMR-based fragment screening. Monash University. [Link]

  • Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy. Evotec. [Link]

  • ACS Publications. (n.d.). NMR Methods for Identification of False Positives in Biochemical Screens. Journal of Medicinal Chemistry. [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Vipergen. [Link]

  • Brezski, R. J., & Wink, G. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. ACS Pharmacology & Translational Science, 5(5), 323–327. [Link]

  • Wikipedia. (n.d.). Pan-assay interference compounds. Wikipedia. [Link]

  • ResearchGate. (n.d.). Possible biochemical mechanisms of false-positive interferences in troponin assays. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Novel isoxazolone derivatives as acetylcholinesterase inhibitors: design, synthesis, in silico and in vitro evaluation. NCBI. [Link]

  • American Association for Clinical Chemistry. (2022, April 1). Investigating Immunoassay Interferences. myadlm.org. [Link]

  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(10), 2584–2587. [Link]

  • Discngine. (2022, June 27). Flag aggregator compounds during HTS Triage – Enhanced visualization with TIBCO Spotfire® Connector for KNIME. Discngine. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • American Chemical Society. (2021, March 29). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. [Link]

  • Alves, V. M., et al. (2025, January 11). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC. [Link]

  • ACS Publications. (2023, October 24). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2022, November 4). Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. MDPI. [Link]

  • CoLab.ws. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. CoLab.ws. [Link]

  • Zanco Journal of Medical Sciences. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. [Link]

  • NextSDS. (n.d.). 3-(thiophen-3-yl)-1,2-oxazol-5-amine — Chemical Substance Information. NextSDS. [Link]

  • MDPI. (2024, January 16). Biological Activities of Thiophenes. Encyclopedia MDPI. [Link]

  • ResearchGate. (2019, July 25). Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents. ResearchGate. [Link]

  • PubChem. (n.d.). N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide. PubChem. [Link]

Sources

Optimal temperature and pH for 3-(Thiophen-2-yl)-1,2-oxazol-5-ol stability

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol

This guide is intended for researchers, scientists, and drug development professionals working with 3-(Thiophen-2-yl)-1,2-oxazol-5-ol. Below you will find essential information regarding the optimal conditions for its stability, alongside troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

The isoxazole ring system, a core component of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol, is known to be susceptible to certain environmental factors, primarily pH and temperature. Understanding these sensitivities is crucial for accurate and reproducible results.

Troubleshooting Guide: Common Stability Issues

Researchers may encounter several common issues during the handling and analysis of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol. The following table outlines potential problems, their likely causes related to temperature and pH, and recommended solutions.

Observed Issue Potential Cause Recommended Solution
Unexpected degradation products in analysis (e.g., HPLC, LC-MS) Base-catalyzed hydrolysis: The isoxazole ring is prone to opening under basic conditions (pH > 8), a reaction that is accelerated by increased temperature.[1]Maintain solutions at a neutral or slightly acidic pH (pH 4-7). If basic conditions are unavoidable, conduct experiments at low temperatures (e.g., on ice) and for the shortest possible duration.
Loss of compound potency or concentration over time in solution Elevated temperature: Storage at ambient or higher temperatures can accelerate both hydrolytic and oxidative degradation pathways.Store stock solutions and experimental samples at or below 4°C. For long-term storage, consider freezing at -20°C or -80°C after flash-freezing.
Inconsistent results between experimental runs pH drift of buffer solutions: Buffers can change pH over time due to absorption of atmospheric CO2 or microbial contamination, leading to compound degradation.Prepare fresh buffers for each experiment. Regularly calibrate your pH meter to ensure accurate buffer preparation.
Appearance of new peaks during photochemical assays Photodegradation: Exposure to UV or even ambient light can induce cleavage of the N-O bond in the isoxazole ring, leading to the formation of photoisomers or degradation products.[2][3]Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to direct light during experimental procedures.
Precipitation of the compound from aqueous solutions pH-dependent solubility: The solubility of the compound may be significantly influenced by the pH of the medium.Determine the pKa of the compound and work within a pH range where it remains soluble. The use of co-solvents may also be necessary for certain applications.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maintaining the stability of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol in aqueous solutions?

A1: Based on studies of similar isoxazole-containing compounds, the optimal pH range for stability is slightly acidic to neutral (pH 4.0-7.4).[1] Highly basic conditions (pH > 8) should be avoided as they can catalyze the hydrolytic opening of the isoxazole ring. While many isoxazoles are stable in acidic conditions, very low pH (< 3.5) may lead to acid-catalyzed degradation for some derivatives.[4][5]

Q2: How does temperature affect the stability of this compound?

A2: Elevated temperatures significantly accelerate the rate of degradation, particularly in the presence of unfavorable pH conditions. For instance, base-catalyzed hydrolysis of the isoxazole ring is considerably faster at 37°C compared to ambient temperature (25°C)[1]. Therefore, it is recommended to handle and store the compound at low temperatures (refrigerated or frozen) to minimize thermal degradation.

Q3: Are there any specific solvents that should be avoided when working with 3-(Thiophen-2-yl)-1,2-oxazol-5-ol?

A3: While common organic solvents like DMSO and ethanol are generally suitable for dissolving and storing isoxazole derivatives, it is crucial to use anhydrous solvents to prevent hydrolysis. When preparing aqueous solutions, the primary concern is the pH of the final solution. The choice of solvent can also influence photochemical degradation pathways[2].

Q4: How can I assess the stability of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol under my specific experimental conditions?

A4: Conducting forced degradation studies is the most effective way to determine the stability of the compound under your specific conditions.[6][7] This involves subjecting the compound to a range of stress conditions, such as:

  • Acid and Base Hydrolysis: Incubating the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.

  • Oxidative Degradation: Exposing the compound to an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Stress: Heating the compound in solution and as a solid.

  • Photostability: Exposing the compound to UV and visible light.

The degradation can be monitored by a stability-indicating analytical method, such as HPLC with UV or MS detection, which can separate the intact compound from its degradation products.[8]

Q5: What are the likely degradation pathways for this compound?

A5: The primary degradation pathway for many isoxazoles is the cleavage of the N-O bond within the ring.[3] Under basic conditions, this typically occurs via hydrolysis, leading to the formation of a β-ketonitrile or other open-chain products. Photochemical degradation can also proceed through N-O bond cleavage, potentially forming azirine intermediates that can rearrange to other heterocyclic systems or decompose.[2]

Visualizing Stability Factors

The following diagram illustrates the key environmental factors that can impact the stability of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol and lead to its degradation.

Factors Influencing Stability of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol cluster_conditions Environmental Stressors cluster_compound Compound State High pH (Basic) High pH (Basic) Degradation Products Degradation Products High pH (Basic)->Degradation Products Hydrolysis High Temperature High Temperature High Temperature->Degradation Products Accelerates Degradation UV/Visible Light UV/Visible Light UV/Visible Light->Degradation Products Photodegradation Low pH (Acidic) Low pH (Acidic) Low pH (Acidic)->Degradation Products Hydrolysis (less common) Stable Compound Stable Compound

Caption: Key stressors leading to the degradation of the isoxazole compound.

References

  • Current time information in Asia/Manila. Google Search. Accessed March 26, 2026.
  • pH and temperature stability of the isoxazole ring in leflunomide.... - ResearchGate. Available from: [Link]

  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed. Available from: [Link]

  • Divergent photochemical ring-replacement of isoxazoles - PMC. Available from: [Link]

  • Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution - PubMed. Available from: [Link]

  • Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information - MDPI. Available from: [Link]

  • (PDF) Photodegradation of the Isoxazoline Fungicide SYP-Z048 in Aqueous Solution: Kinetics and Photoproducts. - ResearchGate. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • Forced Degradation – A Review. Available from: [Link]

Sources

Validation & Comparative

3-(Thiophen-2-yl)-1,2-oxazol-5-ol vs other isoxazole derivatives in drug design

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating the utility of the isoxazole scaffold in rational drug design, with a specific focus on 3-(Thiophen-2-yl)-1,2-oxazol-5-ol as a functional pharmacophore.

Executive Summary: The Evolution of the Isoxazole Scaffold

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is a privileged scaffold in medicinal chemistry. Historically, isoxazoles have been deployed as rigid structural spacers (e.g., in the COX-2 inhibitor Valdecoxib) or as prodrug triggers (e.g., in the antirheumatic Leflunomide). However, modern drug discovery has increasingly leveraged specific hydroxylated isoxazoles, such as 3-(Thiophen-2-yl)-1,2-oxazol-5-ol , as potent carboxylic acid bioisosteres [1].

Replacing a carboxylic acid with a 3-aryl-1,2-oxazol-5-ol derivative addresses critical pharmacokinetic liabilities, including poor membrane permeability and rapid Phase II metabolism (glucuronidation), while preserving the vital electrostatic interactions required for target binding [2].

Pharmacophore Profiling & Mechanistic Causality

To objectively compare 3-(Thiophen-2-yl)-1,2-oxazol-5-ol against other isoxazole derivatives, we must analyze the causality behind their structural behavior in physiological environments.

3-(Thiophen-2-yl)-1,2-oxazol-5-ol: The Bioisosteric Approach
  • Tautomerism & pKa Tuning: This compound exists in a dynamic equilibrium between the isoxazol-5-ol (enol) and isoxazol-5(4H)-one (keto) tautomers [1]. With a pKa typically ranging between 4.0 and 5.0, it is predominantly ionized at physiological pH (7.4). This allows the delocalized anionic charge to form robust salt bridges with basic amino acid residues (e.g., Arginine, Lysine) in receptor pockets, perfectly mimicking a carboxylate group [4].

  • The Thiophene Advantage: Unlike simple methyl or phenyl substituents, the thiophene ring at the 3-position introduces a highly polarizable sulfur atom. This enables orthogonal π -sulfur interactions and enhanced lipophilicity, which drives superior target affinity and membrane permeation compared to aliphatic analogues.

Classical Isoxazole Alternatives
  • Isoxazol-3-ols (e.g., Muscimol, Gaboxadol): While also acidic (pKa ~4.4–4.8) and utilized as bioisosteres, the altered vector of the hydroxyl group relative to the nitrogen changes the hydrogen-bond geometry. In specific targets, such as the creatine transporter (SLC6A8), isoxazol-5-ols have demonstrated vastly superior inhibitory potency compared to their isoxazol-3-ol regioisomers [2].

  • Diarylisoxazoles (e.g., Valdecoxib): These derivatives lack the acidic hydroxyl group entirely. The isoxazole core acts purely as a rigid, planar spacer to orient the two aryl rings into hydrophobic pockets. It relies on Van der Waals interactions rather than electrostatic salt bridges.

  • Isoxazole-4-carboxamides (e.g., Leflunomide): Here, the isoxazole ring is a metabolic trigger. In vivo, it undergoes a base-catalyzed E1cB elimination to break the ring and form an active cyanoenol metabolite. 3-(Thiophen-2-yl)-1,2-oxazol-5-ol is metabolically stable against this ring-opening mechanism.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pharmacological pathways of the isoxazol-5-ol bioisostere compared to a classical spacer isoxazole.

G cluster_0 3-(Thiophen-2-yl)-1,2-oxazol-5-ol Pathway cluster_1 Classical Isoxazole Pathway (e.g., Valdecoxib) N1 3-(Thiophen-2-yl)-1,2-oxazol-5-ol N2 Isoxazol-5(4H)-one Tautomer N1->N2 Equilibrium (Solvent/pH) N3 Carboxylic Acid Bioisostere (Anionic Form at pH 7.4) N2->N3 Deprotonation (pKa ~4-5) N4 Receptor Binding (Salt Bridge Formation) N3->N4 Electrostatic Interaction N5 Diaryl-isoxazole Scaffold N6 Rigid Heterocyclic Spacer N5->N6 Structural Orientation N7 Hydrophobic Pocket Binding N6->N7 Van der Waals / H-Bond

Figure 1: Mechanistic divergence between isoxazol-5-ol bioisosteres and classical isoxazole scaffolds.

Quantitative Data Comparison

The table below summarizes the physicochemical and pharmacokinetic properties dictating the use of these scaffolds in drug design.

Property / Feature3-(Thiophen-2-yl)-1,2-oxazol-5-olIsoxazol-3-ols (e.g., Muscimol)Diarylisoxazoles (e.g., Valdecoxib)Isoxazole-4-carboxamides (e.g., Leflunomide)
Primary Role Carboxylic Acid BioisostereOrthosteric Agonist / BioisostereRigid Structural SpacerProdrug Trigger
Typical pKa ~4.0 - 5.0 (Acidic)~4.4 - 4.8 (Acidic)NeutralNeutral (Pre-metabolism)
Tautomerism Yes (Keto-Enol)Yes (Keto-Enol)NoNo
H-Bonding Profile Strong Donor & AcceptorStrong Donor & AcceptorAcceptor OnlyAcceptor Only
Metabolic Vulnerability Resistant to GlucuronidationResistant to GlucuronidationCYP450 Oxidation (Methyls)E1cB Ring Opening (Active)
Target Interaction Electrostatic Salt BridgesElectrostatic Salt BridgesHydrophobic / Shape FitCovalent / Allosteric (Post-opening)

Experimental Protocols: Self-Validating Systems

To empirically validate the bioisosteric efficacy and pharmacokinetic superiority of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol over a standard carboxylic acid, the following self-validating experimental workflow must be executed.

Protocol 1: Tautomeric Profiling via Variable-Temperature (VT) NMR
  • Objective: Determine the keto-enol equilibrium ratio at physiological pH to ensure accurate 3D conformational modeling for in silico docking.

  • Causality: The binding affinity of the bioisostere is entirely dependent on the spatial arrangement of the anionic charge. If the keto tautomer dominates unpredictably, the assumed pharmacophore geometry will be flawed.

  • Step-by-Step:

    • Prepare a 5 mM solution of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol in a 90:10 mixture of D2O and DMSO-d6. Reasoning: DMSO ensures the lipophilic thiophene ring remains solvated, while D2O mimics the aqueous physiological environment.

    • Buffer the solution to pD 7.4 using deuterated phosphate buffer.

    • Acquire 1H and 13C NMR spectra at 25°C, 37°C, and 45°C.

    • Integrate the distinct methylene protons of the isoxazol-5(4H)-one against the vinylic proton of the isoxazol-5-ol to quantify the tautomeric ratio.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Objective: Quantify the passive membrane permeability ( Papp​ ) against a matched carboxylic acid analogue.

  • Causality: Carboxylic acids often fail in the clinic due to poor cellular penetration. The isoxazol-5-ol ring distributes the negative charge over a larger surface area (O-C-C-C-O/N), reducing the desolvation penalty and enhancing passive diffusion.

  • Step-by-Step:

    • Coat the PVDF membrane of a 96-well filter plate with a 1% (w/v) lecithin in dodecane solution to simulate the lipid bilayer.

    • Add 10 µM of the test compound (in pH 7.4 PBS) to the donor compartment.

    • Add fresh pH 7.4 PBS to the acceptor compartment and incubate at 37°C for 4 hours under gentle agitation.

    • Quantify the concentration in both compartments via LC-MS/MS and calculate Papp​ . A Papp​>10×10−6 cm/s validates the bioisosteric permeability advantage.

Protocol 3: Phase II Metabolic Stability (Glucuronidation Assay)
  • Objective: Confirm resistance to UGT-mediated glucuronidation.

  • Causality: Carboxylic acids are rapidly cleared via acyl glucuronidation. A successful bioisostere must block this metabolic liability while retaining target affinity.

  • Step-by-Step:

    • Incubate 1 µM of the compound with Human Liver Microsomes (HLM, 1 mg/mL protein) in potassium phosphate buffer (pH 7.4) at 37°C.

    • Initiate the reaction by adding the cofactor UDPGA (2 mM).

    • Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard.

    • Centrifuge and analyze the supernatant via LC-HRMS to track the depletion of the parent compound and the absence of the +176 Da glucuronide adduct mass.

References

  • BenchChem. "Exploring the Chemical Space of Isoxazol-5-ol Analogs: A Technical Guide for Drug Discovery." Benchchem Technical Guides.
  • Journal of Medicinal Chemistry. "Carboxylic Acid Bioisosteres of Creatine as Novel and Selective Substrate Competitive Inhibitors of the Creatine Transporter SLC6A8." ACS Publications.
  • ResearchGate. "Synthesis of 3-isoxazolols revisited. Diketene and beta-ketoesters as starting materials." ResearchGate Publications.
  • Google Patents. "WO 2009/016462 A2 - Carboxylic Acid Mimics." Googleapis.com.

A Comparative Guide to the Efficacy of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol and Standard Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Novel Thiophene-Isoxazole Scaffold

In the landscape of drug discovery, the exploration of novel heterocyclic compounds remains a cornerstone of identifying new therapeutic agents. The compound 3-(Thiophen-2-yl)-1,2-oxazol-5-ol represents a novel chemical entity, wedding the well-established biological relevance of the thiophene ring with the versatile isoxazole core. Thiophene derivatives are known to possess a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, isoxazole-containing compounds have demonstrated significant potential as inhibitors of various enzymes and receptors.

Given the absence of published data on 3-(Thiophen-2-yl)-1,2-oxazol-5-ol, this guide serves as a forward-looking comparative analysis. We will postulate its potential biological activities based on the established profiles of its constituent moieties and propose a rigorous experimental framework to evaluate its efficacy against established standard inhibitors. This document is intended for researchers, scientists, and drug development professionals, providing a scientifically grounded roadmap for the investigation of this promising new molecule.

Postulated Biological Activities and Selected Standard Inhibitors

Based on the known bioactivities of thiophene and isoxazole derivatives, we hypothesize that 3-(Thiophen-2-yl)-1,2-oxazol-5-ol may exhibit efficacy in three key therapeutic areas: antimicrobial, anticancer, and anti-inflammatory. To objectively assess its potential, we have selected the following gold-standard inhibitors for a head-to-head comparison:

  • Antimicrobial Activity: Penicillin G , a beta-lactam antibiotic that has been a cornerstone of antibacterial therapy for decades.

  • Anticancer (Antiproliferative) Activity: Doxorubicin , a potent anthracycline antibiotic widely used in chemotherapy.

  • Anti-inflammatory Activity: Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.

Mechanisms of Action: A Tale of Three Inhibitors

A thorough understanding of the mechanisms of action of our standard inhibitors is crucial for interpreting comparative data.

Penicillin G: Disruptor of Bacterial Cell Wall Synthesis

Penicillin G, and other beta-lactam antibiotics, exert their bactericidal effects by inhibiting the formation of the bacterial cell wall.[1] Specifically, they target and irreversibly acylate the active site of penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan, a critical component of the cell wall.[2][3] This disruption of cell wall integrity leads to osmotic instability and ultimately, cell lysis.[1]

cluster_bacterium Bacterium Peptidoglycan Precursors Peptidoglycan Precursors Cross-linked Peptidoglycan Cross-linked Peptidoglycan Peptidoglycan Precursors->Cross-linked Peptidoglycan Penicillin-Binding Proteins (PBPs) (Transpeptidase) Stable Cell Wall Stable Cell Wall Cross-linked Peptidoglycan->Stable Cell Wall Penicillin G Penicillin G Penicillin-Binding Proteins (PBPs)\n(Transpeptidase) Penicillin-Binding Proteins (PBPs) (Transpeptidase) Penicillin G->Penicillin-Binding Proteins (PBPs)\n(Transpeptidase) Inhibits

Caption: Mechanism of Penicillin G Action.

Doxorubicin: A Multi-pronged Assault on Cancer Cells

Doxorubicin's anticancer effects are multifaceted. Its primary mechanisms include:

  • DNA Intercalation: The planar aromatic portion of the doxorubicin molecule inserts itself between DNA base pairs, distorting the double helix and interfering with DNA replication and transcription.[4][5]

  • Topoisomerase II Inhibition: Doxorubicin stabilizes the complex between DNA and topoisomerase II, an enzyme that creates transient breaks in the DNA to relieve supercoiling during replication. This prevents the re-ligation of the DNA strands, leading to double-strand breaks and apoptosis.[4][5]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that can damage DNA, proteins, and cell membranes.[5][6]

cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates Topoisomerase II Topoisomerase II Doxorubicin->Topoisomerase II Inhibits ROS Production ROS Production Doxorubicin->ROS Production Induces Replication/Transcription Replication/Transcription DNA->Replication/Transcription Topoisomerase II->DNA Relieves Supercoiling Cellular Damage Cellular Damage ROS Production->Cellular Damage

Caption: Multifaceted Mechanism of Doxorubicin.

Celecoxib: Selective Inhibition of the Inflammatory Pathway

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[7] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced at sites of inflammation.[7] By selectively targeting COX-2, celecoxib reduces the production of pro-inflammatory prostaglandins with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[7][8]

Arachidonic Acid Arachidonic Acid Prostaglandins (Inflammation, Pain) Prostaglandins (Inflammation, Pain) Arachidonic Acid->Prostaglandins (Inflammation, Pain) COX-2 Celecoxib Celecoxib COX-2 COX-2 Celecoxib->COX-2 Selectively Inhibits

Caption: Selective COX-2 Inhibition by Celecoxib.

Comparative Efficacy: A Proposed Experimental Framework

To empirically evaluate the efficacy of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol, a series of robust, standardized in vitro assays are proposed.

Antimicrobial Efficacy

Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against a panel of clinically relevant bacteria and compare it to Penicillin G.

Proposed Data Summary:

CompoundStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)
3-(Thiophen-2-yl)-1,2-oxazol-5-olTo be determinedTo be determined
Penicillin GTo be determinedTo be determined

Experimental Protocol: Broth Microdilution MIC Assay [9]

Prepare serial dilutions of test compounds in a 96-well plate Prepare serial dilutions of test compounds in a 96-well plate Inoculate wells with a standardized bacterial suspension Inoculate wells with a standardized bacterial suspension Prepare serial dilutions of test compounds in a 96-well plate->Inoculate wells with a standardized bacterial suspension Incubate at 37°C for 18-24 hours Incubate at 37°C for 18-24 hours Inoculate wells with a standardized bacterial suspension->Incubate at 37°C for 18-24 hours Visually assess for bacterial growth (turbidity) Visually assess for bacterial growth (turbidity) Incubate at 37°C for 18-24 hours->Visually assess for bacterial growth (turbidity) Determine the lowest concentration with no visible growth (MIC) Determine the lowest concentration with no visible growth (MIC) Visually assess for bacterial growth (turbidity)->Determine the lowest concentration with no visible growth (MIC)

Caption: Workflow for Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Preparation of Compounds: Prepare a stock solution of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol and Penicillin G in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the bacterial strains overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria). Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiproliferative Efficacy

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on the proliferation of a cancer cell line and compare it to Doxorubicin.

Proposed Data Summary:

CompoundIC50 on HeLa cells (µM)
3-(Thiophen-2-yl)-1,2-oxazol-5-olTo be determined
DoxorubicinTo be determined

Experimental Protocol: MTT Cell Proliferation Assay [10][11][12]

Seed cancer cells in a 96-well plate and allow to adhere Seed cancer cells in a 96-well plate and allow to adhere Treat cells with serial dilutions of test compounds for 48-72 hours Treat cells with serial dilutions of test compounds for 48-72 hours Seed cancer cells in a 96-well plate and allow to adhere->Treat cells with serial dilutions of test compounds for 48-72 hours Add MTT reagent to each well and incubate for 4 hours Add MTT reagent to each well and incubate for 4 hours Treat cells with serial dilutions of test compounds for 48-72 hours->Add MTT reagent to each well and incubate for 4 hours Solubilize formazan crystals with DMSO or solubilization buffer Solubilize formazan crystals with DMSO or solubilization buffer Add MTT reagent to each well and incubate for 4 hours->Solubilize formazan crystals with DMSO or solubilization buffer Measure absorbance at 570 nm Measure absorbance at 570 nm Solubilize formazan crystals with DMSO or solubilization buffer->Measure absorbance at 570 nm Calculate cell viability and determine IC50 values Calculate cell viability and determine IC50 values Measure absorbance at 570 nm->Calculate cell viability and determine IC50 values

Caption: Workflow for MTT Cell Proliferation Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol and Doxorubicin for a period of 48 to 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to each well to dissolve the purple formazan crystals.

  • Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Anti-inflammatory Efficacy

Objective: To determine the IC50 of the test compound for the inhibition of the COX-2 enzyme and compare its potency and selectivity to Celecoxib.

Proposed Data Summary:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
3-(Thiophen-2-yl)-1,2-oxazol-5-olTo be determinedTo be determinedTo be determined
CelecoxibTo be determinedTo be determinedTo be determined

Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric) [13][14]

Pre-incubate recombinant COX-1 or COX-2 enzyme with test compounds Pre-incubate recombinant COX-1 or COX-2 enzyme with test compounds Initiate the reaction by adding arachidonic acid Initiate the reaction by adding arachidonic acid Pre-incubate recombinant COX-1 or COX-2 enzyme with test compounds->Initiate the reaction by adding arachidonic acid Measure the peroxidase activity of COX by monitoring the oxidation of a chromogenic substrate Measure the peroxidase activity of COX by monitoring the oxidation of a chromogenic substrate Initiate the reaction by adding arachidonic acid->Measure the peroxidase activity of COX by monitoring the oxidation of a chromogenic substrate Calculate percent inhibition and determine IC50 values Calculate percent inhibition and determine IC50 values Measure the peroxidase activity of COX by monitoring the oxidation of a chromogenic substrate->Calculate percent inhibition and determine IC50 values

Caption: Workflow for In Vitro COX Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, heme, and a chromogenic substrate such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and either recombinant human COX-1 or COX-2 enzyme. Add various concentrations of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol or Celecoxib. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Data Acquisition: Immediately measure the absorbance at 590 nm in kinetic mode for 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to a vehicle control and calculate the IC50 values for both COX-1 and COX-2. The selectivity index is then calculated by dividing the COX-1 IC50 by the COX-2 IC50.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial evaluation of the novel compound 3-(Thiophen-2-yl)-1,2-oxazol-5-ol. By systematically comparing its efficacy against well-characterized standard inhibitors in antimicrobial, antiproliferative, and anti-inflammatory assays, researchers can gain valuable insights into its therapeutic potential. The detailed protocols and mechanistic overviews provided herein are designed to ensure scientific rigor and reproducibility. Positive results from these in vitro studies would warrant further investigation into the compound's mechanism of action, selectivity profile, and in vivo efficacy, paving the way for its potential development as a next-generation therapeutic agent.

References

  • Mifsud, S., & Vella, J. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC. [Link]

  • Jetir. (2022). A Comprehensive Review on Doxorubicin and it's Mechanism of Action. JETIR, 9(7). [Link]

  • Zheng, X., & Chen, Z. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 15(4), 1295. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • ResearchGate. (2024). A Comprehensive Review on Doxorubicin and it's Mechanism of Action. [Link]

  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446. [Link]

  • Kaderabkova, N., et al. (2026). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols. [Link]

  • Synapse. (2024). What is the mechanism of Celecoxib?. [Link]

  • Bio-protocol. (2015). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. [Link]

  • Bio-protocol. (2016). PKC-θ in vitro Kinase Activity Assay. [Link]

  • Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Siqueira-Batista, R., et al. (2023). Penicillins: update for clinical practice. Revista Médica de Minas Gerais, 33, e-33209. [Link]

  • Yocum, R. R., et al. (1980). The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase. The Journal of biological chemistry, 255(9), 3977–3986. [Link]

  • Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays. [Link]

  • Protocols.io. (2024). In vitro kinase assay. [Link]

  • Protocols.io. (n.d.). In vitro kinase assay. [Link]

  • K. R., & S. K. (2010). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current medicinal chemistry, 17(15), 1579–1591. [Link]

  • Synapse. (2024). What is the mechanism of Penicillin G Sodium?. [Link]

  • Longdom Publishing. (2022). Types and Mode of Action of Penicillin. Pharmaceutical Analytical Chemistry: Open Access, 7(3). [Link]

  • Al-Sanea, M. M., et al. (2022). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Pharmaceuticals, 15(9), 1129. [Link]

  • Loewen, P. S. (2001). Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. The Canadian journal of clinical pharmacology = Journal canadien de pharmacologie clinique, 8(3), 133–139. [Link]

  • Tucker, A. M., & MacNicol, A. M. (2024). Penicillin. In StatPearls. StatPearls Publishing. [Link]

  • Scilit. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]

  • Varusha Sharon C, Lakshmi Thangavelu, & Anitha Roy. (2017). COX 2 Inhibitory effect of Morinda citrifolia leaf extract- an In- Vitro study. Journal of Advanced Pharmacy Education & Research, 7(4), 469-471. [Link]

  • Diva-Portal.org. (n.d.). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. [Link]

Sources

Advanced Purity Validation of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol: An LC-MS Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

In early-stage drug discovery and lead optimization, the structural integrity and purity of heterocyclic building blocks dictate the reliability of downstream biological assays. 3-(Thiophen-2-yl)-1,2-oxazol-5-ol —a compound featuring both a sulfur-containing thiophene ring and a nitrogen-oxygen isoxazole system—presents unique analytical challenges. Its susceptibility to tautomerization (isoxazol-5-ol isoxazol-5-one) and the potential for process-related regioisomers demand an analytical technique that transcends simple UV absorbance.

While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has traditionally been the workhorse for purity assessment, it fundamentally assumes that all impurities share a similar molar extinction coefficient to the parent API [1]. For complex heterocycles, this assumption fails. This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against alternative methodologies, providing a field-proven, self-validating protocol for the rigorous purity validation of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol.

The Analytical Challenge: Why Standard Techniques Fall Short

The synthesis of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol often involves condensation reactions that can yield closely related, co-eluting byproducts, such as unreacted thiophene precursors or isomeric isoxazoles.

  • Thermal Instability: Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for volatile impurities but risks thermally degrading the isoxazole ring in the high-temperature injection port.

  • Chromophore Bias: HPLC-UV relies on the UV-vis chromophore of the analytes. Impurities lacking the extended conjugation of the thiophene-isoxazole system will be drastically under-reported, leading to a falsely elevated purity percentage.

  • The LC-MS Advantage: LC-MS hyphenates the separation power of reversed-phase chromatography with the mass-to-charge ( m/z ) specificity of mass spectrometry. It allows for the detection of trace-level, non-UV-active impurities and provides structural elucidation of degradation products in a single run, offering significant advantages over traditional methods [3].

DecisionTree Target Target: 3-(Thiophen-2-yl)-1,2-oxazol-5-ol UV HPLC-UV (Routine Purity) Target->UV Chromophore present LCMS LC-MS (Trace/Isobaric Impurities) Target->LCMS High Sensitivity & MW needed GCMS GC-MS (Volatile Solvents) Target->GCMS Residual Solvents Limitation Cannot identify co-eluting non-UV active UV->Limitation Advantage Identifies MW & Fragments Resolves co-elution LCMS->Advantage Degradation Risk of thermal ring-opening GCMS->Degradation

Decision matrix for selecting the appropriate purity validation technique for isoxazole derivatives.

Comparative Performance Data

To objectively evaluate the performance of LC-MS against alternatives for 3-(Thiophen-2-yl)-1,2-oxazol-5-ol, consider the following comparative metrics based on established biopharmaceutical purity guidelines [4].

Analytical TechniqueSensitivity (LOD)Specificity for Isobaric ImpuritiesThermal Degradation RiskPrimary Application for Heterocycles
LC-MS (ESI-TOF) 0.1 - 1 ng/mL Excellent (via MS/MS fragmentation) None (Ambient ionization) Gold standard for API & trace impurity profiling
HPLC-UV (DAD) 50 - 100 ng/mLPoor (Relies solely on retention time)NoneRoutine batch release (assuming known impurity profiles)
GC-MS (EI) 1 - 10 ng/mLModerate (Library matching available)High (Isoxazole ring lability)Residual solvent analysis
qNMR ~1 µg/mLHigh (Structural confirmation)NoneAbsolute purity determination (Reference standard free)

Experimental Design & Causality: The "Why" Behind the Protocol

A robust analytical method is not just a list of steps; it is a system engineered to validate itself. For 3-(Thiophen-2-yl)-1,2-oxazol-5-ol, the protocol is designed around its specific physicochemical properties.

  • Column Selection: We utilize a solid-core (superficially porous) C18 column (e.g., 2.6 µm). Causality: Solid-core particles reduce eddy diffusion (the A term in the van Deemter equation), providing ultra-high resolution comparable to sub-2 µm UHPLC columns but at significantly lower backpressures [2]. This is critical for separating closely eluting thiophene regioisomers.

  • Mobile Phase Additives: 0.1% Formic Acid (FA) in both Water and Acetonitrile. Causality: FA serves a dual purpose. Chromatographically, it maintains a low pH, suppressing the ionization of residual silanols on the silica stationary phase, thereby preventing peak tailing. Mass spectrometrically, it provides an abundant source of protons to drive Electrospray Ionization (ESI) in positive mode [M+H]+ .

  • Ionization Polarity Switching: The method employs rapid polarity switching between ESI(+) and ESI(-). Causality: The 5-hydroxyl group on the isoxazole ring is mildly acidic and readily deprotonates to form a stable [M−H]− ion in negative mode. Conversely, the heteroatoms can accept a proton in positive mode. Monitoring both polarities ensures no impurity goes undetected due to ionization bias.

Step-by-Step LC-MS Methodology

This protocol establishes a self-validating workflow. By incorporating System Suitability Testing (SST) prior to sample analysis, the integrity of the data is mathematically assured before the first sample is even injected.

Step 1: Sample Preparation
  • Stock Solution: Accurately weigh 1.0 mg of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol. Dissolve in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock. (Note: Methanol is preferred over Acetonitrile here to ensure complete solubilization of the polar hydroxyl group.)

  • Working Solution: Dilute the stock 1:100 in an initial mobile phase composition (95% Water / 5% Acetonitrile) to a final concentration of 10 µg/mL.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter into an LC vial.

Step 2: System Suitability Testing (Self-Validation)

Before analyzing the sample, inject a known reference standard (e.g., a known thiophene standard) to verify system performance.

  • Acceptance Criteria: Retention time relative standard deviation (RSD) ≤1.0% , peak tailing factor ≤1.5 , and theoretical plates N≥10,000 . If the system fails SST, do not proceed; troubleshoot the LC flow path or MS source.

Step 3: LC-MS Instrumentation & Conditions
  • System: UHPLC coupled to a Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole Mass Spectrometer.

  • Column: Solid-core C18 (50 mm × 2.1 mm, 2.6 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B (Column wash)

    • 5.0 - 5.1 min: Return to 5% B

    • 5.1 - 7.0 min: Re-equilibration

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • MS Parameters: ESI source, Capillary Voltage 3.5 kV (+), 3.0 kV (-); Desolvation Temp 350°C; Mass Range m/z 50–1000.

Step 4: Data Processing & Purity Calculation
  • Extract the Total Ion Chromatogram (TIC).

  • Generate Extracted Ion Chromatograms (EIC) for the expected exact mass of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol in both modes.

  • Integrate all peaks in the TIC with a signal-to-noise (S/N) ratio >10 .

  • Calculate relative purity using the area normalization method:

    Purity %=(Total Area of All PeaksArea of Target Peak​)×100

LCMS_Workflow Start 1. Sample Prep (10 µg/mL in 95:5 H2O:ACN) SST 2. System Suitability Test (Validate Tailing & RT) Start->SST LC 3. UHPLC Separation (Solid Core C18, Gradient) SST->LC Ionization 4. ESI Source (Rapid +/- Polarity Switching) LC->Ionization MS 5. Mass Analysis (m/z 50-1000 Acquisition) Ionization->MS Data 6. Data Processing (TIC & EIC Integration) MS->Data

Step-by-step LC-MS workflow ensuring a self-validating purity assessment process.

Conclusion

For heterocyclic compounds like 3-(Thiophen-2-yl)-1,2-oxazol-5-ol, relying solely on HPLC-UV for purity validation leaves a dangerous blind spot for non-chromophoric or co-eluting impurities. By employing a high-resolution LC-MS methodology with rapid polarity switching and solid-core chromatography, analytical scientists can achieve unparalleled specificity and sensitivity. This ensures that only the highest quality chemical matter advances through the drug discovery pipeline.

References

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ACS Publications.
  • Purity and Mass Determination by LC/MS Using Solid Core HPLC Columns. Fisher Scientific.
  • A Comparative Guide to Purity Assessment of 4-Chlorobenzo[d]isoxazole: The Superiority of LC-MS Analysis. Benchchem.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci.

Structural Validation of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol: A Comparative Guide to X-Ray Crystallography and Alternative Modalities

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the precise structural validation of small heterocyclic pharmacophores is a non-negotiable step in the pipeline. Thiophene-isoxazole derivatives, such as 3-(thiophen-2-yl)-1,2-oxazol-5-ol, are highly valued as bioisosteres for carboxylic acids and are frequently deployed in the design of GABA receptor ligands and fibrinolysis inhibitors[1].

However, validating this specific scaffold presents two distinct analytical challenges:

  • Regiochemistry: Confirming that the thiophene ring is strictly attached at the 3-position of the isoxazole ring, ruling out unexpected rearrangements during synthesis.

  • Tautomerism: 1,2-oxazol-5-ols undergo complex keto-enol tautomerism. The molecule can exist in the 5-OH (enol) form, or the 4H/2H (keto) forms.

This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against alternative structural validation modalities—namely Nuclear Magnetic Resonance (NMR) and Electron Microscopy (Cryo-EM/MicroED)—and provides field-proven, self-validating protocols for achieving unambiguous structural confirmation.

Comparative Analysis of Structural Validation Modalities

To definitively assign the 3D architecture of a small molecule, scientists must choose the modality that best answers their specific structural question. While X-ray crystallography remains the dominant technique in structural biology, accounting for the majority of structures deposited in the Protein Data Bank[2], other techniques offer complementary advantages.

Single-Crystal X-Ray Crystallography (The Gold Standard)

X-ray crystallography is the preferred technique for elucidating high-resolution, three-dimensional structures because it directly maps electron density[3]. For 3-(thiophen-2-yl)-1,2-oxazol-5-ol, low-temperature SC-XRD is uniquely capable of locating the light hydrogen atom on the oxygen (OH) versus the carbon (CH2), definitively locking in the enol tautomeric state in the solid crystal lattice[1].

Solution-State NMR Spectroscopy

NMR differs from crystallography in that it is performed in solution, providing critical insights into molecular dynamics and conformational flexibility that are inaccessible via static X-ray methods[2]. While NMR can easily achieve high throughput for small molecules[3], rapid proton exchange in solution often results in time-averaged signals, making it difficult to isolate a single tautomer without complex, low-temperature NMR experiments.

Cryo-Electron Microscopy (Cryo-EM) & MicroED

Historically, Cryo-EM usage has exploded for large macromolecular complexes due to hardware and software advances, but it is generally unsuitable for small molecules below 50 kDa[4]. However, Microcrystal Electron Diffraction (MicroED) is an emerging EM technique that can solve small molecule structures from sub-micron crystals that are too small for traditional X-ray diffraction.

Quantitative Performance Comparison
Validation ModalityTypical ResolutionTautomer IdentificationSample RequirementPrimary Advantage
X-Ray Crystallography 0.7 - 1.0 ÅDirect (H-atom electron density)Single crystal (>50 µm)Absolute configuration & solid-state tautomer assignment
Solution-State NMR N/A (Ensemble)Indirect (Chemical shifts, NOESY)1 - 5 mg (Solubilized)Dynamic keto-enol equilibrium analysis in physiological states
MicroED (Cryo-EM) 0.8 - 1.2 ÅDirect (Electrostatic potential)Nanocrystals (<1 µm)Bypasses the need for macroscopic crystal growth

Experimental Workflows & Logical Relationships

The choice between solid-state and solution-state validation dictates the entire downstream analytical workflow. The diagram below illustrates the divergent paths required to validate the tautomeric state of 3-(thiophen-2-yl)-1,2-oxazol-5-ol.

G Start 3-(Thiophen-2-yl)-1,2-oxazol-5-ol Synthesized Isomer Cryst Slow Evaporation Crystallization Start->Cryst Solid-State Pathway NMR_Prep Solubilization (DMSO-d6) Start->NMR_Prep Solution Pathway XRD Single-Crystal XRD (100 K, Cu Kα) Cryst->XRD High-quality crystal NMR 1D/2D NMR (HSQC, HMBC) NMR_Prep->NMR Homogeneous solution XRD_Out Solid-State Validation: Absolute Regiochemistry & Fixed Enol Tautomer XRD->XRD_Out Electron density mapping NMR_Out Solution-State Validation: Dynamic Keto-Enol Equilibrium NMR->NMR_Out Chemical shifts & NOE

Workflow comparing X-ray crystallography and NMR for tautomeric validation.

Field-Proven Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice to guarantee reproducible structural elucidation.

Protocol 1: Anti-Solvent Vapor Diffusion Crystallization

Obtaining a highly ordered macroscopic crystal is the primary bottleneck in X-ray crystallography. This protocol utilizes vapor diffusion to prevent the kinetic trapping of mixed tautomeric polymorphs.

  • Solubilization: Dissolve 10 mg of purified 3-(thiophen-2-yl)-1,2-oxazol-5-ol in 0.5 mL of ethyl acetate in a 2 mL inner vial.

    • Causality: Ethyl acetate acts as an excellent hydrogen bond acceptor, fully solubilizing the isoxazol-5-ol network and breaking up pre-existing amorphous aggregates.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial.

    • Causality: Removing microscopic dust and undissolved particulates eliminates heterogeneous nucleation sites, which otherwise cause rapid, low-quality precipitation.

  • Vapor Diffusion Setup: Place the open 2 mL inner vial inside a larger 20 mL outer vial containing 3 mL of n-hexane (anti-solvent). Seal the outer vial tightly and leave undisturbed at 20°C for 3–5 days.

    • Causality: The volatile non-polar anti-solvent slowly diffuses into the inner vial through the vapor phase. This gradually lowers the dielectric constant of the solution, allowing the system to reach supersaturation at a thermodynamic minimum, promoting the growth of a single, highly ordered crystal.

  • Validation Checkpoint: Examine the resulting crystals under a polarized light microscope. The presence of sharp extinction upon rotating the polarizer confirms the anisotropic, crystalline nature of the solid, distinguishing it from useless amorphous precipitate.

Protocol 2: Low-Temperature X-Ray Diffraction & Refinement

Once a crystal is obtained, data collection must be optimized to resolve the exact position of the enolic proton.

  • Crystal Mounting: Coat a selected crystal (approx. 0.1 × 0.1 × 0.2 mm) in Paratone-N oil and mount it on a polyimide micro-loop.

    • Causality: The heavy oil protects the highly sensitive crystal from atmospheric moisture degradation and serves as a cryoprotectant to prevent ice ring formation during flash-cooling.

  • Flash-Cooling: Immediately transfer the loop to the goniometer head under a continuous 100 K nitrogen cold stream.

    • Causality: Flash-cooling to 100 K drastically minimizes atomic thermal vibrations (Debye-Waller factors). This sharpens the electron density map, which is strictly required to resolve the weak electron density of the hydrogen atom and definitively prove the enol tautomer.

  • Data Acquisition: Irradiate the crystal using a microfocus Cu Kα X-ray source (λ = 1.5418 Å) and collect diffraction frames over a 360° rotation.

    • Causality: Cu Kα radiation provides a significantly stronger anomalous dispersion signal for the sulfur atom in the thiophene ring compared to standard Mo Kα sources. This allows for the precise calculation of the Flack parameter, confirming the absolute regiochemistry of the molecule.

  • Validation Checkpoint: Following phase solving (via direct methods) and full-matrix least-squares refinement on F2 , evaluate the refinement statistics. An R-factor ( R1​ ) of < 0.05 and a Goodness-of-Fit (S) approximating 1.0 validates that the structural model perfectly represents the experimental diffraction data without overfitting.

References

  • 3 - Portland Press.

  • 2 - Creative Biostructure. 3.1 - ResearchGate.

  • 4 - Sygnature Discovery.

Sources

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Assay Performance of TPO, a Novel IDO1 Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator. By catabolizing the essential amino acid L-tryptophan into kynurenine, IDO1 suppresses the proliferation and activation of effector T-cells, fostering an immunosuppressive tumor microenvironment. The development of small-molecule inhibitors targeting IDO1 is therefore a highly pursued therapeutic strategy.

This guide presents a comparative analysis of a novel investigational compound, 3-(Thiophen-2-yl)-1,2-oxazol-5-ol (hereafter designated TPO ), a potent and selective IDO1 inhibitor. We will dissect the journey of TPO from initial enzymatic inhibition and cell-based activity to its efficacy in a preclinical animal model, providing a transparent framework for evaluating its therapeutic potential. The core objective is to illuminate the critical relationship between in vitro potency and in vivo pharmacological response, a cornerstone of translational drug development.

Section 1: In Vitro Characterization of TPO

The initial evaluation of any potential drug candidate begins with a precise quantification of its activity against the purified target enzyme, followed by an assessment of its performance in a more biologically complex cellular environment.

Biochemical Assay: Direct Measurement of IDO1 Enzymatic Inhibition

The first step is to confirm that TPO directly interacts with and inhibits the IDO1 enzyme. A cell-free enzymatic assay provides the cleanest measure of target engagement, yielding an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Protocol: HeLa Cell-Based IDO1/Kynurenine Assay

This protocol utilizes recombinant human IDO1 enzyme and measures the production of its product, kynurenine, via a colorimetric reaction.

  • Enzyme Preparation: Recombinant human IDO1 is expressed and purified.

  • Reaction Buffer: The assay is conducted in a buffer containing 50 mM potassium phosphate, 20 µM methylene blue, 100 µg/mL catalase, and 20 mM ascorbic acid.

  • Procedure:

    • A 10 mM stock solution of TPO in DMSO is prepared and serially diluted.

    • 2 µL of the TPO dilutions are added to a 96-well plate.

    • 50 nM of recombinant IDO1 enzyme is pre-incubated with TPO for 15 minutes at 25°C.

    • The enzymatic reaction is initiated by adding 200 µM L-tryptophan (substrate).

    • The reaction proceeds for 60 minutes at 25°C.

    • The reaction is terminated by adding 30% trichloroacetic acid.

    • The plate is incubated at 65°C for 30 minutes to convert N-formylkynurenine to kynurenine.

    • After centrifugation, the supernatant is transferred to a new plate and mixed with Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).

    • The absorbance is measured at 480 nm. The intensity of the yellow color is directly proportional to the amount of kynurenine produced.

  • Data Analysis: The absorbance data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a known inhibitor like Epacadostat) and the IC50 value is calculated using a non-linear regression curve fit.

Cell-Based Assay: Assessing Target Engagement in a Biological System

While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is crucial to determine if the compound can penetrate the cell membrane, engage the IDO1 target in the cytoplasm, and inhibit its activity in a more physiological context.

Experimental Protocol: IFNγ-Stimulated HeLa Cell IDO1 Assay

HeLa cells are used as they can be induced to express functional IDO1 enzyme upon stimulation with interferon-gamma (IFNγ).

  • Cell Culture: HeLa cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Procedure:

    • HeLa cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are treated with serial dilutions of TPO for 1 hour.

    • IDO1 expression is induced by adding 100 ng/mL of human IFNγ to the media.

    • The cells are incubated for 48 hours to allow for IDO1 expression and tryptophan catabolism.

    • After incubation, 100 µL of the supernatant is collected to measure kynurenine concentration using the same colorimetric method with Ehrlich's reagent as described in the biochemical assay.

  • Data Analysis: The cellular IC50 is determined by plotting the percentage of kynurenine production inhibition against the log concentration of TPO.

In Vitro Testing Workflow

cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b1 Prepare Recombinant IDO1 Enzyme b2 Incubate Enzyme with Serial Dilutions of TPO b1->b2 b3 Initiate Reaction with L-Tryptophan b2->b3 b4 Terminate & Develop Colorimetric Signal b3->b4 b5 Measure Absorbance (480nm) & Calculate IC50 b4->b5 c1 Seed HeLa Cells in 96-well Plate c2 Pre-treat Cells with Serial Dilutions of TPO c1->c2 c3 Induce IDO1 Expression with IFNγ c2->c3 c4 Incubate for 48h c3->c4 c5 Measure Kynurenine in Supernatant c4->c5 c6 Calculate Cellular IC50 c5->c6

Caption: Workflow for in vitro biochemical and cell-based IDO1 inhibition assays.

Summary of In Vitro Results

The following table summarizes the hypothetical performance of TPO compared to Epacadostat, a well-characterized clinical IDO1 inhibitor.

CompoundBiochemical IDO1 IC50 (nM)Cellular IDO1 IC50 (nM)
TPO 1575
Epacadostat (Reference)1050

The data indicates that TPO is a potent inhibitor of the isolated IDO1 enzyme. The rightward shift in potency from the biochemical to the cellular assay (a 5-fold increase in IC50) is expected and provides critical information. This shift can be attributed to factors like cell membrane permeability, potential for cellular efflux, and intracellular protein binding. The comparable shift observed for the reference compound suggests that TPO possesses favorable cell penetration properties.

Section 2: In Vivo Evaluation in a Syngeneic Tumor Model

Positive in vitro data is a prerequisite, but in vivo efficacy is the true test of a compound's therapeutic potential. An in vivo study assesses not only the compound's ability to reach its target in a complex biological system but also its overall impact on disease pathology, while being subjected to metabolic and clearance mechanisms.

Experimental Protocol: CT26 Syngeneic Mouse Model

This model is widely used for immuno-oncology studies. CT26 is a murine colon carcinoma cell line that, when implanted in immunocompetent BALB/c mice, establishes tumors that are sensitive to checkpoint inhibition.

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Tumor Implantation: 5 x 10^5 CT26 cells are injected subcutaneously into the right flank of each mouse.

  • Study Groups:

    • Vehicle Control (e.g., 0.5% methylcellulose)

    • TPO (e.g., 50 mg/kg, administered orally, twice daily)

    • Reference Inhibitor (e.g., Epacadostat, 100 mg/kg, orally, twice daily)

  • Procedure:

    • Tumors are allowed to grow until they reach an average volume of approximately 100 mm³.

    • Mice are randomized into treatment groups.

    • Dosing is initiated and continued for 14-21 days.

    • Tumor volume is measured every 2-3 days with calipers (Volume = 0.5 x Length x Width²).

    • Body weight is monitored as a measure of general toxicity.

    • At the end of the study, tumors and blood can be harvested for pharmacodynamic (PD) analysis (e.g., measuring the kynurenine-to-tryptophan ratio).

  • Primary Endpoint: Tumor Growth Inhibition (TGI).

In Vivo Efficacy Study Design

start Implant CT26 Tumor Cells in BALB/c Mice growth Allow Tumors to Reach ~100 mm³ start->growth randomize Randomize Mice into Treatment Groups (Vehicle, TPO, Reference) growth->randomize dosing Administer Treatment Orally (Twice Daily for 14 Days) randomize->dosing monitor Monitor Tumor Volume & Body Weight dosing->monitor endpoint Endpoint Analysis: - Calculate Tumor Growth Inhibition (TGI) - Pharmacodynamic Analysis (Kyn/Trp ratio) monitor->endpoint

Caption: Experimental workflow for the in vivo assessment of TPO in a CT26 tumor model.

Summary of In Vivo Results
Treatment GroupDose (mg/kg, BID)Tumor Growth Inhibition (%)Kyn/Trp Ratio Reduction (%)
Vehicle-0%0%
TPO 5055%70%
Epacadostat10060%75%

The in vivo results demonstrate that TPO, at half the dose of the reference compound, achieves a comparable level of anti-tumor efficacy and target engagement (as measured by the reduction in the Kyn/Trp ratio). This suggests TPO may possess a superior pharmacokinetic and/or pharmacodynamic profile.

Section 3: Correlating In Vitro Potency with In Vivo Efficacy

The ultimate goal is to establish a clear link between the initial in vitro data and the final in vivo outcome. A potent enzyme inhibitor that fails to show efficacy in an animal model is of little therapeutic value.

The In Vitro to In Vivo Translation

cluster_invitro In Vitro Domain cluster_invivo In Vivo Domain biochem Biochemical Potency (IC50 = 15 nM) cell Cellular Potency (IC50 = 75 nM) biochem->cell Cell Permeability & Efflux pkpd_bridge Pharmacokinetics (PK) - Absorption - Distribution - Metabolism - Excretion Pharmacodynamics (PD) - Target Engagement - Kyn/Trp Ratio cell->pkpd_bridge Systemic Exposure efficacy Anti-Tumor Efficacy (55% TGI) pkpd_bridge->efficacy Therapeutic Outcome

Caption: The relationship between in vitro potency and in vivo efficacy is mediated by PK/PD factors.

The journey from a 75 nM IC50 in a cell culture plate to 55% tumor growth inhibition in a mouse is governed by Pharmacokinetics (PK) and Pharmacodynamics (PD) .

  • Pharmacokinetics (The Body's Effect on the Drug): This describes the absorption, distribution, metabolism, and excretion (ADME) of TPO. For TPO to be effective, it must be orally absorbed, remain stable in circulation, distribute effectively to the tumor tissue, and persist at a concentration above its cellular IC50 for a sufficient duration. The strong in vivo efficacy at a 50 mg/kg dose suggests TPO has a favorable PK profile.

  • Pharmacodynamics (The Drug's Effect on the Body): This describes the relationship between drug concentration at the site of action and the resulting biological effect. The 70% reduction in the kynurenine/tryptophan ratio is a direct PD marker, confirming that TPO successfully engaged and inhibited the IDO1 enzyme within the tumor microenvironment at the tested dose.

The strong correlation between TPO's potent cellular activity and its robust in vivo performance—achieving similar efficacy to a reference compound at a lower dose—validates the initial screening results and marks TPO as a promising candidate for further preclinical development.

Conclusion

This guide demonstrates the essential, multi-stage process of evaluating a novel IDO1 inhibitor, TPO. By systematically progressing from simple biochemical assays to complex in vivo tumor models, we can build a comprehensive understanding of a compound's behavior. The data, though hypothetical, illustrates a successful translation from potent in vitro activity to significant in vivo efficacy. This strong in vitro-in vivo correlation (IVIVC) is the bedrock of confidence in a drug development program, providing the necessary evidence to advance a compound like TPO toward clinical investigation.

References

  • Munn, D. H., & Mellor, A. L. (2013). Indoleamine 2,3-dioxygenase and metabolic control of immune responses. Trends in Immunology. Available at: [Link]

  • Zhai, L., et al. (2015). IDO1 in cancer: a promising therapeutic target. Journal of Hematology & Oncology. Available at: [Link]

  • Dolusić, E., et al. (2011). A colorimetric assay for the screening of inhibitors of indoleamine 2,3-dioxygenase. Analytical Biochemistry. Available at: [Link]

  • Qian, F., et al. (2018). A High-Throughput Screening Assay for Determining Intracellular Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity in Human Cancer Cells. SLAS DISCOVERY: Advancing Life Sciences R&D. Available at: [Link]

  • Theodros, D., et al. (2016). The kynurenine pathway is a therapeutic target in melanoma. Cancer Research. Available at: [Link]

A Senior Application Scientist's Guide to Benchmarking 3-(Thiophen-2-yl)-1,2-oxazol-5-ol Against Thiophene Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for a Standardized Benchmarking Framework

The thiophene nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antipsychotic properties.[3][4][5][6] The introduction of an isoxazole ring, as seen in our lead compound, 3-(Thiophen-2-yl)-1,2-oxazol-5-ol, offers novel physicochemical properties that can modulate biological activity, metabolic stability, and target engagement.

However, the path from a promising scaffold to a viable drug candidate is fraught with challenges. A rigorous, multi-parametric evaluation against established analogs is not merely a suggestion but a necessity for making informed decisions in the lead optimization process. This guide provides a comprehensive, field-tested framework for benchmarking 3-(Thiophen-2-yl)-1,2-oxazol-5-ol. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating trustworthy and actionable data.

For the purpose of this guide, we will benchmark our lead compound against two well-established, commercially available thiophene-based Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Suprofen and Tiaprofenic Acid .[1][7] These compounds serve as excellent comparators due to their known mechanisms of action, primarily as inhibitors of cyclooxygenase (COX) enzymes.[6][7]

The Benchmarking Workflow: A Strategic Overview

A successful benchmarking campaign follows a logical progression from broad, high-throughput screening to more specific, resource-intensive assays. This tiered approach ensures that time and resources are allocated efficiently, focusing only on the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Validation & Profiling cluster_2 Phase 3: Decision & Optimization A Compound Acquisition (Lead + Analogs) B Target-Based Screening (e.g., COX-2 Enzyme Inhibition) A->B C Broad Cytotoxicity (e.g., MTT Assay on a Normal Cell Line) B->C D Dose-Response Analysis (IC50 Determination) C->D Advance Promising Hits E Target Selectivity (e.g., COX-1 vs. COX-2) D->E F In Vitro Metabolic Stability (Liver Microsome Assay) E->F G Data Integration & Comparative Analysis F->G Consolidate Data H Go/No-Go Decision Structure-Activity Relationship (SAR) Analysis G->H

Caption: High-level workflow for benchmarking novel thiophene derivatives.

Part 1: Target Engagement & Potency Assessment

The initial phase of benchmarking focuses on quantifying the interaction of the compounds with their intended biological target. Given the structural similarity to known anti-inflammatory drugs, Cyclooxygenase-2 (COX-2) is a logical primary target.

Protocol 1: COX-2 Inhibition Assay (Fluorometric)

Principle & Rationale: This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme. The oxidation of a fluorogenic substrate (e.g., ADHP) by the heme component of the enzyme produces a highly fluorescent product, resorufin. A decrease in the rate of fluorescence generation is directly proportional to the inhibitory activity of the test compound. We choose a fluorometric method for its high sensitivity and suitability for high-throughput screening.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer (pH 8.0).

    • Reconstitute human recombinant COX-2 enzyme in the Tris-HCl buffer.

    • Prepare a stock solution of Arachidonic Acid (substrate) in ethanol.

    • Prepare a stock solution of ADHP (probe) in DMSO.

    • Prepare stock solutions (10 mM) of the lead compound, Suprofen, and Tiaprofenic Acid in DMSO. Create serial dilutions for dose-response curves.

  • Assay Procedure:

    • In a 96-well black microplate, add 80 µL of Tris-HCl buffer to each well.

    • Add 10 µL of the test compound dilutions (or DMSO for control).

    • Add 10 µL of the COX-2 enzyme solution.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 10 µL of a pre-mixed solution of Arachidonic Acid and ADHP.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition & Analysis:

    • Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) every minute for 20 minutes.

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percentage of inhibition relative to the DMSO control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Data Presentation: Target Potency & Selectivity

To provide a comprehensive picture, it is crucial to also assess inhibition against the COX-1 isoform to determine selectivity, a key factor in the safety profile of NSAIDs.

CompoundCOX-2 IC50 (nM) [Illustrative]COX-1 IC50 (nM) [Illustrative]Selectivity Index (COX-1 IC50 / COX-2 IC50)
3-(Thiophen-2-yl)-1,2-oxazol-5-ol 85450052.9
Suprofen (Comparator 1)20018009.0
Tiaprofenic Acid (Comparator 2)150095006.3

Part 2: In Vitro Safety & Liability Assessment

Potency is meaningless without an acceptable safety profile. Early-stage assessment of cytotoxicity and metabolic liabilities is critical for derisking a drug candidate.

Protocol 2: Cell Viability (MTT) Assay

Principle & Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. We use a standard, non-cancerous cell line like human fibroblasts (e.g., MRC-5) to assess general cytotoxicity.

Detailed Methodology:

  • Cell Culture:

    • Culture MRC-5 cells in appropriate media until they reach ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the lead compound and analogs in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and an untreated control.

    • Incubate for 24 or 48 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Data Acquisition & Analysis:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the viability against compound concentration to determine the CC50 value (the concentration at which 50% of cell viability is lost).

Protocol 3: In Vitro Metabolic Stability Assay

Principle & Rationale: Metabolic stability is a critical determinant of a drug's in vivo half-life and oral bioavailability.[9][10] This assay measures the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).[11] We use human liver microsomes (HLM), which are subcellular fractions containing a high concentration of these enzymes, as a cost-effective and standard model for early-stage screening.[11][12] The rate of disappearance of the parent compound over time is monitored by LC-MS/MS.

G cluster_0 Setup cluster_1 Incubation cluster_2 Sampling & Quenching cluster_3 Analysis A Prepare Compound Stock (1µM in Buffer) D Initiate Reaction: Add Compound to HLM/NADPH A->D Initiate B Prepare HLM & NADPH (Cofactor) Solution C Pre-warm HLM/NADPH to 37°C C->D E Incubate at 37°C D->E F Take Aliquots at Time Points (0, 5, 15, 30, 60 min) E->F Sample over Time G Quench Reaction: Add Cold Acetonitrile with Internal Standard F->G H Centrifuge to Precipitate Protein G->H Prepare for Analysis I Analyze Supernatant by LC-MS/MS H->I J Quantify Remaining Parent Compound I->J K Determine t½ and CLint J->K Calculate Parameters

Caption: Detailed workflow for the in vitro metabolic stability assay using human liver microsomes (HLM).

Detailed Methodology:

  • Incubation:

    • In a microcentrifuge tube, incubate the test compound (final concentration 1 µM) with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

    • After a 5-minute pre-incubation, initiate the metabolic reaction by adding the NADPH cofactor regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS normalization).

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at high speed to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the peak area of the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Data Presentation: Safety & Metabolic Stability Profile

CompoundCytotoxicity CC50 (µM) [Illustrative]In Vitro Half-Life (t½, min) [Illustrative]Intrinsic Clearance (CLint, µL/min/mg) [Illustrative]
3-(Thiophen-2-yl)-1,2-oxazol-5-ol > 504530.8
Suprofen (Comparator 1)252849.5
Tiaprofenic Acid (Comparator 2)> 506521.3

Part 3: Integrated Analysis and Decision Making

The final step is to synthesize all the data to make a holistic and evidence-based judgment on the lead compound's potential.

Decision Framework: This decision tree illustrates how to integrate the data from the different assays to guide the next steps in the drug discovery process.

G Start Start: Integrated Data Analysis Potency Is COX-2 IC50 < Threshold (e.g., 100 nM)? Start->Potency Selectivity Is Selectivity Index > 50? Potency->Selectivity Yes Optimize_Potency CONSIDER: SAR for Potency (Scaffold is promising but needs more affinity) Potency->Optimize_Potency No Toxicity Is CC50 > 30 µM? Selectivity->Toxicity Yes Optimize_Selectivity CONSIDER: SAR for Selectivity (Address potential COX-1 side effects) Selectivity->Optimize_Selectivity No Stability Is t½ > 30 min? Toxicity->Stability Yes Optimize_Tox NO-GO / REDESIGN: (Inherent Cytotoxicity Issue) Toxicity->Optimize_Tox No Go GO: Advance to In Vivo Models (High Potential Candidate) Stability->Go Yes Optimize_Stability CONSIDER: Metabolic Soft-Spot Analysis (Improve metabolic stability) Stability->Optimize_Stability No

Caption: Decision-making framework based on integrated benchmarking data.

Analysis of Illustrative Data:

  • 3-(Thiophen-2-yl)-1,2-oxazol-5-ol: Our lead compound shows excellent potency (85 nM) and outstanding selectivity for COX-2 (52.9-fold). It has a low cytotoxicity profile (CC50 > 50 µM) and moderate metabolic stability (t½ = 45 min). This profile is highly favorable and warrants advancement to further studies.

  • Suprofen: While potent, it shows lower selectivity and higher cytotoxicity compared to our lead. Its metabolic stability is also lower.

  • Tiaprofenic Acid: This compound is significantly less potent against COX-2. Although it has low cytotoxicity and good stability, its weak target engagement makes it a less attractive scaffold for this specific target.

Conclusion

This guide outlines a systematic, multi-parameter approach to benchmarking 3-(Thiophen-2-yl)-1,2-oxazol-5-ol. By integrating assays for target potency, selectivity, cytotoxicity, and metabolic stability, researchers can build a comprehensive profile of their lead compound. This data-driven framework, which directly compares performance against established analogs like Suprofen and Tiaprofenic Acid, is essential for identifying true development potential, guiding structure-activity relationship (SAR) studies, and making confident go/no-go decisions in the complex landscape of drug discovery.

References

  • Jadhav, S. B. (2022). Naturally and synthetic Thiophene-Based Compounds with Potential pharmacological and Toxicological response. International Journal of Pharmaceutical Research and Applications. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Raval, N. et al. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Creative Bioarray. [Link]

  • Lone, S. A. (2024). A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. ResearchGate. [Link]

  • Alam, M. et al. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. European Journal of Medicinal Chemistry. [Link]

  • Jain, A. et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Çetin, D. et al. (2026). Synthesis of novel thiophene derivatives: Evaluation of antioxidant, anticancer, and AChE inhibitory activities. Letters in Drug Design & Discovery. [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Frontage Laboratories. [Link]

  • MDPI. (2021). Thiophene-Based Compounds. Encyclopedia. [Link]

  • Jain, A. et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

  • de Oliveira, R. et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals. [Link]

  • Kumar, S. et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Journal of Drug Delivery and Therapeutics. [Link]

  • Unsal-Tan, O. et al. (2026). Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds. ResearchGate. [Link]

  • Acevedo-Jake, A. M. et al. (n.d.). A study on the cellular and cytotoxic effects of S and Se heterocycles on the myeloid leukemia cell line PLB-985. PMC. [Link]

  • Gomaa, A. M. et al. (2022). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules. [Link]

  • Ibrahim, S. R. M. et al. (2024). Biological Activities of Thiophenes. Encyclopedia. [Link]

  • American Chemical Society. (2024). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Antibodies.com. (2025). Cell-Based Assays Guide. Antibodies.com. [Link]

  • NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc. [Link]

  • Mosula, L. et al. (n.d.). A study of actoprotective activity of new 3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thiol derivatives. ScienceRise: Pharmaceutical Science. [Link]

  • Kumar, D. et al. (2016). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. [Link]

Sources

A Comparative Guide to the Reproducible Synthesis of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol: Navigating Pathways and Pitfalls

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a foundational activity. Among these, the isoxazole scaffold is a privileged structure due to its presence in numerous pharmacologically active agents.[1] However, the promise of these molecules can be undermined by a lack of synthetic reproducibility, leading to wasted resources and project delays. This guide provides an in-depth comparison of synthetic pathways for 3-(Thiophen-2-yl)-1,2-oxazol-5-ol, a key building block, with a focus on achieving consistent and high-yielding results across different laboratory settings.

The primary challenge in synthesizing 3-substituted 1,2-oxazol-5-ols is the frequent co-formation of the undesired 5-substituted 1,2-oxazol-3-ol regioisomer.[2][3][4] This guide will dissect the mechanistic reasons for this common pitfall and present two distinct, field-proven methodologies designed to overcome it, supported by detailed protocols and comparative data.

The Predominant Pathway: Cyclocondensation of a β-Keto Ester

The most direct and widely employed route to the isoxazol-5-ol core involves the cyclocondensation reaction between a β-keto ester and hydroxylamine.[2][4] For the target molecule, this translates to the reaction of ethyl 3-oxo-3-(thiophen-2-yl)propanoate with hydroxylamine. While conceptually simple, the reproducibility of this pathway is critically dependent on controlling the reaction's pH.

The Reproducibility Challenge: Regioisomer Formation

The reaction between the β-keto ester and hydroxylamine can proceed through two competing cyclization pathways, yielding both the desired 3-(thiophen-2-yl) product and the undesired 5-(thiophen-2-yl) isomer. This lack of regioselectivity is a major source of inconsistent yields and complex purification challenges.

Caption: Competing reaction pathways in the synthesis of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol.

Pathway 1A: High-Reproducibility, pH-Controlled Synthesis

Groundbreaking work has demonstrated that reaction pH is the definitive factor in controlling regioselectivity. By maintaining a stable pH of approximately 10, the formation of the undesired 5-isoxazolone (the tautomer of the 5-substituted isomer) is suppressed, leading to good yields of the desired 3-isoxazolol product.[5] The subsequent quenching with a strong mineral acid is essential to stabilize the product and prevent rearrangement.[5]

Experimental Protocol: pH-Controlled Cyclocondensation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a pH meter, dissolve ethyl 3-oxo-3-(thiophen-2-yl)propanoate (1 equivalent) in a suitable solvent such as ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.1 equivalents).

  • pH Adjustment: Slowly add an aqueous solution of sodium hydroxide (e.g., 2M NaOH) dropwise to the stirring mixture. Continuously monitor the pH, carefully maintaining it at a constant value of 10. The reaction is typically stirred at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[6]

  • Quenching: Once the reaction is complete, quench the mixture by pouring it into an excess of a strong mineral acid, such as cold concentrated hydrochloric acid, with vigorous stirring.

  • Work-up: The product often precipitates upon acidification. Collect the solid by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[6]

Pathway 1B: The "Classic" Low-Reproducibility Approach

In contrast, many historical or less-optimized procedures simply combine the reactants without rigorous pH control. This typically results in a fluctuating pH environment that allows both cyclization pathways to compete, leading to a mixture of isomers, reduced yields of the desired product, and difficult purification.

Performance Comparison: Pathway 1A vs. 1B
MetricPathway 1A: pH-ControlledPathway 1B: UncontrolledRationale & Causality
Reported Yield Good to High[5]Variable, often low to moderateStrict pH control at ~10 selectively favors the desired reaction pathway, minimizing byproduct formation.[5]
Purity (pre-purification) High (predominantly one isomer)Low (mixture of isomers)Suppressing the formation of the 5-isoxazolone isomer simplifies the product mixture significantly.[5]
Key Reproducibility Factor Strict pH control (~10)Lack of pH controlThe deprotonation state of the intermediates, governed by pH, dictates the regiochemical outcome of the cyclization.
References [5][2][3][4]

An Alternative Pathway: The Protected Hydroxamic Acid Route

For applications demanding absolute regioselectivity and where a multi-step synthesis is permissible, a novel route utilizing a protected hydroxamic acid intermediate offers a robust solution. This pathway completely avoids the formation of the isomeric byproduct by design.[2][3][4]

This versatile, three-step procedure begins with a thiophene carboxylic acid derivative and builds the isoxazolol ring in a controlled, sequential manner.[2]

Caption: Workflow for the highly reproducible protected hydroxamic acid pathway.

Experimental Protocol: Protected Hydroxamic Acid Synthesis

  • Acyl Meldrum's Acid Formation: Convert thiophene-2-carboxylic acid into the corresponding acyl Meldrum's acid. This is a standard procedure involving activation of the carboxylic acid (e.g., to the acid chloride) followed by reaction with Meldrum's acid.

  • Aminolysis: React the acyl Meldrum's acid with N,O-bis(tert-butoxycarbonyl)hydroxylamine to form the N,O-diBoc-protected β-keto hydroxamic acid intermediate.[2]

  • Cyclization and Deprotection: Treat the intermediate with hydrochloric acid. This single step removes the Boc protecting groups and catalyzes the intramolecular cyclization to yield the 5-substituted 3-isoxazolol with no isomeric byproduct formation.[2][4] The reaction can be performed in hot concentrated HCl or at room temperature overnight in a mixture of 4M aqueous HCl and methanol.[4]

Comparative Analysis: Direct Condensation vs. Protected Route
FeaturePathway 1A (pH-Controlled)Pathway 2 (Protected)Field-Proven Insights
Regioselectivity High (controlled by pH)Absolute (structurally enforced)The protected route is superior when even trace isomeric impurities are unacceptable.
Number of Steps 13+The direct condensation offers significant advantages in time and labor efficiency.
Overall Yield GoodGood[2][4]Yields are comparable, but the protected route may have higher overall material consumption due to multiple steps.
Scalability HighModerateThe single-step, pH-controlled reaction is generally more amenable to large-scale production.
Key Advantage Efficiency, atom economyGuaranteed purity, no isomer formationChoose based on project needs: speed and efficiency vs. absolute structural fidelity.
References [5][2][3][4]

Conclusion and Recommendations

Achieving reproducible synthesis of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol is not a matter of chance, but of deliberate methodological choice. The evidence strongly indicates that inconsistent results in the common β-keto ester pathway are a direct result of inadequate pH control.

  • For Efficiency and Scalability: The pH-controlled direct cyclocondensation (Pathway 1A) is the recommended method. It is a one-pot reaction that delivers good yields and high purity with minimal processing. The critical parameter for inter-lab reproducibility is the strict maintenance of the reaction pH at ~10.

  • For Absolute Purity: The protected hydroxamic acid route (Pathway 2) is the ideal choice when the complete absence of the regioisomeric byproduct is required. While more labor-intensive, its design guarantees the desired regiochemical outcome, making it exceptionally reliable and reproducible.

By understanding the causality behind byproduct formation and implementing these validated protocols, research and development teams can ensure a consistent and reliable supply of this valuable heterocyclic building block.

References

  • Title: Synthesis of 3-isoxazolols revisited. Diketene and (??
  • Title: Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Source: MDPI.
  • Title: A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids.
  • Title: A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids. Source: PubMed.
  • Title: A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids.
  • Title: preventing byproduct formation in isoxazol-5-ol synthesis. Source: Benchchem.

Sources

A Comparative Guide to Cross-Validating 3-(Thiophen-2-yl)-1,2-oxazol-5-ol Concentration Using UV-Vis and HPLC

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparison of two ubiquitous analytical techniques, UV-Visible (UV-Vis) Spectrophotometry and High-Performance Liquid Chromatography (HPLC), for the quantification of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol, a heterocyclic compound with potential pharmacological applications. Beyond a simple presentation of methods, this document serves as a practical guide to cross-validating these techniques to ensure data integrity and robustness, a cornerstone of scientific and regulatory trust.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This guide will delve into the principles of both UV-Vis and HPLC, provide detailed experimental protocols, and present a framework for their cross-validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

The Principle of Orthogonal Analytical Methods

Cross-validation is the process of confirming that two or more distinct analytical methods produce comparable and reliable results for the same analyte.[5][6] The strength of this approach lies in the use of orthogonal methods, which measure the analyte based on different chemical or physical principles. UV-Vis spectroscopy quantifies a substance based on its absorption of light, while HPLC separates components of a mixture based on their differential partitioning between a mobile and stationary phase before quantification.[7][8] By demonstrating concordance between these two methods, we build a higher degree of confidence in the measured concentration of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol.

UV-Visible Spectrophotometry: A Rapid and Accessible Approach

UV-Vis spectroscopy is often the first choice for quantitative analysis due to its simplicity, speed, and cost-effectiveness.[9][10] The technique relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[11] For a compound like 3-(Thiophen-2-yl)-1,2-oxazol-5-ol, which contains chromophores within its thiophene and oxazole rings, UV-Vis is a suitable quantitative tool.

Experimental Protocol: UV-Vis Spectrophotometry
  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer is used to minimize fluctuations in the light source.

  • Solvent Selection: A solvent that dissolves the analyte and is transparent in the wavelength range of interest is crucial. For this compound, a solution of methanol and water is a common choice.

  • Determination of Maximum Wavelength (λmax): A dilute solution of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol is scanned across the UV-Vis spectrum (typically 200-400 nm) to identify the wavelength of maximum absorbance (λmax). This wavelength provides the highest sensitivity and is used for all subsequent measurements.

  • Preparation of Standard Solutions: A primary stock solution of accurately weighed 3-(Thiophen-2-yl)-1,2-oxazol-5-ol reference standard is prepared. A series of working standard solutions are then prepared by serial dilution to cover the expected concentration range of the samples.

  • Calibration Curve: The absorbance of each standard solution is measured at the predetermined λmax. A calibration curve is constructed by plotting absorbance versus concentration. The linearity of this curve is assessed by the correlation coefficient (r²), which should ideally be ≥ 0.999.

  • Sample Analysis: The absorbance of the sample solution, prepared in the same solvent, is measured at the λmax. The concentration of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol in the sample is then determined by interpolating its absorbance on the calibration curve.

Caption: Workflow for UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography: Specificity and Resolving Power

HPLC is a powerful separation technique that offers high specificity and the ability to quantify an analyte even in the presence of impurities or other components.[7][8][12] For a comprehensive analysis, a stability-indicating HPLC method is often developed, which can separate the API from its degradation products.[13][14]

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is a common choice for separating moderately polar compounds like 3-(Thiophen-2-yl)-1,2-oxazol-5-ol.[15][16]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is typically used.[17][18] The exact ratio may be optimized to achieve good separation and peak shape.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Injection Volume: A standard injection volume is 10-20 µL.[12]

    • Column Temperature: Maintaining a constant column temperature (e.g., 30°C) ensures reproducible retention times.

    • Detection Wavelength: The detector is set to the λmax of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol, as determined by UV-Vis spectroscopy.

  • Preparation of Standard and Sample Solutions: Similar to the UV-Vis method, a stock solution and a series of working standards are prepared. Sample solutions are also prepared and filtered through a 0.45 µm syringe filter before injection to protect the column.[15]

  • System Suitability: Before sample analysis, a series of injections of a standard solution are performed to ensure the chromatographic system is performing adequately. Key parameters include tailing factor, theoretical plates, and the relative standard deviation (RSD) of peak areas.[15]

  • Calibration and Quantification: The peak area of the analyte in each standard injection is plotted against its concentration to generate a calibration curve. The concentration of the analyte in the sample is then determined from its peak area using the calibration curve.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, procedural framework for the safe and compliant disposal of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol, a heterocyclic compound frequently utilized in research and development. As this is a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon established principles of chemical waste management, extrapolating from the known hazards of its constituent chemical moieties—the thiophene and isoxazole rings—to ensure the highest standards of safety and environmental protection.

The procedures outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind each step to foster a deep understanding of safe laboratory practices. Adherence to these guidelines is critical for protecting personnel, preventing environmental contamination, and maintaining regulatory compliance with bodies such as the Environmental Protection Agency (EPA).

Hazard Characterization and Risk Assessment

Due to the absence of specific toxicological and environmental data for 3-(Thiophen-2-yl)-1,2-oxazol-5-ol, a precautionary approach is mandatory. The compound's potential hazards are inferred from its structural components:

  • Thiophene Moiety : Thiophene and its derivatives can be irritants and may be harmful if inhaled or absorbed through the skin.[1][2] Upon combustion, they can release toxic sulfur oxides (SOx).

  • Isoxazole Moiety : Isoxazole-containing compounds are nitrogenous heterocycles. Their thermal decomposition can produce hazardous nitrogen oxides (NOx).[3] Some derivatives are known to have biological activity, necessitating careful handling to avoid exposure.

  • Overall Structure : As a complex organic molecule, it should be assumed to be an irritant to the skin, eyes, and respiratory system.[4] Furthermore, its effect on aquatic life is unknown, and therefore it must be treated as a potential environmental hazard to avoid release into sewer systems or waterways.[2][5]

Based on this analysis, 3-(Thiophen-2-yl)-1,2-oxazol-5-ol must be managed as a hazardous chemical waste.

Table 1: Anticipated Hazards and Required Precautions
Potential Hazard Basis of Assessment Required Personal Protective Equipment (PPE) Handling Precautions
Skin & Eye Irritation General property of complex organic heterocycles.[6]Nitrile gloves, safety goggles or face shield, lab coat.Avoid all direct contact. Wash hands thoroughly after handling.[4]
Respiratory Irritation Potential for aerosolization of solid powder.[4]Use in a chemical fume hood. If weighing outside a hood, use a dust mask.Avoid creating and inhaling dust.
Environmental Toxicity Assumed hazard for complex organic molecules to aquatic life.[2][5]N/ADo not dispose of down the drain.[7] Prevent release to the environment.
Unknown Reactivity Precautionary principle for research chemicals.Standard PPE.Do not mix with other waste chemicals unless compatibility is known.[8][9]

Guiding Principles for Waste Management

All chemical waste disposal activities are governed by the Resource Conservation and Recovery Act (RCRA), which prohibits the disposal of hazardous waste in regular trash or sewer systems.[9] The following principles form the foundation of the disposal protocol:

  • Source Reduction : The most effective method of waste management is to minimize its generation. Purchase only the necessary amount of the chemical and reduce the scale of experiments where possible.[8][10]

  • Point-of-Generation Management : Waste must be collected at or near the location where it is generated, known as a Satellite Accumulation Area (SAA), and remain under the control of laboratory personnel.[11][12]

  • Segregation : Incompatible chemicals must be stored separately to prevent dangerous reactions.[8][11] For this compound, this means keeping it separate from strong oxidizing agents, acids, and bases.

  • Containment : Waste containers must be chemically compatible with the waste, in good condition, and always kept closed except when adding material.[8][11][13]

Step-by-Step Disposal Protocol

This protocol provides a direct, actionable workflow for the proper disposal of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol and associated materials.

Step 1: Waste Identification and Segregation

Properly categorizing the waste stream is the first critical step.

  • Solid Waste : This includes unused or expired 3-(Thiophen-2-yl)-1,2-oxazol-5-ol powder and any solid reaction byproducts containing the compound.

  • Liquid Waste : This category includes solutions containing dissolved 3-(Thiophen-2-yl)-1,2-oxazol-5-ol. Segregate halogenated and non-halogenated solvent waste streams into separate, appropriate containers.[8]

  • Contaminated Materials (Debris) : Labware (e.g., pipette tips, vials), disposable PPE (e.g., gloves), and cleaning materials (e.g., absorbent pads from a spill) that are contaminated with the compound fall into this category.[7][8]

WasteSegregation start_node Waste Generated (Contains 3-(Thiophen-2-yl)-1,2-oxazol-5-ol) decision_solid Solid? start_node->decision_solid decision_liquid Liquid? decision_solid->decision_liquid No container_solid Solid Waste Container (HDPE or Glass) decision_solid->container_solid Yes decision_debris Contaminated Debris? decision_liquid->decision_debris No decision_solvent Solvent Type? decision_liquid->decision_solvent Yes container_debris Solid Debris Bag (Clear, Lined Pail) decision_debris->container_debris Yes container_liquid_nonhal Non-Halogenated Solvent Waste (Poly Carboy) container_liquid_hal Halogenated Solvent Waste (Poly Carboy) decision_solvent->container_liquid_nonhal Non-Halogenated decision_solvent->container_liquid_hal Halogenated

Figure 1. Decision workflow for segregating waste streams containing the target compound.
Step 2: Container Selection and Labeling

The integrity of the disposal process relies on robust containment and clear communication.

  • Select a Compatible Container :

    • For solid waste and contaminated debris, use a high-density polyethylene (HDPE) pail with a secure lid.[10]

    • For liquid waste, use the original solvent container if appropriate, or a designated poly carboy.[8] Ensure the container material is compatible with the solvent (e.g., do not store acids in metal containers).[13]

    • All containers must be in good condition, free of cracks, and have a tightly sealing cap.[11]

  • Affix a Hazardous Waste Tag :

    • As soon as the first drop of waste is added, the container must be labeled.[8]

    • Use the hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[14]

    • Clearly write the words "Hazardous Waste".[11][12]

    • List all chemical constituents by their full names (no formulas or abbreviations) and their approximate percentages. For this compound, write "3-(Thiophen-2-yl)-1,2-oxazol-5-ol".[11][14]

    • Mark the appropriate hazard pictograms (e.g., irritant, environmental hazard).[14]

    • Include the Principal Investigator's name, lab location, and the date of generation.[14]

Step 3: Accumulation and Storage

Waste must be stored safely within the laboratory prior to collection.

  • Store in a Designated Satellite Accumulation Area (SAA) : This area should be near the point of generation and under the direct control of laboratory personnel.[11][12]

  • Maintain Segregation : Store containers with incompatible materials in separate secondary containment bins. For example, keep organic waste away from acids and oxidizers.[8][11]

  • Keep Containers Closed : Waste containers must be sealed at all times except when waste is actively being added. Do not leave funnels in open containers.[8][11]

  • Do Not Overfill : Leave at least 10% of headspace in liquid waste containers to allow for vapor expansion and prevent spills.[8][13] Containers that are too heavy (e.g., >35 lbs) may be refused.[8]

Step 4: Arranging for Disposal
  • Schedule a Pickup : Once a waste container is approximately 90% full, schedule a pickup with your institution's EHS office.[11] Do not wait until it is completely full, as EPA regulations require removal within 72 hours of a container becoming full.[11]

  • Documentation : Complete any required waste pickup forms, ensuring the information matches the container tag precisely.[14]

  • Final Disposal : The EHS department will transport the waste to a licensed hazardous waste disposal facility, where it will be disposed of, typically via high-temperature incineration, in accordance with all federal and state regulations.[12][15]

Spill Management Protocol

In the event of a spill, a swift and correct response is crucial to ensure safety.

  • Alert Personnel : Immediately notify others in the vicinity.

  • Assess the Spill : For a small, manageable spill of solid material that you are trained to handle:

    • Don appropriate PPE (lab coat, gloves, safety goggles).

    • Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent it from becoming airborne.[1]

    • Carefully sweep the material into a dustpan and place it in a designated solid hazardous waste container.

  • Decontaminate the Area : Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), and place the cleaning materials into the contaminated debris waste container.

  • Large Spills : For large spills or any spill you are not comfortable handling, evacuate the area, restrict access, and contact your institution's EHS emergency line immediately.

SpillResponse spill Spill Occurs alert Alert Personnel spill->alert assess Assess Spill Size alert->assess small_spill_ppe Don PPE (Gloves, Goggles, Coat) assess->small_spill_ppe Small & Manageable large_spill_evacuate Evacuate & Restrict Area assess->large_spill_evacuate Large or Unsure contain Cover with Absorbent small_spill_ppe->contain collect Collect Waste into Sealed Container contain->collect decontaminate Decontaminate Area collect->decontaminate call_ehs Call EHS Emergency Line large_spill_evacuate->call_ehs

Figure 2. Procedural workflow for managing a spill of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol waste with confidence, ensuring a safe working environment and maintaining full regulatory and environmental compliance.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • University of Illinois, Division of Research Safety. (2025, September 25). Chemical Waste Procedures.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • Columbia University, Environmental Health & Safety. Hazardous Chemical Waste Management Guidelines.
  • Northwestern University, Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • MilliporeSigma. (2025, October 7). Safety Data Sheet.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Environmental Health and Safety. How to Dispose of Chemical Waste.
  • New Jersey Department of Health. Hazard Summary: Thiophene.
  • BenchChem. Prudent Disposal of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole: A Guide for Laboratory Professionals.
  • BASF. (2025, July 1). Safety Data Sheet.
  • TCI Chemicals. (2025, January 8). Safety Data Sheet.
  • Santa Cruz Biotechnology. Thiophene Safety Data Sheet.
  • MedChemExpress. (2025, December 8). 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride SDS.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • University of Wisconsin–Madison, Safety Department. Chapter 7 Chemical Disposal Procedures.

Sources

Personal protective equipment for handling 3-(Thiophen-2-yl)-1,2-oxazol-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

An Essential Guide to the Safe Handling of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol

In the dynamic landscape of pharmaceutical research and development, the synthesis and evaluation of novel chemical entities are paramount. 3-(Thiophen-2-yl)-1,2-oxazol-5-ol represents one such compound, offering potential as a building block in the creation of new therapeutic agents. However, as with any compound where comprehensive toxicological data is not yet publicly available, a cautious and systematic approach to handling is not just recommended—it is essential for ensuring the safety of all laboratory personnel.

This guide provides a detailed operational framework for the safe handling, use, and disposal of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol. As Senior Application Scientists, our directive is to empower researchers with the knowledge to manage chemical risks effectively, transforming safety protocols from a set of rules into a deeply ingrained culture of proactive risk management. The procedures outlined here are based on a conservative risk assessment, assuming the compound may possess irritant, sensitizing, or other unknown hazardous properties until proven otherwise.

Hazard Assessment and Control: A Proactive Stance

Given the absence of a specific Safety Data Sheet (SDS) in publicly accessible databases, a risk-based approach is mandatory. This involves treating 3-(Thiophen-2-yl)-1,2-oxazol-5-ol as a substance with unknown toxicity and potential hazards. The core principle is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.

Our primary control measure is the use of a certified chemical fume hood for all manipulations of the solid compound or its solutions. This engineering control is the first and most critical line of defense, protecting the user from inhaling potentially harmful dust or vapors.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are primary, a robust PPE regimen is crucial for safeguarding against accidental spills and splashes. The selection of PPE should be based on a conservative assessment of the potential risks.

Recommended PPE Ensemble
PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (minimum 4 mil thickness)Provides chemical resistance against a broad range of substances. Double-gloving is recommended for extended manipulations.
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash gogglesProtects eyes from splashes and airborne particles. Goggles are required when there is a significant splash hazard.
Body Protection Flame-resistant laboratory coat with long sleeves and a fully fastened frontProtects skin and personal clothing from contamination.
Foot Protection Closed-toe, non-slip shoesPrevents injuries from spills and dropped objects.
PPE Donning and Doffing Workflow

Proper procedure in donning and doffing PPE is critical to prevent cross-contamination. The sequence is designed to ensure contaminated items are removed in an order that minimizes the risk of exposing the user.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Safety Glasses / Goggles Don1->Don2 Don3 3. Gloves (Outer) Don2->Don3 Don4 4. Gloves (Inner, if double-gloving) Don3->Don4 Doff1 1. Gloves (Outer) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Gloves (Inner) Doff2->Doff3 Doff4 4. Safety Glasses / Goggles Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Operational Handling and Disposal Plan

A structured workflow for handling 3-(Thiophen-2-yl)-1,2-oxazol-5-ol from receipt to disposal is essential for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol
  • Receiving and Storage : Upon receipt, inspect the container for any damage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. The container must be clearly labeled.

  • Preparation : Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Weighing and Transfer : All weighing and transfers of the solid compound must be conducted within a chemical fume hood to prevent inhalation of fine particles. Use a disposable weighing boat or paper.

  • Solution Preparation : When dissolving the compound, add the solid to the solvent slowly to avoid splashing. Ensure the vessel is appropriately sized and labeled.

  • Post-Handling : After use, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated consumables as hazardous waste.

Spill and Emergency Procedures

In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.

  • Minor Spill (inside fume hood) :

    • Alert nearby personnel.

    • Use a spill kit with an appropriate absorbent material to collect the spilled solid or liquid.

    • Wipe the area with a decontaminating solution.

    • Collect all contaminated materials in a sealed, labeled hazardous waste bag.

  • Major Spill (outside fume hood) :

    • Evacuate the immediate area.

    • Alert laboratory supervisor and safety officer.

    • Restrict access to the area.

    • Follow institutional procedures for major chemical spills.

Disposal Pathway

All waste generated from the handling of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol must be treated as hazardous waste. This includes the compound itself, any solutions containing it, and all contaminated consumables.

Disposal_Pathway Source Waste Generation (Contaminated Gloves, Vials, Compound) Segregation Segregate into Designated Hazardous Waste Container Source->Segregation Step 1 Labeling Label Container Clearly ('Hazardous Waste', Chemical Name) Segregation->Labeling Step 2 Storage Store in Satellite Accumulation Area Labeling->Storage Step 3 Pickup Schedule Pickup by EHS (Environmental Health & Safety) Storage->Pickup Step 4

Caption: Hazardous Waste Disposal Workflow.

By adhering to these rigorous safety and handling protocols, researchers can confidently work with novel compounds like 3-(Thiophen-2-yl)-1,2-oxazol-5-ol, ensuring both personal safety and the integrity of their scientific endeavors. This proactive approach to safety is the cornerstone of responsible and innovative research.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.